WCK-5153
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
[(2S,5R)-7-oxo-2-[[[(3S)-pyrrolidine-3-carbonyl]amino]carbamoyl]-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O7S/c18-10(7-3-4-13-5-7)14-15-11(19)9-2-1-8-6-16(9)12(20)17(8)24-25(21,22)23/h7-9,13H,1-6H2,(H,14,18)(H,15,19)(H,21,22,23)/t7-,8+,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAURQUDBIPQVFZ-YIZRAAEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)C3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NNC(=O)[C@H]3CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WCK-5153: A Technical Deep Dive into its Mechanism of Action Against Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant (MDR) Pseudomonas aeruginosa represents a critical threat in clinical settings, necessitating the development of novel therapeutic agents. WCK-5153, a bicyclo-acyl hydrazide derivative of the diazabicyclooctane scaffold, is a novel β-lactam enhancer designed to address this challenge.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound against P. aeruginosa, summarizing key quantitative data, experimental methodologies, and the core signaling pathways involved in its bactericidal activity. This compound, along with its close analog zidebactam (B611936) (WCK-5107), demonstrates a unique approach to overcoming resistance by specifically targeting Penicillin-Binding Protein 2 (PBP2).[1][2]
Core Mechanism of Action: A Dual-Pronged Attack
This compound's efficacy against P. aeruginosa is rooted in its primary function as a potent and specific inhibitor of PBP2, a crucial enzyme in the biosynthesis of the bacterial cell wall.[1] This targeted inhibition leads to the formation of spheroplasts and subsequent cell death. Unlike traditional β-lactamase inhibitors, this compound's primary role is to act as a "β-lactam enhancer," potentiating the activity of partner β-lactams, such as cefepime. This enhancement is particularly effective against strains expressing various resistance mechanisms, including metallo-β-lactamases (MBLs), where direct inhibition of the β-lactamase is not the primary mode of action.
When combined with a β-lactam antibiotic like cefepime, which primarily targets other PBPs such as PBP3, this compound creates a synergistic effect. The simultaneous inhibition of both PBP2 (by this compound) and PBP3 (by the partner β-lactam) leads to a potent bactericidal outcome, effectively bypassing common resistance mechanisms.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound and its related compound, zidebactam, against various P. aeruginosa strains.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Zidebactam against P. aeruginosa
| Compound | Strain | MIC (μg/mL) |
| This compound | P. aeruginosa PAO1 (Wild-Type) | 2 - 32 |
| Zidebactam | P. aeruginosa PAO1 (Wild-Type) | 2 - 32 |
| This compound | MBL-producing clinical strains | 16 - 32 |
| Zidebactam | MBL-producing clinical strains | 16 - 32 |
Data sourced from Moya et al., 2017.
Table 2: Penicillin-Binding Protein (PBP) Inhibition by this compound and Zidebactam in P. aeruginosa
| Compound | Target PBP | 50% Inhibitory Concentration (IC50) (μg/mL) |
| This compound | PBP2 | 0.14 |
| Zidebactam | PBP2 | 0.26 |
Data sourced from Moya et al., 2017.
Table 3: In Vitro Activity of Cefepime/Zidebactam (WCK 5222) against P. aeruginosa
| Strain Characteristic | MIC50 (mg/L) | MIC90 (mg/L) |
| AmpC Overexpression | 4 | 8 |
| MBL Production (VIM and IMP) | 4 | 8 |
| Carbapenem-Resistant | N/A | 4 |
Data sourced from Karlowsky et al., 2017 and other studies.
Key Experimental Protocols
The following are detailed methodologies for experiments commonly cited in the study of this compound's mechanism of action.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Bacterial Strains: P. aeruginosa strains, including wild-type (e.g., PAO1) and various resistant mutants (e.g., AmpC-hyperproducing, porin-deficient, MBL-producing), are used.
-
Inoculum Preparation: Bacterial colonies are suspended in a suitable broth (e.g., Mueller-Hinton Broth) and the turbidity is adjusted to a 0.5 McFarland standard, corresponding to approximately 1-2 x 108 CFU/mL. The suspension is then diluted to achieve a final inoculum of 5 x 105 CFU/mL in the test wells.
-
Drug Preparation: this compound and comparator agents are serially diluted in broth in 96-well microtiter plates.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
Reading: The MIC is recorded as the lowest concentration of the drug that completely inhibits visible growth.
Time-Kill Assays
Objective: To assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Methodology:
-
Inoculum Preparation: A starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL is prepared in a suitable broth.
-
Drug Exposure: The bacterial suspension is exposed to the antimicrobial agent(s) at various concentrations (e.g., 1x, 2x, 4x MIC). Control tubes with no drug are included.
-
Sampling: Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar (B569324) plates. The plates are incubated, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL is typically considered bactericidal.
Penicillin-Binding Protein (PBP) Inhibition Assay
Objective: To determine the affinity of a compound for specific PBPs.
Methodology:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are prepared from overnight cultures of P. aeruginosa.
-
Bocillin FL Binding: A fluorescent penicillin derivative, Bocillin FL, is used to label the PBPs. The membranes are incubated with Bocillin FL.
-
Competitive Binding: To determine the inhibitory concentration (IC50), the membranes are pre-incubated with varying concentrations of the test compound (e.g., this compound) before the addition of Bocillin FL.
-
SDS-PAGE and Fluorimetry: The PBP-Bocillin FL complexes are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The fluorescent signals are detected and quantified using a fluorimeter.
-
Data Analysis: The IC50 is calculated as the concentration of the test compound that results in a 50% reduction in the fluorescent signal compared to the control without the inhibitor.
Visualizing the Mechanism and Workflow
The following diagrams, created using the DOT language, illustrate the key pathways and experimental processes described.
Caption: Dual-target mechanism of this compound in combination with a partner β-lactam.
Caption: Logical workflow for characterizing the activity of this compound.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-5153: A Novel β-Lactam Enhancer for Combating Multidrug-Resistant Gram-Negative Pathogens
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Aurangabad, India - In the global fight against antimicrobial resistance, Wockhardt's novel β-lactam enhancer, WCK-5153, is emerging as a promising agent for the treatment of serious infections caused by highly drug-resistant Gram-negative bacteria. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, spectrum of activity, and preclinical data, tailored for the scientific community.
This compound, a bicyclo-acyl hydrazide (BCH) derivative of the diazabicyclooctane (DBO) scaffold, is not a conventional β-lactamase inhibitor.[1][2] Instead, it acts as a "β-lactam enhancer," potentiating the activity of existing β-lactam antibiotics.[3] Its primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[3][4] This targeted action disrupts peptidoglycan cross-linking, weakening the bacterial cell wall and leading to bactericidal effects when used in combination with β-lactams.[3]
This unique mechanism allows this compound to restore the susceptibility of multidrug-resistant (MDR) strains to β-lactams, including those producing metallo-β-lactamases (MBLs), without directly inhibiting these enzymes.[1][5]
Core Mechanism of Action: PBP2 Inhibition
This compound's efficacy stems from its potent and selective inhibition of PBP2. This selective binding disrupts the normal process of cell wall synthesis in Gram-negative bacteria. When combined with a β-lactam antibiotic that may target other PBPs (like PBP3), the result is a synergistic effect that leads to enhanced bacterial killing.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound's activity against Pseudomonas aeruginosa and Acinetobacter baumannii.
Table 1: In Vitro Activity of this compound Against Pseudomonas aeruginosa
| Parameter | Strain(s) | Value | Reference(s) |
| MIC | P. aeruginosa PAO1 (Wild-Type) | 2 µg/ml | [7] |
| P. aeruginosa Mutant Strains | 2 to 32 µg/ml | [1][2] | |
| PBP2 IC50 | P. aeruginosa | 0.14 µg/ml | [3][4] |
| VIM-2 MBL Inhibition (Ki app) | Purified VIM-2 | > 100 µM | [1][2] |
MIC: Minimum Inhibitory Concentration; IC50: 50% Inhibitory Concentration; Ki app: Apparent Inhibition Constant
Table 2: In Vitro Activity of this compound Against Acinetobacter baumannii
| Parameter | Strain(s) | Value | Reference(s) |
| MIC | Wild-Type and MDR Strains | > 1024 µg/ml | [8][9] |
| PBP2 High-Affinity Binding | A. baumannii | 0.01 µg/ml | [8][9] |
| OXA-23 Inhibition (Ki app) | Purified OXA-23 | > 100 µM | [8] |
MDR: Multidrug-Resistant
Table 3: Synergistic Activity of this compound in Combination with β-Lactams
| Combination | Organism | Effect | Reference(s) |
| This compound (4 or 8 µg/ml) + Antipseudomonal β-lactams | P. aeruginosa (including MBL-producing strains) | Restored susceptibility to β-lactams; Enhanced killing | [1][2][5] |
| This compound (8 µg/ml) + Cefepime (B1668827) | A. baumannii | 4-fold reduction in cefepime MIC | [8][9] |
| This compound (8 µg/ml) + Sulbactam (B1307) | A. baumannii | 8-fold reduction in sulbactam MIC | [8][9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of this compound.
Minimum Inhibitory Concentration (MIC) Determination
The MICs for this compound and comparator β-lactams were determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
Time-Kill Assays
Time-kill assays were performed to assess the bactericidal activity of this compound alone and in combination with β-lactams.[5]
-
Preparation : Bacterial cultures were grown to the logarithmic phase and then diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth.
-
Drug Exposure : this compound and/or β-lactams were added at specified concentrations (e.g., at CLSI breakpoints).[5]
-
Sampling : Aliquots were removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification : Serial dilutions of the samples were plated on appropriate agar (B569324) plates.
-
Analysis : The plates were incubated, and the number of viable colonies (CFU/mL) was determined to construct time-kill curves.
Penicillin-Binding Protein (PBP) Inhibition Assay
The 50% inhibitory concentrations (IC50s) for PBPs were determined to assess the binding affinity of this compound.[8]
LIVE/DEAD Staining
LIVE/DEAD staining was utilized to visually confirm the bactericidal activity of this compound and its combinations, with live cells staining green and dead cells staining red.[1][5] This technique provides a qualitative assessment of bacterial viability following exposure to the antimicrobial agents.
Conclusion and Future Directions
This compound represents a significant advancement in the strategy to combat MDR Gram-negative pathogens.[6] Its novel β-lactam enhancer mechanism, centered on potent PBP2 inhibition, offers a promising approach to revitalize the efficacy of existing β-lactam antibiotics against challenging pathogens like P. aeruginosa and A. baumannii.[1][8] The preclinical data strongly support its continued development, with the combination of this compound and a β-lactam, such as in WCK 5222 (cefepime/zidebactam), holding the potential to address critical unmet medical needs in the treatment of severe bacterial infections.[10][11] Further clinical investigation is warranted to fully elucidate the therapeutic potential of this innovative antibacterial agent.
References
- 1. journals.asm.org [journals.asm.org]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single-Center Evaluation of the Pharmacokinetics of WCK 5222 (Cefepime-Zidebactam Combination) in Subjects with Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WCK 5222 (Cefepime-Zidebactam) Antimicrobial Activity against Clinical Isolates of Gram-Negative Bacteria Collected Worldwide in 2015 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary in vitro evaluation of WCK-5153 activity
An In-Depth Technical Guide to the Preliminary In Vitro Evaluation of WCK-5153
Introduction
This compound is a novel, investigational bicyclo-acyl hydrazide (BCH), a derivative of the diazabicyclooctane (DBO) chemical scaffold.[1][2] It is being developed to address the critical threat of infections caused by highly drug-resistant Gram-negative bacteria.[3][4] The primary mechanism of action of this compound is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2).[1][5][6] This targeted action disrupts bacterial cell wall synthesis. Furthermore, this compound functions as a "β-lactam enhancer," meaning it potentiates the activity of co-administered β-lactam antibiotics, restoring their efficacy against many resistant strains.[1][3][5] This guide provides a detailed overview of the in vitro methodologies used to characterize the activity of this compound and summarizes the key quantitative data from preliminary evaluations.
Data Presentation
The in vitro activity of this compound has been quantified through various standard microbiological assays. The following tables summarize its inhibitory and binding characteristics against key Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Alone and in Combination
| Target Organism | This compound Alone (μg/mL) | Partner β-Lactam | This compound Concentration (μg/mL) | Observation |
| Pseudomonas aeruginosa | 2 - 32[1][3] | Cefepime | 4 or 8 | Restored susceptibility to the partner β-lactam.[3][7] |
| Acinetobacter baumannii | >1024[5][8] | Cefepime | 8 | 4-fold reduction in Cefepime MIC.[5][8] |
| Acinetobacter baumannii | >1024[5][8] | Sulbactam | 8 | 8-fold reduction in Sulbactam MIC.[5][8] |
| Klebsiella pneumoniae (MBL-producing) | >64[6][9] | Cefepime | 4 | >4-fold reduction in Cefepime MIC.[6] |
| Klebsiella pneumoniae (MBL-producing) | >64[6][9] | Aztreonam | 4 | Reduced partner β-lactam MIC to susceptible/intermediate range.[6] |
Table 2: 50% Inhibitory Concentrations (IC₅₀s) against Penicillin-Binding Proteins (PBPs)
| Target Organism | PBP Target | IC₅₀ (μg/mL) | Key Finding |
| Pseudomonas aeruginosa | PBP2 | Not specified, but showed high and exclusive affinity.[1] | Potent and specific PBP2 inhibition.[1] |
| Acinetobacter baumannii | PBP2 | 0.01[5][8] | Demonstrates specific, high-affinity binding to PBP2.[5][8] |
| Klebsiella pneumoniae | PBP2 | Not specified, but showed high and specific affinity.[6][9] | Potent PBP2 inhibitor.[6][9] |
Table 3: Inhibitory Activity against Key β-Lactamases
| β-Lactamase Class | Enzyme Example | Apparent Kᵢ (Kᵢ app) (μM) | Observation |
| Class A / C | e.g., KPC, AmpC | Not specified | Acylates Class A and C enzymes rapidly.[1][10] |
| Class B (MBL) | VIM-2 | >100[1][3][7] | Does not significantly inhibit VIM-2.[1][3][7] |
| Class D (OXA) | OXA-23 | >100[5][8] | Poor inhibitor of OXA-23.[5][8] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to evaluate this compound.
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A bacterial suspension is prepared from 3-5 morphologically similar colonies grown overnight on a non-selective agar (B569324) medium. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ Colony Forming Units (CFU)/mL in the test wells.[11]
-
Assay Setup: The assay is performed in 96-well microtiter plates. Serial two-fold dilutions of this compound (and any partner antibiotic) are prepared directly in the wells with CAMHB.
-
Incubation: The prepared bacterial inoculum is added to each well. The plates are incubated at 35 ± 1 °C for 16-20 hours under ambient air conditions.[11]
-
Result Interpretation: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[11]
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.
-
Inoculum Preparation: A starting inoculum of approximately 5 x 10⁵ CFU/mL is prepared in CAMHB, similar to the MIC protocol.[12]
-
Assay Setup: The assay is conducted in sterile flasks or tubes containing CAMHB. This compound and any partner β-lactam are added at predetermined concentrations, often at multiples of their MIC values (e.g., 0.25x, 1x, 2x, 4x MIC).[1][13] A growth control tube without any antimicrobial agent is always included.
-
Incubation and Sampling: All tubes are incubated at 35-37°C, typically with agitation. Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Serial ten-fold dilutions of each aliquot are made in sterile saline to prevent drug carryover. A specific volume of the appropriate dilutions is plated onto a suitable agar medium. After 18-24 hours of incubation, the colonies are counted.
-
Data Analysis: The number of viable bacteria (CFU/mL) is calculated for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. Bactericidal activity is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[12]
Penicillin-Binding Protein (PBP) Inhibition Assay
This assay determines the affinity of this compound for specific PBPs.
-
Membrane Preparation: Bacterial cell membranes containing PBPs are prepared from logarithmic phase cultures through methods such as sonication or French press, followed by ultracentrifugation.
-
Competitive Binding: A fixed amount of the prepared membrane fraction is incubated with varying concentrations of this compound.
-
Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the reaction. Bocillin FL binds to any PBPs not already occupied by this compound.
-
Detection and Analysis: The reaction mixtures are separated by SDS-PAGE. The gel is then visualized using a fluorescent scanner. The intensity of the fluorescent signal for each PBP band decreases as the concentration of the competing inhibitor (this compound) increases. The IC₅₀ is determined by quantifying the band intensity and identifying the concentration of this compound required to reduce the fluorescence by 50%.[6]
Mandatory Visualization
Caption: this compound inhibits PBP2, enhancing the effect of partner β-lactams on other PBPs.
Caption: Generalized workflow for the in vitro evaluation of this compound.
Caption: Logical flow demonstrating the synergistic effect of this compound and a β-lactam.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. actascientific.com [actascientific.com]
The Core of Potency: Unraveling the Structure-Activity Relationship of WCK-5153
A Technical Guide for Researchers and Drug Development Professionals
Introduction
WCK-5153 is a novel diazabicyclooctane (DBO) derivative that acts as a potent "β-lactam enhancer," demonstrating significant promise in combating infections caused by highly drug-resistant Gram-negative pathogens, particularly Pseudomonas aeruginosa and Acinetobacter baumannii. Unlike traditional β-lactamase inhibitors, the primary mechanism of action for this compound is the direct inhibition of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. This unique mode of action, coupled with its ability to inhibit certain β-lactamases, makes this compound a subject of intense research. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for scientists and professionals engaged in the development of new antibacterial agents.
Quantitative Analysis of Biological Activity
The biological activity of this compound has been quantified through various in vitro experiments. The following tables summarize key data points, providing a comparative overview of its potency.
| Compound | Target | Organism | IC50 (μg/mL) | Reference |
| This compound | PBP2 | P. aeruginosa | 0.14 | [1][2] |
| Zidebactam (WCK-5107) | PBP2 | P. aeruginosa | 0.26 | |
| This compound | PBP2 | A. baumannii | 0.01 | [3] |
| Zidebactam (WCK-5107) | PBP2 | A. baumannii | 0.01 | [3] |
Table 1: Inhibitory activity of this compound and Zidebactam against PBP2.
| Organism | Compound | MIC Range (μg/mL) | Reference |
| P. aeruginosa | This compound | 2 - 32 | [4] |
| P. aeruginosa | Zidebactam (WCK-5107) | 2 - 32 | |
| A. baumannii | This compound | >1024 | |
| A. baumannii | Zidebactam (WCK-5107) | >1024 |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Zidebactam.
| Compound | β-Lactamase Class | Inhibition | Reference |
| This compound | Class A & C | Rapid acylation | |
| This compound | Class D (OXA) | Poor | |
| This compound | Class B (MBL - VIM-2) | No inhibition (Ki app > 100 μM) |
Table 3: β-Lactamase inhibition profile of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Penicillin-Binding Protein (PBP) Inhibition Assay
The affinity of this compound for bacterial PBPs is determined using a competitive binding assay with a fluorescently labeled β-lactam, such as Bocillin FL.
-
Preparation of Bacterial Membranes: Bacterial cells (e.g., P. aeruginosa PAO1) are grown to mid-logarithmic phase, harvested by centrifugation, and lysed by sonication. The cell lysate is then ultracentrifuged to pellet the membrane fraction containing the PBPs.
-
Competitive Binding: The membrane preparation is incubated with varying concentrations of this compound for a predetermined time to allow for binding to the PBPs.
-
Fluorescent Labeling: Bocillin FL is added to the mixture and incubated to label any PBPs that have not been bound by this compound.
-
SDS-PAGE and Fluorimetry: The membrane proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The gel is then visualized using a fluorimeter to detect the fluorescently labeled PBPs.
-
Quantification: The intensity of the fluorescent bands corresponding to each PBP is quantified. The concentration of this compound that results in a 50% reduction in the fluorescence of a specific PBP band is determined as the IC50 value.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of this compound, alone and in combination with β-lactam antibiotics, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilutions: Two-fold serial dilutions of this compound and the partner β-lactam are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of this compound, alone and in combination with β-lactams.
-
Preparation: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in fresh broth.
-
Drug Exposure: The antimicrobial agents are added at specified concentrations (e.g., 1x, 2x, or 4x the MIC).
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in bacterial count over time is plotted to determine the rate of killing. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Visualizing the Structure-Activity Relationship and Mechanism of Action
The following diagrams, generated using the DOT language, illustrate the key structural features of this compound, its interaction with PBP2, and its role as a β-lactam enhancer.
References
- 1. Structural Characterization of Diazabicyclooctane β-Lactam "Enhancers" in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
WCK-5153: A Novel β-Lactam Enhancer Circumventing Metallo-β-Lactamase Resistance
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The rise of metallo-β-lactamase (MBL)-producing Gram-negative bacteria presents a formidable challenge to global health, rendering many β-lactam antibiotics ineffective. WCK-5153, a novel bicyclo-acyl hydrazide (BCH), represents a paradigm shift in overcoming this resistance. Unlike traditional β-lactamase inhibitors, this compound acts as a "β-lactam enhancer." Its primary mechanism is not the direct inhibition of MBLs, but rather the high-affinity binding to Penicillin-Binding Protein 2 (PBP2). This action, when combined with a β-lactam partner like cefepime (B1668827) that targets other PBPs (primarily PBP3), results in a potent, synergistic bactericidal effect. This dual PBP blockade effectively bypasses the resistance conferred by MBLs, offering a promising therapeutic strategy against multidrug-resistant (MDR) pathogens. This guide provides a comprehensive overview of the mechanism, quantitative efficacy, and experimental validation of this compound's role in combating MBL-mediated resistance.
The Challenge of Metallo-β-Lactamase Mediated Resistance
Metallo-β-lactamases (MBLs) are a class of zinc-dependent enzymes that can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often the last line of defense against serious Gram-negative infections. The currently available clinically approved β-lactamase inhibitors, such as clavulanic acid, tazobactam, and avibactam, are not effective against MBLs[1]. This has created a critical unmet medical need for new therapeutic agents that can effectively treat infections caused by MBL-producing pathogens.
This compound: A β-Lactam Enhancer with a Dual Mechanism of Action
This compound and its closely related compound, zidebactam (B611936) (WCK-5107), are novel bicyclo-acyl hydrazides that function as β-lactam enhancers[2][3][4]. Their innovative approach to overcoming resistance lies in a dual mechanism of action that is independent of direct MBL inhibition[2].
Key aspects of the mechanism include:
-
High-Affinity PBP2 Inhibition: this compound demonstrates specific and high-affinity binding to Penicillin-Binding Protein 2 (PBP2), an essential enzyme in the bacterial cell wall synthesis of Gram-negative bacteria. This binding disrupts the normal peptidoglycan synthesis process, leading to the formation of non-viable spheroplasts.
-
Synergistic PBP Blockade: When combined with a β-lactam antibiotic such as cefepime, which primarily targets PBP3, this compound creates a synergistic effect. The simultaneous inhibition of both PBP2 and PBP3 leads to a potent bactericidal outcome that is greater than the sum of the individual agents' effects. This complementary binding is crucial for its efficacy against MBL-producing organisms.
-
Stability against MBLs: this compound is stable against hydrolysis by MBLs. This stability allows it to reach its PBP2 target even in the presence of these enzymes, ensuring its bactericidal contribution.
The following diagram illustrates the mechanism of action of this compound in combination with cefepime against an MBL-producing bacterium.
Caption: Mechanism of this compound and Cefepime against MBL-producing bacteria.
Quantitative Data on the Efficacy of this compound
In vitro studies have demonstrated the potent activity of this compound and zidebactam in combination with β-lactams against a range of MBL-producing Gram-negative pathogens.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Zidebactam Alone and in Combination
| Organism | MBL Gene | Agent | MIC (µg/mL) |
| Klebsiella pneumoniae | VIM-1 | Cefepime | ≥32 |
| This compound | >256 | ||
| Cefepime + 4 µg/mL this compound | ≤8 | ||
| NDM-1 | Cefepime | ≥32 | |
| This compound | >256 | ||
| Cefepime + 4 µg/mL this compound | ≤8 | ||
| Pseudomonas aeruginosa | VIM-2 | Zidebactam | 16-32 |
| This compound | 16-32 | ||
| VIM-1 | Zidebactam | 16-32 | |
| This compound | 16-32 |
Data sourced from.
Table 2: PBP2 Inhibition by this compound and Zidebactam
| Organism | Compound | IC50 (µg/mL) |
| Klebsiella pneumoniae | Zidebactam | Not explicitly quantified, but showed specific, high affinity |
| This compound | Not explicitly quantified, but showed specific, high affinity | |
| Pseudomonas aeruginosa | Zidebactam | Not explicitly quantified, but showed specific PBP2 inhibition |
| This compound | Not explicitly quantified, but showed specific PBP2 inhibition |
Data sourced from.
Experimental Protocols
The following are generalized methodologies for key experiments used to evaluate the efficacy of this compound.
Penicillin-Binding Protein (PBP) Binding Assay
This assay determines the affinity of this compound for specific PBPs.
-
Preparation of Bacterial Membranes: Bacterial cells are grown to mid-log phase, harvested, and lysed to isolate the cell membranes containing the PBPs.
-
Competitive Binding: The membranes are incubated with varying concentrations of this compound.
-
Fluorescent Labeling: A fluorescently labeled β-lactam, such as Bocillin FL, is added to the mixture. Bocillin FL binds to PBPs that are not already occupied by this compound.
-
Detection and Quantification: The samples are separated by SDS-PAGE, and the fluorescently labeled PBPs are visualized. The intensity of the fluorescent bands is quantified to determine the 50% inhibitory concentration (IC50) of this compound for each PBP.
The following diagram outlines the workflow for the PBP binding assay.
Caption: Workflow for Penicillin-Binding Protein (PBP) binding assay.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is used to determine the MIC of this compound alone and in combination with other antibiotics.
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate. For combination testing, a fixed concentration of this compound is added to each well containing a serially diluted partner antibiotic.
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Kinetics Assay
This assay assesses the bactericidal activity of this compound over time.
-
Preparation of Cultures: Bacterial cultures are grown to a specific cell density in a suitable broth medium.
-
Addition of Antibiotics: The test antibiotics (this compound alone or in combination) are added to the cultures at specific concentrations (e.g., 4x MIC).
-
Sampling: Aliquots are removed from the cultures at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted to create a time-kill curve. A ≥3-log10 decrease in CFU/mL is considered bactericidal.
The following diagram illustrates the logical relationship in a time-kill kinetics experiment.
Caption: Logical flow of a time-kill kinetics experiment.
Conclusion
This compound represents a significant advancement in the fight against antibiotic-resistant bacteria, particularly those producing metallo-β-lactamases. Its unique "β-lactam enhancer" mechanism, centered on potent PBP2 inhibition, allows it to work synergistically with other β-lactams to overcome resistance that is not addressable by current β-lactamase inhibitors. The in vitro and in vivo data strongly support the continued development of this compound and its combinations as a much-needed therapeutic option for treating infections caused by multidrug-resistant Gram-negative pathogens. This innovative approach of enhancing the efficacy of existing antibiotics provides a promising pathway to preserving our arsenal (B13267) of antibacterial agents.
References
- 1. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-5153: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
WCK-5153 is a novel, non-β-lactam β-lactam enhancer belonging to the bicyclo-acyl hydrazide (BCH) class of molecules, derived from a diazabicyclooctane (DBO) scaffold.[1][2][3] It is a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, particularly Pseudomonas aeruginosa and Acinetobacter baumannii.[4][5] By selectively targeting PBP2, this compound disrupts bacterial cell wall synthesis, leading to bactericidal activity and potentiation of the efficacy of conventional β-lactam antibiotics.[3][4] This document provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, along with detailed protocols for its evaluation.
Chemical Properties and Structure
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S,5R)-7-oxo-2-(2-((S)-pyrrolidine-3-carbonyl)hydrazine-1-carbonyl)-1,6-diazabicyclo[3.2.1]octan-6-yl hydrogen sulfate | [4][7] |
| CAS Number | 1436862-38-2 | [6][7][8] |
| Molecular Formula | C₁₂H₁₉N₅O₇S | [6][7][8] |
| Molecular Weight | 377.37 g/mol | [6][7][8] |
| SMILES | O=C([C@H]1CCNC1)NNC([C@H]2[N@@]3C(N(--INVALID-LINK--([H])C3)OS(=O)(O)=O)=O)=O | [6] |
| Appearance | White solid powder | [6] |
| Solubility | Soluble in DMSO (3.77 mg/mL) | [6][7][8] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. | [6] |
Synthesis
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of this compound and other novel diazabicyclooctanes has been described in the scientific literature as a multi-step process starting from a DBO scaffold.[1][9]
Mechanism of Action
This compound acts as a "β-lactam enhancer" by specifically inhibiting Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in the synthesis of the bacterial cell wall.[4][5] This inhibition disrupts the peptidoglycan layer, leading to the formation of spheroplasts and ultimately cell death.[2][3] Notably, this compound does not exhibit significant direct inhibition of metallo-β-lactamases (MBLs) like VIM-2.[2][3] Its efficacy lies in its synergistic activity when combined with β-lactam antibiotics, restoring their potency against many multidrug-resistant (MDR) Gram-negative pathogens.[1][2]
Figure 1: Mechanism of action of this compound as a β-lactam enhancer.
Biological Activity
This compound demonstrates potent activity against key Gram-negative pathogens through its targeted inhibition of PBP2.
Table 2: In Vitro Inhibitory Activity of this compound
| Parameter | Organism | Value | Reference(s) |
| IC₅₀ (PBP2) | Pseudomonas aeruginosa | 0.14 µg/mL | [5][10] |
| Apparent Kᵢ (VIM-2 MBL) | Pseudomonas aeruginosa | > 100 µM | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Penicillin-Binding Protein (PBP) Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of PBP2 activity.
Figure 2: Experimental workflow for the PBP2 inhibition assay.
Methodology:
-
Membrane Preparation:
-
Grow the bacterial strain of interest (e.g., P. aeruginosa) to the mid-logarithmic phase.
-
Harvest cells by centrifugation.
-
Lyse the cells (e.g., via sonication) and isolate the membrane fraction containing the PBPs through ultracentrifugation.
-
-
Binding Assay:
-
In a microcentrifuge tube, combine the membrane preparation with serial dilutions of this compound.
-
Incubate for approximately 10 minutes at 30°C to allow for the binding of this compound to PBP2.
-
Add a fluorescently labeled penicillin, such as Bocillin FL, at a fixed concentration and incubate for an additional 10-15 minutes. This will label the PBPs that are not bound by this compound.
-
-
Detection and Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs with a fluorescence imager.
-
Quantify the fluorescence intensity of the band corresponding to PBP2 for each concentration of this compound.
-
Plot the percentage of PBP2 binding inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method to determine the MIC of this compound alone or in combination with a β-lactam antibiotic.
Methodology:
-
Preparation of Inoculum:
-
Prepare a standardized bacterial inoculum from an overnight culture according to CLSI guidelines.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound (and the partner β-lactam, if applicable) in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
-
Time-Kill Assay
This assay evaluates the bactericidal or bacteriostatic activity of this compound over time.
Methodology:
-
Preparation:
-
Prepare tubes containing CAMHB with this compound at various concentrations (e.g., 0.25x, 1x, and 4x the MIC).
-
Include a growth control tube without any drug.
-
-
Inoculation:
-
Inoculate each tube with a standardized bacterial suspension to achieve a starting density of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in a suitable diluent.
-
Plate the dilutions onto appropriate agar (B569324) plates.
-
-
Incubation and Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each concentration.
-
Bactericidal activity is typically defined as a ≥ 3-log₁₀ reduction in CFU/mL from the initial inoculum.
-
Conclusion
This compound represents a promising advancement in the fight against multidrug-resistant Gram-negative bacteria. Its novel mechanism of action as a specific PBP2 inhibitor and β-lactam enhancer offers a valuable strategy to overcome resistance and extend the utility of existing β-lactam antibiotics. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working to further characterize and develop this important new chemical entity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | Antibacterial | TargetMol [targetmol.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound Supplier | CAS 1436862-38-2 | AOBIOUS [aobious.com]
- 9. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Initial Studies on the Spectrum of Activity for WCK-5153: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial studies concerning WCK-5153, a novel non-β-lactam bicyclo-acyl hydrazide. This compound functions as a β-lactam enhancer, specifically targeting multidrug-resistant (MDR) Gram-negative pathogens. This document summarizes its mechanism of action, spectrum of activity, and the experimental protocols utilized in its preliminary evaluation.
Core Mechanism of Action: PBP2 Inhibition
This compound is a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. Unlike traditional β-lactam antibiotics, this compound is not a β-lactam itself, which allows it to evade common resistance mechanisms such as β-lactamase degradation.[1] Its primary role is to act as a "β-lactam enhancer," potentiating the activity of co-administered β-lactam antibiotics.[2][3][4]
By binding with high affinity to PBP2, this compound disrupts the normal process of peptidoglycan synthesis. This selective inhibition, when combined with a β-lactam that targets other PBPs (e.g., PBP3), leads to a synergistic and often bactericidal effect against highly resistant bacteria.[1]
In Vitro Spectrum of Activity
Initial studies have focused on the efficacy of this compound against key multidrug-resistant Gram-negative pathogens, including Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae.
Activity Against Acinetobacter baumannii
This compound demonstrates potent β-lactam enhancer activity against A. baumannii, including carbapenemase-producing strains. While this compound alone has high Minimum Inhibitory Concentrations (MICs), its combination with β-lactams like cefepime (B1668827) or sulbactam (B1307) leads to a significant reduction in the MICs of these partner drugs.
| Parameter | Organism | Value | Notes |
| PBP2 IC50 | A. baumannii | 0.01 µg/mL | Demonstrates high-affinity binding to PBP2. |
| MIC (this compound alone) | A. baumannii (Wild-type & MDR) | >1024 µg/mL | Not bactericidal when used as monotherapy. |
| MIC Reduction | Cefepime + 8 µg/mL this compound | 4-fold | Against MDR A. baumannii. |
| MIC Reduction | Sulbactam + 8 µg/mL this compound | 8-fold | Against MDR A. baumannii. |
| OXA-23 Inhibition (Ki app) | A. baumannii | >100 µM | Indicates poor inhibition of this common carbapenemase. |
Activity Against Pseudomonas aeruginosa
This compound is a novel inhibitor of PBP2 in P. aeruginosa and enhances the activity of β-lactams against MDR and metallo-β-lactamase (MBL)-producing strains. Time-kill assays confirm that combinations are bactericidal, leading to spheroplast formation.
| Parameter | Organism | Value | Notes |
| PBP2 IC50 | P. aeruginosa | 0.14 µg/mL | |
| MIC (this compound alone) | P. aeruginosa | 2 to 32 µg/mL | |
| VIM-2 MBL Inhibition (Ki app) | P. aeruginosa | >100 µM | Does not inhibit this key metallo-β-lactamase. |
Activity Against Klebsiella pneumoniae
Studies show that this compound has high, specific affinity for PBP2 in K. pneumoniae and provides a significant β-lactam enhancer effect against MBL-producing strains when combined with agents like cefepime or aztreonam. This synergy translates to both in vitro bactericidal activity and in vivo efficacy in murine infection models.
| Parameter | Organism | Value | Notes |
| PBP2 Affinity | K. pneumoniae | High | Specific binding demonstrated. |
| MIC (this compound alone) | MBL-producing K. pneumoniae | >64 µg/mL | |
| Time-Kill Assay | Combination w/ Cefepime or Aztreonam | 1 to >3 log10 kill | Against MBL-producing strains. |
Experimental Protocols
The following sections detail the methodologies employed in the initial evaluation of this compound.
Penicillin-Binding Protein (PBP) Affinity Assay
The affinity of this compound for specific PBPs was determined using a competitive binding assay with BOCILLIN™ FL, a fluorescent penicillin derivative.
Protocol:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are prepared from overnight cultures grown to the logarithmic phase.
-
Competitive Binding: A fixed amount of membrane preparation is incubated with serial dilutions of this compound (or comparator compounds) for a defined period to allow binding to PBPs.
-
Fluorescent Labeling: BOCILLIN™ FL is added to the mixture and incubated to label any PBPs not bound by the test compound.
-
SDS-PAGE: The reaction is stopped, and the membrane proteins are solubilized and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Quantification: The fluorescently labeled PBPs are visualized using a fluorescence scanner. The intensity of the bands is quantified using densitometry software (e.g., ImageQuant TL).
-
IC50 Determination: The 50% inhibitory concentration (IC50) is calculated as the concentration of this compound required to reduce the fluorescence intensity of a specific PBP band by 50%.
Antimicrobial Susceptibility Testing (MIC Determination)
Minimum Inhibitory Concentrations (MICs) were determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Drug Dilution: Serial twofold dilutions of this compound, partner β-lactams, and their combinations are prepared in 96-well microtiter plates. For combination studies, a fixed concentration of this compound (e.g., 8 µg/mL) is often used.
-
Inoculation: The prepared bacterial suspension is added to each well.
-
Incubation: Plates are incubated under standard conditions (e.g., 35°C for 16-20 hours).
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Kinetic Assays
Time-kill assays were performed to assess the bactericidal activity of this compound in combination with β-lactams over time.
Protocol:
-
Culture Preparation: A starting inoculum of approximately 105 to 107 CFU/mL is prepared in CAMHB.
-
Drug Exposure: Cultures are exposed to the antimicrobial agents alone and in combination at specified concentrations (often multiples of the MIC).
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Viable Counts: Serial dilutions of the samples are plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. Synergy is often defined as a ≥2-log10 decrease in bacterial count by the combination compared to the most active single agent.
References
Unveiling the PBP2 Inhibitory Power of WCK-5153: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-5153 is a novel bicyclo-acyl hydrazide (BCH), a derivative of the diazabicyclooctane (DBO) scaffold, that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3] It functions as a "β-lactam enhancer," potentiating the activity of β-lactam antibiotics against multidrug-resistant (MDR) pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[4][5][6] This document provides an in-depth technical overview of the PBP2 inhibitory effects of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: The β-Lactam Enhancer Effect
This compound's primary mechanism is the specific and high-affinity binding to PBP2, an essential enzyme in bacterial cell wall synthesis.[1][4][7][8] This inhibition disrupts peptidoglycan cross-linking, leading to the formation of non-viable, spherical cells (spheroplasts).[1][3] When used in combination with a β-lactam antibiotic that predominantly inhibits other PBPs (like PBP3, a target for many cephalosporins), this compound creates a synergistic effect. This dual targeting of different essential PBPs leads to enhanced bactericidal activity, even against strains possessing resistance mechanisms like metallo-β-lactamases (MBLs), for which this compound shows no direct inhibitory activity (Ki app > 100 μM).[1][2][3] This "β-lactam enhancer" strategy represents a promising approach to combatting MDR Gram-negative infections.[2][3]
Quantitative Data
The following tables summarize the PBP2 inhibitory activity and antimicrobial susceptibility data for this compound against key Gram-negative pathogens.
Table 1: PBP Binding Affinity of this compound and Comparators
| Organism | PBP Target | This compound IC50 (µg/mL) | Zidebactam IC50 (µg/mL) | Amdinocillin IC50 (µg/mL) | Cefepime IC50 (µg/mL) | Meropenem IC50 (µg/mL) |
| Pseudomonas aeruginosa PAO1 | PBP2 | ~0.14[4][7][9][10] | High Affinity[1] | High Affinity[1] | --- | Inhibits PBP2, 3, 4[1] |
| Acinetobacter baumannii | PBP2 | 0.01[8] | 0.01[8] | --- | --- | --- |
| Klebsiella pneumoniae | PBP2 | 0.07 ± 0.03[5] | 0.08 ± 0.02[5] | ~2-fold higher than this compound[5] | --- | --- |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
| Organism | Strain(s) | This compound MIC (µg/mL) |
| Pseudomonas aeruginosa | PAO1 | 2[1] |
| Pseudomonas aeruginosa | MBL-producing clinical strains | 16 - 32[1] |
| Klebsiella pneumoniae | MBL-producing strains | >64[5][11] |
| Acinetobacter baumannii | Wild-type and MDR strains | >1024[8] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Table 3: Synergistic Activity of this compound with β-Lactams against P. aeruginosa
| Strain Type | β-Lactam Partner | This compound Concentration (µg/mL) | Observation |
| Wild-type, AmpC-hyperproducing, Efflux-overexpressing, Porin-deficient | Cefepime, Aztreonam, Piperacillin | 4 or 8 | Restored susceptibility to partner β-lactam.[2] |
| MBL-producing high-risk clones | Cefepime, Aztreonam, Piperacillin | 4 or 8 | Enhanced killing and, in some cases, full bacterial eradication.[2][3] |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Methodology:
-
Preparation of this compound Dilutions: A two-fold serial dilution of this compound is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial colonies are suspended in a saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the serially diluted this compound.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Penicillin-Binding Protein (PBP) Binding Assay
This competitive binding assay is used to determine the 50% inhibitory concentration (IC50) of this compound for specific PBPs.
Methodology:
-
Membrane Preparation: Bacterial cells are grown to the late logarithmic phase, harvested by centrifugation, and lysed (e.g., by sonication). The cell membrane fraction containing the PBPs is isolated by ultracentrifugation.
-
Competitive Binding: The membrane preparation is incubated with varying concentrations of this compound for 30 minutes at 37°C to allow for binding to the PBPs.
-
Fluorescent Labeling: A fluorescently labeled penicillin, such as Bocillin FL, is added to the mixture and incubated. Bocillin FL will bind to any PBPs not already occupied by this compound.
-
SDS-PAGE: The reaction is stopped, and the proteins are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualization and Quantification: The fluorescently labeled PBPs are visualized using a gel imager. The intensity of the fluorescent bands at different this compound concentrations is quantified to determine the IC50, which is the concentration of this compound that reduces the fluorescent signal by 50%.
Time-Kill Kinetics Assay
This assay assesses the bactericidal or bacteriostatic activity of this compound over time, both alone and in combination with other antibiotics.
Methodology:
-
Inoculum Preparation: A starting bacterial inoculum of approximately 1 x 106 CFU/mL is prepared in a suitable broth medium.
-
Exposure: The bacterial culture is exposed to this compound at various concentrations (e.g., 0.25x, 1x, 2x, and 4x the MIC), alone or in combination with a partner β-lactam. A growth control without any antibiotic is also included.
-
Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Serial dilutions of each aliquot are plated on agar (B569324) plates, and the number of viable colonies (CFUs) is counted after overnight incubation.
-
Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
LIVE/DEAD BacLight™ Bacterial Viability Assay
This assay is used to visually confirm the bactericidal effects of this compound by differentiating between live and dead bacteria based on membrane integrity.
Methodology:
-
Bacterial Treatment: Bacteria are treated with this compound as in the time-kill assay.
-
Staining: A mixture of two fluorescent nucleic acid stains, SYTO® 9 and propidium (B1200493) iodide, is added to the bacterial suspension. SYTO® 9 can penetrate all bacterial membranes and stains the cells green, while propidium iodide only enters cells with compromised membranes, staining them red.
-
Incubation: The stained suspension is incubated at room temperature in the dark for approximately 15 minutes.
-
Microscopy: A small volume of the stained suspension is placed on a microscope slide and observed using a fluorescence microscope with appropriate filters.
-
Analysis: Live bacteria fluoresce green, while dead or dying bacteria fluoresce red. The relative numbers of green and red cells provide a qualitative assessment of bactericidal activity.
Conclusion
This compound demonstrates potent and specific inhibitory activity against PBP2 in key Gram-negative pathogens. Its unique "β-lactam enhancer" mechanism of action, when combined with other β-lactam antibiotics, provides a powerful synergistic effect that can overcome common resistance mechanisms. The quantitative data and experimental protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to address the challenge of antimicrobial resistance. The continued investigation of this compound and similar compounds holds significant promise for the development of new therapeutic strategies against multidrug-resistant bacterial infections.
References
- 1. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Assessment and Interpretation of Bacterial Viability by Using the LIVE/DEAD BacLight Kit in Combination with Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Protocol for LIVE/DEAD® BacLight(TM) Bacterial Viability Assay [thelabrat.com]
- 5. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Random Peptide Mixtures Eradicate Acinetobacter baumannii Biofilms and Inhibit Mouse Models of Infection [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Team:Northwestern/Protocol/LIVE/DEAD® BacLight - Bacterial Viability Kit - 2010.igem.org [2010.igem.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
Foundational Research on WCK-5153: A Technical Guide for Drug Development Professionals
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
WCK-5153 is a novel diazabicyclooctane (DBO) that functions as a β-lactam enhancer, demonstrating significant potential in combating infections caused by multidrug-resistant (MDR) Gram-negative pathogens. Unlike conventional β-lactamase inhibitors, this compound's primary mechanism of action is the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis. This targeted action leads to the formation of non-viable spherical cells and potent bactericidal activity. When combined with β-lactam antibiotics such as cefepime (B1668827), this compound restores and enhances their efficacy against a wide range of challenging Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and carbapenem-resistant Enterobacterales. This guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols utilized in its preclinical evaluation.
Mechanism of Action: The β-Lactam Enhancer Effect
This compound represents an innovative strategy to overcome β-lactam resistance in Gram-negative bacteria. Its "β-lactam enhancer" activity is primarily attributed to its high affinity for and inhibition of PBP2.[1][2][3] This distinguishes it from traditional β-lactamase inhibitors.
The key aspects of its mechanism include:
-
Specific PBP2 Inhibition: this compound selectively binds to PBP2 in Gram-negative bacteria, an essential enzyme for maintaining the rod-like shape of the bacterial cell wall.[1][4] This inhibition disrupts peptidoglycan synthesis, leading to the formation of osmotically unstable spheroplasts and subsequent cell lysis.[1][5]
-
Synergistic Activity with β-Lactams: When combined with a β-lactam antibiotic that primarily targets other PBPs (e.g., cefepime, which targets PBP3), this compound creates a synergistic effect.[6] The simultaneous inhibition of multiple critical PBPs overwhelms the bacterium's cell wall maintenance machinery, resulting in enhanced bactericidal activity.[6][7]
-
β-Lactamase Inhibition: While its primary role is as a β-lactam enhancer, this compound also possesses inhibitory activity against Ambler class A and C β-lactamases.[7][8]
Quantitative Data Summary
In Vitro Susceptibility Testing
The combination of cefepime and zidebactam (B611936) (WCK 5222), a compound structurally and functionally similar to this compound, has been extensively studied. The following tables summarize the Minimum Inhibitory Concentrations (MICs) against various Gram-negative pathogens.
Table 1: MICs of Cefepime/Zidebactam against Enterobacterales [9][10]
| Organism Group | Cefepime/Zidebactam MIC50 (µg/mL) | Cefepime/Zidebactam MIC90 (µg/mL) |
| All Enterobacterales | 0.5 | 2 |
| Metallo-β-lactamase (MBL) producers | 0.5 | 2 |
Table 2: MICs of Cefepime/Zidebactam against Pseudomonas aeruginosa [9]
| Organism Group | Cefepime/Zidebactam MIC50 (µg/mL) | Cefepime/Zidebactam MIC90 (µg/mL) |
| All P. aeruginosa | 8 | 16 |
| Metallo-β-lactamase (MBL) producers | 8 | 16 |
Table 3: MICs of Cefepime/Zidebactam against Acinetobacter baumannii [9]
| Organism Group | Cefepime/Zidebactam MIC90 (µg/mL) |
| All A. baumannii | 64 |
Table 4: this compound Standalone and Combination MICs against P. aeruginosa [1][11]
| Strain | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) | Cefepime + 8 µg/mL this compound MIC (µg/mL) |
| PAO1 (Wild-type) | 2-4 | 1 | ≤0.25 |
| PAO1 mexR (Efflux) | 8 | 16 | 1 |
| PAO1 dacB (AmpC hyperproducer) | 4 | 16 | 0.5 |
| ST175 (blaVIM-2) | 16 | 128 | 4 |
| ST111 (blaVIM-1) | 32 | >256 | 8 |
Penicillin-Binding Protein Affinity
This compound demonstrates high binding affinity for PBP2 of Gram-negative pathogens.
Table 5: PBP2 Inhibition by this compound [12][13][14]
| Organism | IC50 (µg/mL) |
| P. aeruginosa | 0.01 - 0.14 |
| A. baumannii | 0.01 |
In Vivo Efficacy in Murine Infection Models
Studies in neutropenic murine thigh and lung infection models have demonstrated the in vivo efficacy of cefepime/zidebactam (WCK 5222) against carbapenem-resistant A. baumannii.
Table 6: In Vivo Efficacy of Cefepime/Zidebactam against Carbapenem-Resistant A. baumannii in a Neutropenic Murine Thigh Infection Model [8]
| Treatment Group | Mean Change in Bacterial Burden (log10 CFU/thigh) at 24h |
| Untreated Control | +2.34 ± 0.93 |
| Cefepime Monotherapy | +1.36 ± 1.40 |
| Zidebactam Monotherapy | +2.04 ± 0.80 |
| Cefepime/Zidebactam (WCK 5222) | -2.09 ± 1.01 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is performed according to the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[1][11]
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard from 3-5 isolated colonies on a non-selective agar (B569324) plate.
-
Plate Preparation: In a 96-well microtiter plate, perform serial twofold dilutions of this compound, with or without a fixed concentration of a partner β-lactam, in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 105 CFU/mL.
-
Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.
-
Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of this compound alone and in combination over time.[1][11]
Protocol:
-
Culture Preparation: Grow bacterial cultures to the logarithmic phase and dilute to a starting inoculum of approximately 5 x 105 CFU/mL in CAMHB.
-
Drug Exposure: Add this compound and/or a partner β-lactam at desired concentrations (e.g., 2x or 4x the MIC).
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.
-
Quantification: Perform serial dilutions of the aliquots and plate on appropriate agar to determine the viable colony counts (CFU/mL).
-
Analysis: Plot the log10 CFU/mL against time to generate killing curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
PBP Binding Affinity Assay (BOCILLIN FL Displacement Assay)
This competitive binding assay determines the affinity of this compound for PBP2 using a fluorescent penicillin analog, BOCILLIN FL.[7][15]
Protocol:
-
Reagent Preparation: Prepare purified PBP2 enzyme and solutions of this compound at various concentrations.
-
Competition Reaction: In a microplate, incubate the PBP2 enzyme with different concentrations of this compound.
-
Fluorescent Labeling: Add a fixed concentration of BOCILLIN FL to each well to compete with this compound for binding to PBP2.
-
Incubation: Allow the reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization or anisotropy using a suitable plate reader. A decrease in the signal indicates displacement of BOCILLIN FL by this compound.
-
Data Analysis: Plot the fluorescence signal against the concentration of this compound to determine the 50% inhibitory concentration (IC50).
In Vivo Murine Thigh Infection Model
This model is used to evaluate the in vivo efficacy of antimicrobial agents in a localized soft tissue infection.[2][16]
Protocol:
-
Induction of Neutropenia: Render mice neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1).
-
Infection: Inoculate the thigh muscle of each mouse with a standardized bacterial suspension (e.g., 106 - 107 CFU).
-
Treatment: At a specified time post-infection (e.g., 2 hours), administer this compound, a partner β-lactam, or the combination via a relevant route (e.g., subcutaneous or intravenous).
-
Euthanasia and Tissue Harvest: At the end of the treatment period (e.g., 24 hours), euthanize the mice and aseptically remove the infected thigh muscle.
-
Bacterial Load Determination: Homogenize the thigh tissue, perform serial dilutions, and plate on agar to quantify the bacterial load (CFU/thigh).
-
Efficacy Evaluation: Compare the bacterial counts in the treated groups to the untreated control group to determine the reduction in bacterial burden.
Conclusion
The foundational research on this compound strongly supports its development as a novel β-lactam enhancer for the treatment of serious Gram-negative infections. Its unique mechanism of potent PBP2 inhibition leads to significant in vitro and in vivo bactericidal activity, particularly when combined with β-lactam antibiotics. The data presented in this guide provide a comprehensive overview for researchers and drug development professionals, highlighting the potential of this compound to address the critical unmet medical need for new agents effective against multidrug-resistant Gram-negative pathogens. Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. bmglabtech.com [bmglabtech.com]
- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Experimental Murine Peritonitis Model with Hog Gastric Mucin for Carbapenem-Resistant Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 10. journals.asm.org [journals.asm.org]
- 11. jmilabs.com [jmilabs.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Methodological & Application
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of WCK-5153 in Combination with Cefepime
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-5153, the active moiety of zidebactam (B611936), is a novel bicyclo-acyl hydrazide (BCH) that functions as a β-lactam enhancer. It exhibits a dual mechanism of action: inhibition of penicillin-binding protein 2 (PBP2) and inhibition of many Class A and C β-lactamases.[1][2][3] This unique profile allows this compound to potentiate the activity of β-lactam antibiotics, such as cefepime (B1668827), against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria.[1][3] The combination of cefepime and zidebactam is known as WCK 5222.[2][4]
Determining the Minimum Inhibitory Concentration (MIC) of this compound in combination with cefepime is crucial for evaluating its synergistic potential and defining its spectrum of activity. The checkerboard broth microdilution method is a standard in vitro technique used to assess the interaction between two antimicrobial agents. This document provides a detailed protocol for determining the MIC of this combination and for calculating the Fractional Inhibitory Concentration (FIC) index to characterize the nature of the interaction (synergy, additivity, indifference, or antagonism).
Core Concepts: Signaling Pathways and Experimental Logic
The synergistic activity of this compound and cefepime is rooted in their complementary mechanisms of action against bacterial cell wall synthesis. The following diagram illustrates the logical flow of this interaction.
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.
Materials
-
This compound powder
-
Cefepime powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., quality control strains like E. coli ATCC 25922, P. aeruginosa ATCC 27853, and clinical isolates of interest)
-
Sterile saline (0.85%) or water
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Multichannel pipette
Experimental Workflow
The following diagram outlines the key steps in the checkerboard broth microdilution assay.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Evaluation of the In Vitro Activities of WCK 5222 (Cefepime-Zidebactam) and Combination Antibiotic Therapies against Carbapenem-Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to Performing a Time-Kill Assay with WCK-5153
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-5153 is a novel β-lactam enhancer that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2).[1][2] This mechanism makes it a promising candidate for use in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant (MDR) Gram-negative pathogens, such as Pseudomonas aeruginosa and Klebsiella pneumoniae.[3][4] Time-kill assays are a crucial in vitro method to evaluate the pharmacodynamics of an antimicrobial agent, providing insights into its bactericidal or bacteriostatic activity over time.[1] This document provides a detailed protocol for performing a time-kill assay with this compound, aimed at assessing its standalone efficacy and its synergistic potential with other antibiotics.
Principle of the Time-Kill Assay
The time-kill assay measures the rate and extent of bacterial killing by an antimicrobial agent over a specific period. A standardized inoculum of a test organism is introduced into a broth medium containing the antimicrobial agent at a specific concentration. At designated time intervals (e.g., 0, 2, 4, 8, and 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria, typically reported as colony-forming units per milliliter (CFU/mL). A significant reduction in CFU/mL over time indicates bactericidal activity, which is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count.[1]
Data Presentation
Table 1: Illustrative Time-Kill Assay Data for this compound in Combination with Cefepime (B1668827) against MBL-producing K. pneumoniae
| Time (hours) | Growth Control (log10 CFU/mL) | Cefepime alone (log10 CFU/mL) | This compound alone (log10 CFU/mL) | Cefepime + this compound (log10 CFU/mL) |
| 0 | 5.5 | 5.5 | 5.5 | 5.5 |
| 4 | 7.2 | 6.8 | 5.2 | 3.1 |
| 8 | 8.5 | 7.9 | 4.8 | <2.0 |
| 24 | 9.1 | 8.8 | 4.5 | <2.0 |
Note: This table presents hypothetical data based on trends observed in published studies for illustrative purposes. Time-kill studies have demonstrated that combinations of β-lactam enhancers like this compound with β-lactams such as cefepime or aztreonam (B1666516) can lead to a significant reduction (1 to >3 log10) in the colony-forming units (CFU) of MBL-producing K. pneumoniae strains.[4]
Experimental Protocols
Materials
-
This compound (lyophilized powder)
-
Partner antibiotic (e.g., cefepime, aztreonam)
-
Test bacterial strain (e.g., P. aeruginosa ATCC 27853, MDR clinical isolate of K. pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) plates
-
Sterile saline (0.85% NaCl)
-
Sterile test tubes or flasks
-
Micropipettes and sterile tips
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Spiral plater or manual plating equipment
-
Colony counter
Procedure
1. Preparation of Reagents and Media
-
This compound Stock Solution: Prepare a stock solution of this compound by dissolving the lyophilized powder in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) to a final concentration of 1280 µg/mL. Further dilutions should be made in CAMHB.
-
Partner Antibiotic Stock Solution: Prepare a stock solution of the partner antibiotic in a similar manner.
-
Bacterial Inoculum Preparation:
-
From a fresh overnight culture on a TSA plate, select 3-5 isolated colonies and inoculate into a tube of CAMHB.
-
Incubate at 35°C ± 2°C with shaking until the culture reaches the mid-logarithmic phase of growth (equivalent to a 0.5 McFarland standard or an optical density at 600 nm of approximately 0.08-0.1).
-
Dilute the bacterial suspension in sterile saline or CAMHB to achieve a final starting inoculum concentration of approximately 5 x 10^5 CFU/mL in the final test volume.
-
2. Time-Kill Assay Setup
-
Label sterile flasks or tubes for each experimental condition:
-
Growth control (no antibiotic)
-
This compound alone (at desired concentrations, e.g., 4x MIC)
-
Partner antibiotic alone (at desired concentrations, e.g., at its MIC)
-
This compound in combination with the partner antibiotic.
-
-
Add the appropriate volume of CAMHB to each flask.
-
Add the corresponding antibiotic solutions to achieve the final desired concentrations. For combination studies, fixed concentrations of this compound (e.g., 4 or 8 µg/mL) are often used.[3]
-
Add the prepared bacterial inoculum to each flask to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
3. Incubation and Sampling
-
Immediately after inoculation (time 0), and at subsequent time points (e.g., 2, 4, 8, and 24 hours), vortex the flasks and remove a 100 µL aliquot from each.
-
Perform ten-fold serial dilutions of the collected aliquots in sterile saline.
-
Plate 100 µL of the appropriate dilutions onto TSA plates.
4. Enumeration and Data Analysis
-
Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Count the number of colonies on the plates that yield between 30 and 300 colonies.
-
Calculate the CFU/mL for each time point using the formula:
-
CFU/mL = (Number of colonies × Dilution factor) / Volume plated (mL)
-
-
Plot the log10 CFU/mL versus time for each experimental condition to generate time-kill curves.
Mandatory Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound as a PBP2 inhibitor.
Experimental Workflow for Time-Kill Assay
Caption: Workflow of a standard time-kill assay.
References
- 1. emerypharma.com [emerypharma.com]
- 2. actascientific.com [actascientific.com]
- 3. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing PBP2 Inhibition by WCK-5153
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the inhibition of Penicillin-Binding Protein 2 (PBP2) by WCK-5153, a novel β-lactam enhancer. The protocols outlined below are based on established methods for evaluating the interaction of β-lactam antibiotics and their enhancers with bacterial PBPs.
Introduction
This compound is a bicyclo-acyl hydrazide derivative of the diazabicyclooctane scaffold that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2][3] Its primary mechanism of action is to enhance the efficacy of β-lactam antibiotics by specifically binding to and inhibiting PBP2, a key enzyme in bacterial cell wall synthesis.[1][4] This "β-lactam enhancer" effect restores the activity of partner β-lactams against many multidrug-resistant (MDR) strains.[1][5][6] Assessing the PBP2 inhibition by this compound is crucial for understanding its synergistic potential and for the development of new antibiotic therapies. The following protocols describe two common methods for this assessment: a competitive binding assay using a fluorescent penicillin derivative (Bocillin FL) followed by SDS-PAGE, and a fluorescence polarization competition assay.
Data Presentation
The inhibitory activity of this compound and comparator compounds against PBP2 is typically quantified by determining the 50% inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the PBP2 activity.
| Compound | Organism | PBP Target | IC50 (µg/mL) | Reference |
| This compound | P. aeruginosa PAO1 | PBP2 | 0.14 | [7] |
| Zidebactam (WCK 5107) | P. aeruginosa PAO1 | PBP2 | ~0.14 | [1] |
| Amdinocillin | P. aeruginosa PAO1 | PBP2 | ~0.12 | [1] |
| Cefepime | P. aeruginosa PAO1 | PBP2 | > 32 | [1] |
| Meropenem | P. aeruginosa PAO1 | PBP2 | 0.25 | [1] |
| This compound | A. baumannii | PBP2 | 0.01 | [2] |
| Zidebactam (WCK 5107) | A. baumannii | PBP2 | 0.01 | [2] |
| Imipenem | A. baumannii | PBP2 | ~0.07-0.08 | [2] |
| Meropenem | A. baumannii | PBP2 | ~0.01 | [2] |
Experimental Protocols
Two primary methods for assessing PBP2 inhibition by this compound are detailed below.
Protocol 1: Competitive PBP Binding Assay with Fluorescent Penicillin (Bocillin FL) and SDS-PAGE
This method relies on the competition between a test compound (this compound) and a fluorescently labeled penicillin, Bocillin FL, for binding to PBPs in a bacterial membrane preparation. The amount of bound Bocillin FL is visualized and quantified following separation by SDS-PAGE.
Materials and Reagents:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1)
-
Luria-Bertani (LB) medium
-
Phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 7.5) with 140 mM NaCl
-
French press or sonicator
-
Ultracentrifuge
-
Bocillin™ FL (fluorescent penicillin)
-
This compound and other test compounds
-
SDS-PAGE reagents (acrylamide, SDS, buffers, etc.)
-
FluorImager or similar fluorescence gel scanner
-
Bradford protein assay kit
Procedure:
-
Preparation of Bacterial Membranes:
-
Grow an overnight culture of the bacterial strain in LB medium.
-
Inoculate a larger volume of fresh LB medium and grow to mid-log phase (OD600 ≈ 1.0).[8]
-
Harvest cells by centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cells in the same buffer and lyse them using a French press or sonicator.[8]
-
Centrifuge the lysate at low speed to remove unbroken cells.
-
Collect the supernatant and centrifuge at high speed (e.g., 150,000 x g) to pellet the membranes.[8]
-
Wash the membrane pellet and resuspend it in a small volume of phosphate buffer.
-
Determine the protein concentration of the membrane preparation using a Bradford assay.
-
-
Competitive Binding Assay:
-
In separate microcentrifuge tubes, pre-incubate a fixed amount of the membrane preparation (e.g., 20 µg of total protein) with increasing concentrations of this compound (or other test compounds) for a set time (e.g., 15-30 minutes) at a specific temperature (e.g., 35°C).
-
Add Bocillin FL to a final concentration of approximately 10-25 µM.[9][10]
-
Incubate the reaction mixtures for another 15-30 minutes at the same temperature.
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
-
SDS-PAGE and Visualization:
-
Separate the proteins in the reaction mixtures by SDS-PAGE.
-
After electrophoresis, visualize the fluorescently labeled PBPs directly in the gel using a FluorImager or a similar fluorescence scanner.[11][12][13] The PBP bands will appear fluorescent.
-
The intensity of the fluorescence of the PBP2 band will decrease as the concentration of this compound increases, indicating successful competition.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the PBP2 band for each concentration of this compound using densitometry software.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Caption: Workflow for Competitive PBP Binding Assay.
Protocol 2: Fluorescence Polarization (FP) Competition Assay
This high-throughput method measures the change in the polarization of fluorescent light emitted from a small fluorescent probe (Bocillin FL) upon binding to a much larger molecule (PBP2). In a competition assay, an unlabeled inhibitor like this compound will displace the fluorescent probe, leading to a decrease in fluorescence polarization.[14]
Materials and Reagents:
-
Purified PBP2 protein
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, with a carrier protein like bovine gamma globulin)[13]
-
Bocillin™ FL
-
This compound and other test compounds
-
Black, low-volume 96- or 384-well plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Setup:
-
In a multi-well plate, add the assay buffer.
-
Add a fixed concentration of purified PBP2 protein (the concentration should be optimized to give a good signal window).
-
Add serial dilutions of this compound or other test compounds to the wells.
-
Include control wells:
-
Maximum polarization: PBP2 + Bocillin FL (no inhibitor)
-
Minimum polarization: Bocillin FL only (no PBP2)
-
-
-
Reaction and Incubation:
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for Bocillin FL (e.g., excitation ~485 nm, emission ~530 nm).[14]
-
-
Data Analysis:
-
The data will be in millipolarization units (mP).
-
Plot the mP values against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for Fluorescence Polarization Assay.
Mechanism of PBP2 Inhibition and β-Lactam Enhancement
This compound's high affinity for PBP2 allows it to act as a "β-lactam enhancer".[1] While many β-lactam antibiotics are susceptible to degradation by β-lactamases or are prevented from reaching their PBP targets by other resistance mechanisms, this compound can still effectively inhibit PBP2. This inhibition leads to the formation of spherical cells (spheroplasts) and ultimately cell death.[1][5] When combined with a partner β-lactam that targets other PBPs (e.g., PBP3), the synergistic effect can overcome resistance and lead to enhanced bactericidal activity.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | Antibacterial | TargetMol [targetmol.com]
- 4. journals.asm.org [journals.asm.org]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. journals.asm.org [journals.asm.org]
- 9. BOCILLIN FL, a Sensitive and Commercially Available Reagent for Detection of Penicillin-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BOCILLIN FL, a sensitive and commercially available reagent for detection of penicillin-binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols: In Vitro Susceptibility Testing of Clinical Isolates with WCK-5153
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the in vitro susceptibility of clinical bacterial isolates to WCK-5153, a novel β-lactam enhancer that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2). The following sections detail the necessary reagents, equipment, and step-by-step procedures for conducting broth microdilution and agar (B569324) dilution susceptibility testing, along with data on its activity against key Gram-negative pathogens.
Introduction
This compound is a bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold.[1][2] It functions as a β-lactam enhancer, demonstrating potent activity against multidrug-resistant (MDR) Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[3][4] Its primary mechanism of action is the specific and high-affinity binding to PBP2, which is crucial for bacterial cell wall synthesis.[5][6] This inhibition leads to the formation of spheroplasts and subsequent bactericidal activity.[1][2] When combined with β-lactam antibiotics that target other PBPs (like PBP3), this compound exhibits synergistic killing of bacteria.[6] This dual-action mechanism makes it a promising agent for combating infections caused by highly resistant pathogens.[7]
Data Presentation: In Vitro Susceptibility Data
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, both alone and in combination with other β-lactams, against various clinical isolates.
Table 1: MIC of this compound and Comparators against Pseudomonas aeruginosa
| Strain | Resistance Profile | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) | Cefepime + this compound (4 µg/mL) MIC (µg/mL) |
| PAO1 (Wild-Type) | - | 4 | 1 | ≤0.5 |
| MexAB-OprM-hyperproducing | Efflux pump overexpression | 8 | 4 | 1 |
| Porin-deficient (oprD) | Porin loss | 8 | 8 | 2 |
| AmpC-hyperproducing | AmpC hyperproduction | 4 | 16 | 2 |
| ST175 (VIM-2) | MBL-producing | 32 | 512 | 2 |
| ST111 (VIM-1) | MBL-producing | 16 | 512 | ≤0.5 |
Data extracted from Moya et al., 2017.[1][2]
Table 2: MIC of this compound and Comparators against Acinetobacter baumannii
| Strain | Resistance Profile | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) | Cefepime + this compound (8 µg/mL) MIC (µg/mL) | Sulbactam MIC (µg/mL) | Sulbactam + this compound (8 µg/mL) MIC (µg/mL) |
| ATCC 19606 (Wild-Type) | - | >1024 | 1 | 0.5 | 2 | 0.5 |
| MDR ST2 | OXA-23-producing | >1024 | 64 | 16 | 16 | 2 |
Data extracted from Moya et al., 2017.[4]
Table 3: MIC of this compound and Comparators against Klebsiella pneumoniae
| Strain | Resistance Profile | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) | Cefepime + this compound (4 µg/mL) MIC (µg/mL) |
| VIM-1-producing | MBL-producing | >64 | ≥32 | 4 |
| NDM-1-producing | MBL-producing | >64 | ≥32 | 8 |
Data extracted from Rodríguez-Gascón et al., 2019.[3]
Experimental Protocols
The following are detailed protocols for determining the MIC of this compound against clinical isolates. These methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 1: Broth Microdilution Method[8]
This is the most common method for determining the MIC of antimicrobial agents.[8]
1. Materials and Reagents:
-
This compound analytical powder
-
Appropriate solvent for this compound (e.g., DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for inoculum dilution
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)
2. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in the appropriate solvent. b. Further dilutions should be made in CAMHB to achieve the desired concentrations for the assay.
3. Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several colonies of the test isolate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
4. Microtiter Plate Preparation and Inoculation: a. In a 96-well plate, perform serial two-fold dilutions of this compound in CAMHB to obtain a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL). The final volume in each well should be 50 µL. b. Include a growth control well (broth only, no antibiotic) and a sterility control well (uninoculated broth). c. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL.
5. Incubation and Interpretation: a. Incubate the microtiter plates at 35 ± 2°C for 16-20 hours in ambient air.[8] b. After incubation, visually inspect the plates for bacterial growth (turbidity). c. The MIC is the lowest concentration of this compound that completely inhibits visible growth.[9]
Protocol 2: Agar Dilution Method[10][11]
This method is considered a reference standard and is useful for testing multiple isolates simultaneously.[10]
1. Materials and Reagents:
-
This compound analytical powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Inoculator (e.g., multipoint replicator)
-
Incubator (35 ± 2°C)
-
Quality control strains
2. Preparation of Agar Plates: a. Prepare a series of this compound stock solutions at 10 times the final desired concentrations. b. Melt MHA and cool to 45-50°C. c. Add 2 mL of each this compound dilution to 18 mL of molten MHA to create plates with the final desired concentrations. d. Pour the agar into sterile petri dishes and allow them to solidify. e. Include a drug-free control plate.
3. Inoculum Preparation: a. Prepare a standardized bacterial suspension as described in the broth microdilution protocol. b. The final inoculum to be spotted onto the agar should be approximately 10⁴ CFU per spot.
4. Inoculation and Incubation: a. Using a multipoint replicator, spot the prepared bacterial inocula onto the surface of the agar plates, including the control plate. b. Allow the spots to dry completely before inverting the plates. c. Incubate the plates at 35 ± 2°C for 16-20 hours.
5. Interpretation: a. The MIC is the lowest concentration of this compound on the agar plate that inhibits the visible growth of the organism.
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a general workflow for susceptibility testing.
References
- 1. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 4. scielo.br [scielo.br]
- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Activity of WCK 5222 (Cefepime-Zidebactam) against Worldwide Collected Gram-Negative Bacilli Not Susceptible to Carbapenems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for WCK-5153 in Acinetobacter baumannii Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WCK-5153 in studying and combating antibiotic resistance in Acinetobacter baumannii. This document includes detailed protocols for key experiments, quantitative data from relevant studies, and visualizations to illustrate its mechanism of action and experimental workflows.
Introduction to this compound
This compound is a novel, non-β-lactam bicyclo-acyl hydrazide that functions as a β-lactam enhancer.[1][2][3][4][5] It is being developed to address the critical threat of multidrug-resistant (MDR) Acinetobacter baumannii.[1][2][3][4][5] Unlike traditional β-lactamase inhibitors, this compound's primary mechanism of action is the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria.[1][2][3][4][5] While it exhibits poor intrinsic antibacterial activity when used alone, its combination with PBP3-binding β-lactams, such as cefepime, results in a powerful synergistic effect, leading to enhanced bactericidal activity against even highly resistant strains of A. baumannii.[1][2][3][4]
Mechanism of Action
This compound acts as a "β-lactam enhancer" by specifically binding to and inhibiting PBP2.[1][2][3][4][5] This inhibition, when combined with the action of a β-lactam antibiotic that primarily targets other PBPs (like PBP3), leads to a more effective disruption of bacterial cell wall synthesis and ultimately, cell death. This dual targeting of different PBPs is crucial for overcoming resistance mechanisms. Notably, this compound shows poor inhibition of key carbapenemases like OXA-23, indicating its mechanism is distinct from that of β-lactamase inhibitors.[1][2][3][4][5]
Caption: Mechanism of this compound as a β-lactam enhancer in A. baumannii.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on this compound and its activity against A. baumannii.
Table 1: PBP Binding Affinity and Enzyme Inhibition
| Compound | Target | Parameter | Value (µg/mL) | Reference |
| This compound | PBP2 of A. baumannii | IC₅₀ | 0.01 | [1][2][4] |
| Zidebactam | PBP2 of A. baumannii | IC₅₀ | 0.01 | [1][2][4] |
| This compound | OXA-23 β-lactamase | Apparent Kᵢ | >100 µM | [1][2][4][5] |
| Zidebactam | OXA-23 β-lactamase | Apparent Kᵢ | >100 µM | [1][2][4][5] |
Table 2: In Vitro Susceptibility Data
| Organism | Antibiotic/Combination | MIC (µg/mL) | Fold Reduction in MIC | Reference |
| Wild-type and MDR Acinetobacter spp. | This compound (alone) | >1024 | N/A | [1][2][3][4] |
| Wild-type and MDR Acinetobacter spp. | Zidebactam (alone) | >1024 | N/A | [1][2][3][4] |
| MDR A. baumannii (OXA-23-producing) | Cefepime + 8 µg/mL this compound | Not specified, but 4-fold reduction | 4 | [1][2][3][4][5] |
| MDR A. baumannii (OXA-23-producing) | Sulbactam + 8 µg/mL this compound | Not specified, but 8-fold reduction | 8 | [1][2][3][4][5] |
| MDR A. baumannii (OXA-23-producing) | Cefepime + 8 µg/mL Zidebactam | Not specified, but 4-fold reduction | 4 | [1][2][3][4][5] |
| MDR A. baumannii (OXA-23-producing) | Sulbactam + 8 µg/mL Zidebactam | Not specified, but 8-fold reduction | 8 | [1][2][3][4][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the standard Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.
Caption: Workflow for MIC determination.
Materials:
-
Acinetobacter baumannii strains (e.g., ATCC 19606, clinical isolates)
-
Cation-adjusted Mueller-Hinton broth (CAMHB)
-
This compound and comparator antibiotics (e.g., cefepime, sulbactam)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard from an overnight culture. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter wells.
-
Drug Dilution: Prepare two-fold serial dilutions of this compound and comparator agents in CAMHB in the microtiter plates. For combination studies, add a fixed concentration of this compound (e.g., 8 µg/mL) to each well containing the serially diluted partner antibiotic.
-
Inoculation: Inoculate each well with the prepared bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Time-Kill Kinetics Assay
This assay evaluates the bactericidal activity of antimicrobial agents over time.
Materials:
-
Log-phase culture of A. baumannii
-
CAMHB
-
This compound, alone and in combination with other antibiotics
-
Sterile saline
-
Agar (B569324) plates for colony counting
Procedure:
-
Inoculum Preparation: Grow an overnight culture of A. baumannii to the early logarithmic phase. Dilute the culture in fresh CAMHB to a starting inoculum of approximately 5 x 10⁵ CFU/mL.
-
Drug Exposure: Add this compound alone or in combination with a partner antibiotic at desired concentrations (e.g., 0.125x MIC). Include a growth control without any antibiotic.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.
-
Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.
-
Incubation and Analysis: Incubate the plates at 37°C for 24 hours and count the number of colonies (CFU/mL). Plot the log₁₀ CFU/mL versus time to generate the time-kill curves. A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum is considered bactericidal.
Penicillin-Binding Protein (PBP) Affinity Assay
This assay determines the inhibitory concentration (IC₅₀) of a compound for specific PBPs.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparation of WCK-5153 Stock Solutions in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-5153 is a novel inhibitor of Penicillin-Binding Protein 2 (PBP2) that acts as a β-lactam enhancer.[1][2] It is primarily used in research to combat multidrug-resistant (MDR) Gram-negative pathogens, such as Pseudomonas aeruginosa.[1][2] this compound potentiates the activity of β-lactam antibiotics, making it a valuable tool in the study of antimicrobial resistance. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible results in downstream experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO).
Physicochemical and Storage Data
Proper storage and handling are essential to maintain the stability and activity of this compound. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₉N₅O₇S | [3] |
| Molecular Weight | 377.37 g/mol | [3] |
| Appearance | Solid powder | [3] |
| Solubility in DMSO | 3.77 mg/mL (approximately 9.99 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (in DMSO) | -80°C for up to 1 year | [1] |
Experimental Protocol: Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO. This concentration is a common starting point for subsequent dilutions to working concentrations for various antimicrobial assays.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL) or cryogenic vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional, but recommended)[1]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves
Procedure:
-
Calculation of Mass: To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated. The formula for this calculation is:
Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 377.37 g/mol / 1000 = 3.77 mg
-
Weighing this compound:
-
Don appropriate PPE.
-
Tare a sterile 1.5 mL microcentrifuge tube on the analytical balance.
-
Carefully weigh the calculated mass (e.g., 3.77 mg) of this compound powder directly into the tared tube. Record the exact weight.
-
-
Solubilization:
-
Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock from 3.77 mg, this would be 1 mL.
-
If the actual weight is different, adjust the volume of DMSO accordingly. For example, if the actual weight is 4.0 mg: Volume of DMSO (mL) = [Actual Mass (mg) / Molecular Weight ( g/mol )] / Desired Concentration (mmol/L) = [4.0 mg / 377.37 g/mol ] / 10 mmol/L = 0.00106 L = 1.06 mL
-
Cap the tube tightly.
-
-
Mixing:
-
Vortex the solution for 1-2 minutes until the this compound powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If particulates remain, brief sonication in a water bath is recommended to facilitate dissolution.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryogenic vials or microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[1]
-
Caption: Workflow for preparing this compound stock solution in DMSO.
Application Example: Minimum Inhibitory Concentration (MIC) Assay
A common application for a this compound DMSO stock solution is in combination with a β-lactam antibiotic to determine the Minimum Inhibitory Concentration (MIC) against a bacterial strain.
Protocol Outline:
-
Prepare Working Solutions: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Dilute the stock solution to the desired final concentrations using the appropriate sterile broth medium (e.g., Mueller-Hinton Broth). A serial two-fold dilution is commonly performed.
-
Bacterial Inoculum Preparation: Prepare a standardized bacterial inoculum as per established protocols (e.g., CLSI guidelines).
-
Assay Plate Preparation: In a 96-well microtiter plate, add the diluted this compound in combination with a fixed concentration of a β-lactam antibiotic to the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the drug combination that inhibits visible bacterial growth.
Important Consideration: The final concentration of DMSO in the assay should be kept low (typically <0.5%) as it can be toxic to some bacterial strains at higher concentrations. A vehicle control (broth with the same final concentration of DMSO) should be included in the experiment.
Safety and Handling Precautions
While this compound is shipped as a non-hazardous chemical, it is essential to handle it with care in a laboratory setting.[3][4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound powder and its solutions.
-
Engineering Controls: Handle the powdered form of this compound in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust particles.
-
DMSO-Specific Precautions: DMSO is an excellent solvent and can facilitate the absorption of dissolved substances through the skin. Therefore, extreme care should be taken to avoid skin contact with the this compound stock solution. If skin contact occurs, wash the affected area immediately and thoroughly with water.
-
Disposal: Dispose of all waste materials, including empty vials, used pipette tips, and solutions, in accordance with local, state, and federal regulations for chemical waste.
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. Adherence to this protocol will help ensure the accuracy and reproducibility of experimental results.
References
Application Notes and Protocols for Evaluating WCK-5153 Synergy with Aztreonam
For Researchers, Scientists, and Drug Development Professionals
Introduction
WCK-5153 is a novel β-lactam enhancer that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2). When combined with aztreonam (B1666516), a monobactam antibiotic that specifically targets Penicillin-Binding Protein 3 (PBP3)[1][2][3][4][5], a powerful synergistic effect is observed against many multidrug-resistant Gram-negative bacteria, including those producing metallo-β-lactamases (MBLs)[6][7][8][9][10]. This synergy arises from the simultaneous inhibition of two critical enzymes involved in bacterial cell wall synthesis. These application notes provide detailed protocols for in vitro and in vivo experimental designs to effectively evaluate and quantify the synergistic activity of this compound and aztreonam.
Mechanism of Synergistic Action
The bactericidal activity of β-lactam antibiotics relies on the inhibition of penicillin-binding proteins (PBPs), which are essential for the synthesis of the peptidoglycan layer of the bacterial cell wall. Aztreonam specifically binds to and inactivates PBP3, which is primarily involved in cell division[1][2][3]. This compound, on the other hand, is a potent inhibitor of PBP2, which is crucial for maintaining the rod shape of the bacterium[9][11][12][13][14]. By combining this compound and aztreonam, two essential steps in cell wall synthesis and maintenance are simultaneously disrupted, leading to rapid cell lysis and death. This dual-targeting approach can overcome resistance mechanisms that may be effective against single-agent therapies.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 3. criver.com [criver.com]
- 4. benchchem.com [benchchem.com]
- 5. Fractional inhibitory concentration [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 8. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 9. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WCK-5153 in Research on Klebsiella pneumoniae Carbapenemases
Introduction
Klebsiella pneumoniae producing K. pneumoniae carbapenemase (KPC) represents a critical challenge in treating multidrug-resistant (MDR) infections.[1][2] KPCs are Ambler class A β-lactamases that efficiently hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective.[2][3] WCK-5153 is a novel diazabicyclooctane (DBO) derivative that functions as a "β-lactam enhancer" (BLE).[4][5][6] Unlike traditional β-lactamase inhibitors, this compound has a dual mechanism of action: it directly inhibits certain β-lactamases, including KPCs, and, most importantly, it is a potent inhibitor of Penicillin-Binding Protein 2 (PBP2).[1][3][7] This PBP2 inhibition is its primary mechanism for restoring the activity of partner β-lactams against resistant Gram-negative bacteria.[5][8]
These application notes provide an overview of this compound's mechanism, quantitative data on its efficacy, and detailed protocols for its use in research against KPC-producing K. pneumoniae.
Mechanism of Action
This compound, often studied alongside its analogue zidebactam (B611936) (WCK 5107), demonstrates a synergistic effect when combined with a β-lactam antibiotic (e.g., cefepime, ertapenem) against KPC-producing K. pneumoniae. The mechanism is twofold:
-
PBP2 Inhibition: this compound binds with high affinity to PBP2 in K. pneumoniae.[1][7] PBPs are essential enzymes for the synthesis of the bacterial cell wall. By inhibiting PBP2, this compound disrupts this process, making the bacterium more susceptible to the action of a partner β-lactam which may target other PBPs. This is the core of its "enhancer" activity.[5]
-
β-Lactamase Inhibition: this compound is a potent inhibitor of class A (e.g., KPC) and class C serine β-lactamases.[3][4] It forms stable acyl-enzyme complexes with these enzymes, preventing them from hydrolyzing the partner β-lactam antibiotic.[3]
This dual-action approach allows the partner β-lactam to reach its PBP targets, leading to potent bactericidal activity.
Quantitative Data Summary
The combination of a β-lactam with a DBO enhancer like zidebactam (structurally related to this compound) shows potent in vitro activity against KPC-producing Enterobacteriaceae.
Table 1: In Vitro Activity of Cefepime/Zidebactam against KPC-Producing Enterobacteriaceae
| Organism Group | No. of Isolates | Drug Combination (Ratio) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |
|---|---|---|---|---|---|
| KPC-producing Enterobacteriaceae | 35 | Cefepime/Zidebactam (1:1) | 0.25 | 1 | [9][10] |
| KPC-possessing K. pneumoniae | - | Cefepime/Zidebactam (1:1) | - | ≤2 |[11] |
Note: Zidebactam (WCK 5107) data is presented as a surrogate for this compound due to its structural and mechanistic similarity and greater availability of published data against KPC producers.
Table 2: In Vivo Efficacy of β-Lactam/Enhancer Combinations against Carbapenemase-Producing K. pneumoniae
| Animal Model | Pathogen | Treatment Regimen | Bacterial Load Reduction (log₁₀ CFU) | Reference |
|---|---|---|---|---|
| Murine Peritonitis | NDM-1-producing K. pneumoniae | Cefepime (100mg/kg) + Zidebactam/WCK-5153 | Achieved ED₅₀ and ED₉₀ | [1] |
| Neutropenic Murine Thigh | MBL-producing K. pneumoniae | Cefepime/Aztreonam + Zidebactam/WCK-5153 | 0.68 to 1.92 | [12] |
| Neutropenic Murine Pneumonia | KPC/OXA-48-producing K. pneumoniae | Ertapenem/Zidebactam (WCK 6777) HSR* | >1.0 for 18 of 21 isolates |[13][14] |
*HSR: Human-Simulated Regimen
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Antimicrobial Susceptibility Testing (AST) by Broth Microdilution
This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound in combination with a partner β-lactam against KPC-producing K. pneumoniae.
Materials:
-
KPC-producing K. pneumoniae isolate(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound analytical powder
-
Partner β-lactam (e.g., Cefepime) analytical powder
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent (e.g., DMSO, water) as per manufacturer instructions.
-
Prepare a working solution of this compound in CAMHB at double the desired fixed concentration (e.g., 8 or 16 µg/mL).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select several colonies of the test isolate.
-
Suspend in saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Plate Preparation (Checkerboard or Fixed Concentration):
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
In the first column, add 50 µL of the partner β-lactam at 4x the highest desired final concentration.
-
Perform 2-fold serial dilutions of the β-lactam across the plate.
-
Add 50 µL of the 2x fixed concentration this compound working solution to all wells containing the β-lactam dilutions.
-
Include control wells: growth control (no drug), sterility control (no bacteria), this compound alone, and β-lactam alone.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final diluted bacterial inoculum to each well.
-
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of the partner β-lactam (in the presence of the fixed this compound concentration) that completely inhibits visible bacterial growth.
-
Protocol 2: In Vitro Time-Kill Assay
This protocol assesses the bactericidal activity and synergistic interaction between this compound and a partner β-lactam over time.
Materials:
-
Log-phase culture of KPC-producing K. pneumoniae
-
CAMHB
-
This compound and partner β-lactam
-
Sterile culture tubes, pipettes, and dilution tubes
-
Tryptic Soy Agar (TSA) plates
-
Shaking incubator (37°C)
Methodology:
-
Inoculum Preparation: Prepare an overnight culture of the test isolate in CAMHB. Dilute it into fresh CAMHB and grow to the logarithmic phase. Adjust the final inoculum to approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Assay Setup: Prepare tubes containing CAMHB with the following:
-
Growth Control (no drug)
-
This compound alone (at a fixed sub-MIC concentration, e.g., 4 µg/mL)
-
Partner β-lactam alone (at a clinically relevant concentration, e.g., 1x or 2x MIC)
-
This compound + partner β-lactam
-
-
Incubation and Sampling:
-
Inoculate each tube with the prepared bacterial culture.
-
Incubate at 37°C with agitation.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Quantification:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate the dilutions onto TSA plates.
-
Incubate the plates for 18-24 hours at 37°C.
-
Count the colonies to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the mean log₁₀ CFU/mL versus time for each condition.
-
Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.
-
Bactericidal activity is defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.[1]
-
Protocol 3: Murine Thigh Infection Model
This in vivo model evaluates the efficacy of this compound combinations in reducing bacterial burden in infected mice.[12][15]
Materials:
-
Specific pathogen-free mice (e.g., ICR strain)
-
KPC-producing K. pneumoniae strain
-
Cyclophosphamide (B585) (for neutropenic model)
-
This compound and partner β-lactam formulated for injection
-
Sterile saline, syringes, and surgical tools
-
Stomacher or tissue homogenizer
-
TSA plates
Methodology:
-
Induce Neutropenia (Optional): To mimic the immune status of compromised patients, mice can be rendered neutropenic by intraperitoneal injections of cyclophosphamide on days -4 and -1 before infection.[13]
-
Infection:
-
Grow the K. pneumoniae strain to mid-log phase and wash with saline.
-
Dilute to the desired concentration (e.g., 10⁶-10⁷ CFU/mL).
-
Inject 0.1 mL of the inoculum intramuscularly into the thigh of each mouse.
-
-
Treatment:
-
Two hours post-infection, begin treatment. Administer drugs (e.g., subcutaneously or intravenously) based on pharmacokinetic studies to simulate human exposures (Human-Simulated Regimens).[13][14]
-
Treatment groups typically include: vehicle control, this compound alone, β-lactam alone, and the combination.
-
-
Efficacy Assessment:
-
A control group is euthanized at the start of therapy (0-hour) to determine the initial bacterial burden.
-
At 24 hours post-treatment initiation, the remaining mice are euthanized.
-
Thighs are aseptically removed, weighed, and homogenized in sterile saline.
-
The homogenate is serially diluted and plated on TSA to quantify the bacterial load (CFU/thigh).
-
-
Data Analysis:
-
Calculate the mean log₁₀ CFU/thigh for each group.
-
Efficacy is determined by comparing the change in bacterial density in treated groups relative to the 0-hour control group. A static effect is no change, while a 1-log₁₀ or greater reduction indicates bactericidal activity.[13]
-
References
- 1. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action of Carbapenem Resistance [mdpi.com]
- 3. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. academic.oup.com [academic.oup.com]
- 10. WCK 5222 (cefepime/zidebactam) antimicrobial activity tested against Gram-negative organisms producing clinically relevant β-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activity of cefepime/zidebactam (WCK 5222) against Enterobacteriaceae, Pseudomonas aeruginosa and Acinetobacter baumannii endemic to New York City medical centres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. In vivo efficacy of WCK 6777 (ertapenem/zidebactam) against carbapenemase-producing Klebsiella pneumoniae in the neutropenic murine pneumonia model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Efficacy of Human Simulated Regimens of Carbapenems and Comparator Agents against NDM-1-Producing Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Long-Term Storage and Handling of WCK-5153 for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the proper storage and handling of WCK-5153, a novel β-lactam enhancer and inhibitor of Penicillin-Binding Protein 2 (PBP2), to ensure its stability and efficacy for long-term research purposes. Adherence to these guidelines is crucial for obtaining reproducible and reliable experimental results.
This compound is a potent antibacterial agent, particularly against multidrug-resistant Gram-negative pathogens like Pseudomonas aeruginosa.[1][2][3] Its mechanism of action involves the inhibition of PBP2, a key enzyme in the bacterial cell wall synthesis pathway, and enhancing the activity of β-lactam antibiotics.[4][5]
Chemical and Physical Properties
This compound is a white, solid powder. It is soluble in dimethyl sulfoxide (B87167) (DMSO).
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N₅O₇S | |
| Molecular Weight | 377.37 g/mol | |
| Appearance | White Solid Powder | |
| Solubility | DMSO |
Long-Term Storage Protocols
Proper storage is critical to maintain the chemical integrity and biological activity of this compound over time. The following protocols are recommended for long-term storage in both powder and solvent forms.
Storage of Solid this compound
For long-term stability, the powdered form of this compound should be stored under the following conditions:
| Storage Condition | Duration | Container | Notes |
| -20°C | Up to 3 years | Tightly sealed, amber glass or polypropylene (B1209903) vial | Protect from light and moisture. |
| 0-4°C (Short-term) | Days to weeks | Tightly sealed, amber glass or polypropylene vial | For immediate use only. |
Protocol for Storing Solid this compound:
-
Upon receipt, immediately transfer the vial of this compound to a desiccator to remove any residual moisture.
-
For long-term storage, place the tightly sealed vial in a -20°C freezer.
-
Ensure the storage container is clearly labeled with the compound name, date of receipt, and concentration (if applicable).
-
To prevent contamination and degradation from repeated opening, consider aliquoting the powder into smaller, single-use vials if frequent use is anticipated.
Storage of this compound in Solution
This compound is typically dissolved in DMSO for in vitro and in vivo studies. The stability of the compound in solution is dependent on the storage temperature and handling procedures.
| Storage Condition | Duration | Solvent | Container | Notes |
| -80°C | Up to 1 year | DMSO | Tightly sealed, polypropylene cryovials | Aliquot to minimize freeze-thaw cycles. |
| -20°C (Short-term) | Months | DMSO | Tightly sealed, polypropylene cryovials | For frequent use. |
| 0-4°C (Very Short-term) | Days to a week | DMSO | Tightly sealed, polypropylene cryovials | Not recommended for long-term storage. |
Protocol for Preparing and Storing this compound Stock Solutions:
-
Warm the vial of solid this compound to room temperature before opening to prevent condensation.
-
Under sterile conditions (e.g., in a laminar flow hood), prepare a stock solution of the desired concentration by dissolving the powder in anhydrous, sterile-filtered DMSO. Sonication may be required to fully dissolve the compound.
-
Once dissolved, aliquot the stock solution into single-use, tightly sealed polypropylene cryovials. The volume of each aliquot should be sufficient for a single experiment to avoid repeated freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
For long-term storage, immediately place the aliquots in a -80°C freezer. For more frequent use, a -20°C freezer is suitable for shorter durations.
Experimental Handling Protocols
Proper handling of this compound during experiments is essential to ensure accurate and reproducible results.
Thawing and Using this compound Solutions
-
Retrieve a single aliquot of the this compound stock solution from the freezer.
-
Thaw the solution at room temperature or in a 37°C water bath for a short period.
-
Once thawed, gently vortex the vial to ensure a homogenous solution.
-
Dilute the stock solution to the final working concentration using the appropriate sterile culture medium or buffer immediately before use.
-
Important: Do not refreeze and reuse any remaining thawed stock solution. Discard any unused portion of the thawed aliquot.
General Laboratory Practices
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound.
-
Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.
-
Use sterile techniques and equipment when preparing and handling solutions to prevent microbial contamination.
-
Avoid exposing the compound and its solutions to direct light for extended periods.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a recommended experimental workflow.
Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.
Caption: Recommended workflow for handling and storing this compound in a research laboratory.
References
- 1. Cell-wall recycling and synthesis in Escherichia coli and Pseudomonas aeruginosa - their role in the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. This compound | Antibacterial | TargetMol [targetmol.com]
- 5. medkoo.com [medkoo.com]
Application Notes and Protocols: Assessing Bactericidal vs. Bacteriostatic Activity of WCK-5153 Combinations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the in vitro activity of WCK-5153 in combination with other antimicrobial agents. The following methods are designed to differentiate between bactericidal and bacteriostatic effects and to quantify synergistic interactions against clinically relevant bacterial strains.
Introduction
This compound is a novel β-lactam enhancer that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2).[1][2] It is developed for use in combination with β-lactam antibiotics to combat infections caused by multidrug-resistant (MDR) Gram-negative bacteria, such as Pseudomonas aeruginosa and Acinetobacter baumannii.[3][4] this compound itself may exhibit weak antimicrobial activity but demonstrates a powerful synergistic effect when combined with other β-lactams.[5] This synergy is achieved by targeting different Penicillin-Binding Proteins (PBPs), crucial enzymes in bacterial cell wall synthesis. This document outlines two primary methods for evaluating the antimicrobial activity of this compound combinations: the Checkerboard Assay for synergy assessment and the Time-Kill Assay for determining bactericidal versus bacteriostatic activity.
Data Presentation
Table 1: Checkerboard Assay Results for this compound and Partner Antibiotic against P. aeruginosa
| Combination (this compound + Partner Drug) | MIC of this compound Alone (μg/mL) | MIC of Partner Drug Alone (μg/mL) | MIC of this compound in Combination (μg/mL) | MIC of Partner Drug in Combination (μg/mL) | FIC of this compound | FIC of Partner Drug | FIC Index (FICI) | Interpretation |
| This compound + Meropenem | 32 | 8 | 4 | 0.5 | 0.125 | 0.0625 | 0.1875 | Synergy |
| This compound + Cefepime | 32 | 16 | 8 | 2 | 0.25 | 0.125 | 0.375 | Synergy |
| This compound + Piperacillin | 32 | 64 | 16 | 16 | 0.5 | 0.25 | 0.75 | Additive |
| This compound + Aztreonam | 32 | 32 | 32 | 8 | 1 | 0.25 | 1.25 | Indifference |
FICI Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Table 2: Time-Kill Assay Results for this compound and Meropenem against P. aeruginosa
| Treatment | Initial Inoculum (log10 CFU/mL) | 6h (log10 CFU/mL) | 12h (log10 CFU/mL) | 24h (log10 CFU/mL) | Net Change at 24h (log10 CFU/mL) | Interpretation |
| Growth Control | 5.5 | 7.8 | 8.9 | 9.2 | +3.7 | - |
| This compound (32 μg/mL) | 5.5 | 5.3 | 5.1 | 5.0 | -0.5 | Bacteriostatic |
| Meropenem (8 μg/mL) | 5.5 | 4.8 | 4.5 | 4.2 | -1.3 | Bacteriostatic |
| This compound (4 μg/mL) + Meropenem (0.5 μg/mL) | 5.5 | 3.2 | 2.1 | <2.0 | < -3.5 | Bactericidal & Synergistic |
Interpretation of Time-Kill Kinetics:
-
Bactericidal: ≥ 3-log10 reduction in CFU/mL from the initial inoculum.
-
Bacteriostatic: < 3-log10 reduction in CFU/mL from the initial inoculum.
-
Synergy: ≥ 2-log10 decrease in CFU/mL with the combination compared to the most active single agent.
Experimental Protocols
Protocol 1: Checkerboard Microdilution Assay
This method is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with another antimicrobial agent.
Materials:
-
This compound and partner antimicrobial agent
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Test bacterial strain (e.g., P. aeruginosa)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
-
Multichannel pipette
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner antibiotic in a suitable solvent (e.g., sterile water or DMSO) at a concentration 100 times the highest concentration to be tested.
-
Preparation of Inoculum: From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Plate Setup: a. Add 50 μL of MHB to all wells of a 96-well plate. b. In the first column, add 50 μL of the highest concentration of the partner antibiotic to the wells in rows A-G. This will be serially diluted across the plate. c. In row A, add 50 μL of the highest concentration of this compound to the wells in columns 1-10. This will be serially diluted down the plate. d. Perform serial twofold dilutions of the partner antibiotic horizontally from column 1 to 10. e. Perform serial twofold dilutions of this compound vertically from row A to G. f. Column 11 should contain only the serial dilutions of the partner antibiotic to determine its MIC. g. Row H should contain only the serial dilutions of this compound to determine its MIC. h. Well H12 should contain only MHB and the bacterial inoculum to serve as a growth control.
-
Inoculation: Inoculate each well (except for a sterility control well) with 100 μL of the prepared bacterial suspension. The final volume in each well will be 200 μL.
-
Incubation: Incubate the plate at 35°C for 16-20 hours.
-
Data Analysis: a. Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination. The MIC is the lowest concentration showing no visible growth. b. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) using the following formulas:
- FIC (this compound) = MIC of this compound in combination / MIC of this compound alone
- FIC (Partner Drug) = MIC of Partner Drug in combination / MIC of Partner Drug alone
- FICI = FIC (this compound) + FIC (Partner Drug) c. Interpret the FICI as described in Table 1.
Protocol 2: Time-Kill Assay
This assay determines the rate of bacterial killing over time and is the definitive method for distinguishing between bactericidal and bacteriostatic activity.
Materials:
-
This compound and partner antimicrobial agent
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Sterile culture tubes or flasks
-
Test bacterial strain (e.g., P. aeruginosa)
-
Sterile saline
-
Spectrophotometer
-
Shaking incubator (35°C)
-
Agar (B569324) plates for colony counting
-
Serial dilution supplies (e.g., microcentrifuge tubes, pipettes)
Procedure:
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in MHB.
-
Assay Setup: Prepare tubes or flasks containing MHB with the following:
-
No antibiotic (growth control)
-
This compound at a relevant concentration (e.g., MIC)
-
Partner antibiotic at a relevant concentration (e.g., MIC)
-
This compound and partner antibiotic in combination at synergistic concentrations determined from the checkerboard assay.
-
-
Incubation and Sampling: a. Inoculate each tube/flask with the prepared bacterial suspension. b. Incubate at 35°C with shaking. c. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each culture.
-
Viable Cell Counting: a. Perform serial tenfold dilutions of each aliquot in sterile saline. b. Plate a known volume of appropriate dilutions onto agar plates. c. Incubate the plates at 35°C for 18-24 hours. d. Count the number of colonies (CFU) on plates with 30-300 colonies.
-
Data Analysis: a. Calculate the CFU/mL for each time point. b. Plot the log10 CFU/mL versus time for each treatment condition. c. Determine the activity based on the reduction in bacterial count as described in Table 2.
Mandatory Visualizations
Caption: Workflow for assessing this compound combination activity.
Caption: Synergistic inhibition of PBP2 and PBP3 by this compound and a β-lactam.
Caption: Logic for classifying bactericidal vs. bacteriostatic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. actascientific.com [actascientific.com]
- 3. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low signal in WCK-5153 PBP2 binding assays
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal issues in WCK-5153 Penicillin-Binding Protein 2 (PBP2) binding assays. The following information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a very low fluorescence polarization (FP) signal in our this compound PBP2 binding assay. What are the potential causes and solutions?
A low overall fluorescence intensity is a primary reason for a poor signal-to-noise ratio in fluorescence polarization assays.[1] The fluorescence intensity of the wells containing the fluorescently labeled tracer should be at least three times higher than the buffer-only wells.[1]
Possible Causes and Troubleshooting Steps:
-
Insufficient Tracer Concentration: The concentration of your fluorescently labeled ligand (tracer) may be too low.
-
Solution: Gradually increase the tracer concentration. However, ensure the concentration remains at or below the binding affinity (Kd) of the interaction and lower than the concentration of PBP2.[1]
-
-
Suboptimal Instrument Settings: Incorrect excitation and emission wavelengths or inappropriate gain settings on the plate reader can lead to a weak signal.
-
Solution: Verify that the instrument's wavelength settings match the spectral properties of your chosen fluorophore. Optimize the gain to amplify the signal without saturating the detector.[1] It is generally not recommended to use monochromators for FP detection due to low light transmission and high background.[2]
-
-
Fluorophore Issues: The selected fluorophore might have a low quantum yield, or it may have degraded.
-
Solution: Consider using a brighter fluorophore. Ensure proper storage of the tracer, protected from light and at the recommended temperature, to prevent photobleaching or degradation.
-
-
Fluorophore Quenching: Components in the assay buffer or the binding event itself could be quenching the fluorescence.
-
Solution: Test the fluorescence intensity of the tracer in the presence and absence of PBP2 and other buffer components to identify any quenching effects.
-
Q2: Our assay has a small dynamic range (low ΔmP). What does this indicate and how can we improve it?
A small change in millipolarization (mP) units between the free and bound states of the tracer makes it difficult to distinguish a true binding signal from noise.
Possible Causes and Troubleshooting Steps:
-
Insufficient Difference in Molecular Weight: Fluorescence polarization is most effective when a small fluorescent molecule binds to a much larger one. If the size difference between your tracer and PBP2 is not substantial, the change in polarization will be minimal.
-
Solution: While you cannot change the size of PBP2, ensure your tracer is as small as possible while retaining binding activity. The assay is not well-suited for observing interactions between two large proteins.
-
-
Suboptimal Binder Concentration: The concentration of PBP2 can impact the polarization window.
-
Solution: Titrate the PBP2 concentration to find the optimal level that results in a significant change in polarization upon tracer binding.
-
-
"Propeller Effect": A flexible linker connecting the fluorophore to the ligand can allow the fluorophore to rotate freely even when the ligand is bound to the protein, dampening the polarization change.
-
Solution: If possible, use a tracer with a more rigid linker or attach the fluorophore at a different position on the this compound molecule.
-
Q3: We are experiencing high background fluorescence. What are the common sources and how can we minimize them?
High background fluorescence can obscure the specific signal from your tracer, leading to a reduced signal-to-noise ratio.
Possible Causes and Troubleshooting Steps:
-
Buffer Components: Some common buffer additives, like BSA, can be intrinsically fluorescent.
-
Solution: Test the fluorescence of each buffer component individually. Consider using alternative blocking agents like bovine gamma globulin (BGG).
-
-
Contaminated Reagents: Impurities in reagents or solvents can contribute to background fluorescence.
-
Solution: Use high-purity reagents and solvents.
-
-
Inappropriate Microplates: The type of microplate used is critical.
-
Solution: Always use black, opaque microplates to minimize background fluorescence and prevent light scatter. White or clear plates are not recommended.
-
Q4: Could issues with the PBP2 protein itself lead to a low signal?
Yes, the quality and handling of the PBP2 protein are crucial for a successful binding assay.
Possible Causes and Troubleshooting Steps:
-
Protein Instability: Penicillin-binding proteins can be unstable, especially at room temperature for extended periods.
-
Solution: Limit the incubation times for loading PBPs onto microtiter plates (e.g., to 30 minutes). Ensure proper storage and handling of the purified PBP2 to maintain its activity.
-
-
Low PBP Activity: Purified high-molecular-mass PBPs may exhibit low or undetectable enzymatic activity, which could correlate with poor ligand binding.
-
Solution: Confirm the binding capability of your PBP2 preparation. Even when enzymatically weak, HMM PBPs should retain their ability to bind β-lactams.
-
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC₅₀) of this compound against PBP2 from different bacterial species. This data can serve as a reference for expected binding affinities.
| Compound | Target | Organism | IC₅₀ (µg/ml) | Reference |
| This compound | PBP2 | Pseudomonas aeruginosa | 0.14 | |
| This compound | PBP2 | Acinetobacter baumannii | 0.01 |
Experimental Protocols
Protocol: A Generalized Fluorescence Polarization PBP2 Binding Assay
This protocol outlines the key steps for a competitive binding assay to measure the interaction of this compound with PBP2.
-
Reagent Preparation:
-
Prepare an assay buffer optimized for PBP2 stability and binding (e.g., 25mM Tris pH 7.5, 200mM NaCl, 5% glycerol).
-
Prepare stock solutions of purified PBP2, a fluorescently labeled tracer (e.g., a fluorescent derivative of a known PBP2 binder), and the unlabeled competitor, this compound.
-
-
Assay Setup:
-
Use a black, non-binding microplate.
-
Designate wells for "tracer only" (low signal/background), "no competitor" (high signal), and a dilution series of the competitor (this compound).
-
Add a fixed concentration of the fluorescent tracer to all wells except the blank.
-
Add a fixed concentration of PBP2 to all wells except the "tracer only" and blank wells.
-
Add varying concentrations of this compound to the competitor wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 2 hours), protected from light, to allow the binding reaction to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization of each well using a plate reader equipped with appropriate polarizing filters and set to the excitation and emission wavelengths of the fluorophore.
-
-
Data Analysis:
-
Calculate the change in millipolarization (ΔmP) for each well relative to the "tracer only" and "no competitor" controls.
-
Plot the ΔmP values against the concentration of this compound to determine the IC₅₀.
-
Visualizations
Caption: Workflow for a this compound PBP2 fluorescence polarization binding assay.
Caption: Decision tree for troubleshooting low signal in FP binding assays.
References
Optimizing WCK-5153 for In Vitro Synergy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing WCK-5153 concentrations for synergistic effects in vitro. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel β-lactam enhancer.[1] Its primary mechanism of action is the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis.[2][3] By inhibiting PBP2, this compound disrupts the integrity of the bacterial cell wall.[4] It is designed to be used in combination with β-lactam antibiotics to enhance their efficacy against drug-resistant Gram-negative pathogens.[5]
Q2: How does this compound exhibit synergistic effects with other antibiotics?
A2: The synergistic effect of this compound stems from its ability to provide complementary PBP inhibition.[1] Many β-lactam antibiotics, such as cefepime, primarily target other PBPs like PBP3.[6][7] By combining this compound (targeting PBP2) with a β-lactam that targets a different PBP, the bacterial cell wall synthesis is attacked at multiple points simultaneously.[1] This dual-pronged attack leads to enhanced bactericidal activity and can overcome resistance mechanisms.[8]
Q3: What are the recommended starting concentrations for this compound in synergy studies?
A3: Based on published in vitro studies, fixed concentrations of 4 µg/mL or 8 µg/mL of this compound have been shown to be effective at enhancing the activity of various β-lactams against Pseudomonas aeruginosa and Klebsiella pneumoniae.[6][9] It is important to note that this compound often exhibits high standalone Minimum Inhibitory Concentrations (MICs), frequently greater than 64 µg/mL or even 256 µg/mL.[9][10]
Q4: Which in vitro methods are most suitable for evaluating the synergistic effects of this compound?
A4: The two most common and recommended methods for assessing antibiotic synergy in vitro are the checkerboard assay and the time-kill curve analysis.[11][12] The checkerboard assay allows for the testing of numerous concentration combinations to determine the Fractional Inhibitory Concentration (FIC) index, while time-kill assays provide dynamic information about the rate of bacterial killing over time.[13][14]
Q5: How is the Fractional Inhibitory Concentration (FIC) index interpreted?
A5: The FIC index is calculated to quantify the interaction between two antimicrobial agents.[15] The interaction is categorized as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: FIC index > 0.5 to ≤ 4.0
-
Antagonism: FIC index > 4.0[12]
Experimental Protocols and Data
Checkerboard Assay Protocol
This protocol outlines the steps for determining the synergistic interaction between this compound and a partner β-lactam antibiotic.
Materials:
-
This compound and partner β-lactam antibiotic powders
-
Appropriate bacterial strain(s)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[16]
-
Sterile 96-well microtiter plates[13]
-
Sterile reservoirs and multichannel pipettes[16]
-
Incubator (35°C ± 2°C)[16]
-
Microplate reader (optional, for OD600 measurements)[13]
Procedure:
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of this compound and the partner β-lactam in an appropriate solvent. Further dilute in 2x CAMHB to achieve a concentration that is four times the highest concentration to be tested in the assay.[16]
-
Plate Setup: Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.
-
Serial Dilutions:
-
This compound (Drug A): Add 50 µL of the this compound working stock to the first column of wells. Perform a two-fold serial dilution across the rows by transferring 50 µL from each well to the next.
-
Partner β-lactam (Drug B): Add 50 µL of the partner β-lactam working stock to the first row of wells. Perform a two-fold serial dilution down the columns by transferring 50 µL from each well to the next.
-
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[12]
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.[13]
-
Controls: Include a growth control (bacteria only) and a sterility control (media only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[13]
-
Reading Results: Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration that inhibits visible growth.
-
FIC Calculation: Calculate the FIC index for each well that shows no growth using the following formulas:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner β-lactam = (MIC of Partner β-lactam in combination) / (MIC of Partner β-lactam alone)
-
FIC Index = FIC of this compound + FIC of Partner β-lactam[12]
-
Time-Kill Curve Analysis
This protocol assesses the rate of bacterial killing by this compound in combination with a partner β-lactam.
Procedure:
-
Prepare tubes with CAMHB containing this compound and/or the partner β-lactam at desired concentrations (e.g., based on MIC values).
-
Inoculate the tubes with a bacterial suspension to a final density of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Perform serial dilutions of the aliquots in sterile saline or broth.
-
Plate the dilutions onto appropriate agar (B569324) plates and incubate for 18-24 hours.
-
Count the colonies to determine the CFU/mL at each time point.
-
Plot the log10 CFU/mL versus time for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and its most active single agent.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound and Combinations against P. aeruginosa
| Compound/Combination | Strain(s) | MIC Range (µg/mL) | Fold MIC Reduction of Partner Drug | Reference |
| This compound | PAO1 | 2 | N/A | [6] |
| This compound | MDR/XDR clinical isolates | 2-32 | N/A | [6] |
| Cefepime + 8 µg/mL this compound | MDR MBL-producing | N/A | ≥2 to 3-log kill in time-kill assays | [6] |
| Aztreonam + 8 µg/mL this compound | MDR MBL-producing | N/A | ≥2 to 3-log kill in time-kill assays | [6] |
Table 2: In Vitro Activity of this compound and Combinations against K. pneumoniae
| Compound/Combination | Strain(s) | MIC Range (µg/mL) | Fold MIC Reduction of Partner Drug | Reference |
| This compound | MBL-producing clinical isolates | >64 | N/A | [9] |
| Cefepime + 4 µg/mL this compound | MBL-producing clinical isolates | N/A | >4 | [9] |
| Aztreonam + 4 µg/mL this compound | MBL-producing clinical isolates | N/A | >4 | [9] |
Visualizations
Caption: Dual inhibition of PBP2 and PBP3 by this compound and a partner β-lactam.
Caption: A streamlined workflow for performing a checkerboard synergy assay.
Troubleshooting Guide
Q: Why are my checkerboard assay results inconsistent or showing "skipped" wells (growth at higher concentrations but not lower ones)?
A: This can be caused by several factors:
-
Pipetting Errors: Inaccurate serial dilutions are a common source of error. Ensure pipettes are calibrated and use proper technique.[13]
-
Bacterial Clumping: A non-homogenous bacterial suspension can lead to variable inoculation. Vortex the inoculum thoroughly before adding it to the plate.[17]
-
Edge Effects: Evaporation from the outer wells of the microtiter plate can concentrate the drugs. It's recommended to fill the peripheral wells with sterile broth and not use them for experimental data.[13]
-
Drug Stability: Ensure that the antibiotics are stable in the chosen medium for the duration of the incubation period. Prepare fresh stock solutions for each experiment.[13]
Q: My time-kill assay shows synergy, but my checkerboard assay does not. Why the discrepancy?
A: This is a recognized challenge in synergy testing and can occur for several reasons:
-
Different Endpoints: The checkerboard assay measures the inhibition of growth at a single, static time point (e.g., 24 hours), whereas the time-kill assay measures the rate of bacterial killing over time. A combination may be synergistic in its killing rate but not in the final concentration required for inhibition.[13]
-
Inoculum Effect: Time-kill assays often use a higher starting inoculum than checkerboard assays, which can influence the apparent synergy.[17]
Q: In my time-kill experiment, I see no reduction in bacterial counts, even with the antibiotic combination.
A: Consider the following possibilities:
-
Incorrect Concentration: Double-check all calculations for antibiotic dilutions. An error in stock preparation can lead to sub-optimal concentrations in the assay.[17]
-
High Initial Inoculum: A very high starting bacterial density can overwhelm the antibiotics, a phenomenon known as the "inoculum effect." Ensure your starting inoculum is within the recommended range.[17]
-
Inherent Resistance: The bacterial strain may possess resistance mechanisms that are not overcome by the combination at the tested concentrations.
Q: How can I prevent bacterial clumping in my liquid cultures for time-kill assays?
A: Bacterial clumping can significantly affect the accuracy of your results.
-
Optimize Shaking Speed: Increase the RPM of your shaker to improve aeration and shear forces.[17]
-
Use Fresh Cultures: Inoculate your experiment with a fresh overnight culture.[17]
-
Media Additives: In some cases, adding a small amount of a non-ionic surfactant like Tween 80 (e.g., 0.05%) can help reduce clumping.[17]
-
Vortexing: Before each sampling, vortex the culture tube vigorously to break up clumps.[17]
References
- 1. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are Penicillin binding protein 2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. microbenotes.com [microbenotes.com]
- 6. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. benchchem.com [benchchem.com]
- 14. Issues in Pharmacokinetics and Pharmacodynamics of Anti-Infective Agents: Kill Curves versus MIC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Addressing solubility issues of WCK-5153 in aqueous media
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility issues of WCK-5153 in aqueous media. The information is presented in a question-and-answer format within troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] A reported solubility in DMSO is 3.77 mg/mL, and sonication is recommended to facilitate dissolution.[1] For in vivo experiments, a formulation containing 5% DMSO and 30% PEG300 has been mentioned.[1] Information regarding its direct solubility in aqueous media is limited.
Q2: Why does my this compound precipitate when I dilute it from a DMSO stock into my aqueous buffer?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for compounds with low aqueous solubility. This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous medium. The percentage of DMSO in the final solution is often not high enough to maintain the compound's solubility.
Q3: What is the recommended starting point for preparing this compound for in vitro assays?
A3: The recommended starting point is to prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in an aqueous buffer to the desired final concentration for your experiment. It is crucial to ensure the final DMSO concentration is compatible with your assay and does not exceed a level that could cause cellular toxicity or interfere with the experimental results, typically below 1%.
Troubleshooting Guides
Issue 1: Precipitation Observed in Aqueous Solution
Problem: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer for cell-based assays.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration:
-
Question: What is the maximum tolerable DMSO concentration for my cells?
-
Answer: Most cell lines can tolerate up to 0.5-1% DMSO without significant toxicity. However, it is best to determine the specific tolerance of your cell line with a vehicle control experiment. Increasing the final DMSO concentration within this tolerable range may help to keep this compound in solution.
-
-
Utilize Co-solvents:
-
Question: Can I use other solvents to improve solubility?
-
Answer: Yes, co-solvents can be used in combination with DMSO. Polyethylene glycol 300 (PEG300) has been used in formulations for this compound.[1] You can try preparing your stock solution in a mixture of DMSO and PEG300, or add a small percentage of PEG300 to your final aqueous solution.
-
-
Adjust pH:
-
Question: How does pH affect the solubility of this compound?
-
-
Incorporate Surfactants:
-
Question: Can surfactants help to prevent precipitation?
-
Answer: Low concentrations of non-ionic surfactants, such as Tween 80 or Poloxamer 188, can help to increase the solubility of poorly soluble compounds by forming micelles. It is important to use a concentration well below the critical micelle concentration (CMC) to avoid disrupting cell membranes.
-
Issue 2: Inconsistent Results in Biological Assays
Problem: I am observing high variability in my experimental results, which I suspect is due to inconsistent solubility of this compound.
Troubleshooting Steps:
-
Ensure Complete Initial Dissolution:
-
Question: How can I be sure my this compound is fully dissolved in the stock solution?
-
Answer: Use of sonication is recommended when preparing the DMSO stock solution to ensure complete dissolution. Visually inspect the stock solution for any particulate matter before each use.
-
-
Prepare Fresh Dilutions:
-
Question: Can I store diluted solutions of this compound?
-
Answer: It is best practice to prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. Poorly soluble compounds can precipitate over time, even at concentrations that are initially clear.
-
-
Vortex During Dilution:
-
Question: What is the best way to dilute the DMSO stock into the aqueous buffer?
-
Answer: To minimize localized high concentrations that can lead to precipitation, add the DMSO stock to the aqueous buffer while vortexing or stirring.
-
Data Presentation
Table 1: Known Solvents and Formulations for this compound
| Solvent/Formulation | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 3.77 mg/mL | Sonication is recommended. | |
| 5% DMSO + 30% PEG300 | Not Specified | Mentioned as a potential in vivo formulation. |
Table 2: Suggested Excipients for Solubility Enhancement
| Excipient Type | Examples | Recommended Starting Concentration | Mechanism of Action |
| Co-solvents | Polyethylene Glycol 300 (PEG300), Propylene Glycol | 1-10% (v/v) | Increases the polarity of the solvent system. |
| Surfactants | Tween 80, Polysorbate 80, Poloxamer 188 | 0.01-0.1% (v/v) | Forms micelles to encapsulate hydrophobic molecules. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1-5% (w/v) | Forms inclusion complexes with the drug molecule. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes.
-
Place the tube in a sonicator bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved material.
-
Store the stock solution at -20°C or -80°C as recommended.
Protocol 2: General Procedure for Diluting this compound in Aqueous Buffer
-
Warm the this compound DMSO stock solution and the aqueous buffer to room temperature.
-
Vortex the DMSO stock solution briefly.
-
In a sterile tube, add the required volume of aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the this compound DMSO stock solution dropwise to the buffer.
-
Continue to vortex for another 30 seconds to ensure thorough mixing.
-
Use the freshly prepared solution immediately in your experiment.
Visualizations
References
Improving the reproducibility of MIC results for WCK-5153 combinations
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the reproducibility of Minimum Inhibitory Concentration (MIC) results for WCK-5153 combinations.
Troubleshooting Guide
This guide addresses specific issues that may arise during MIC testing of this compound combinations, leading to inconsistent and unreliable results.
Q1: We are observing significant variability in our MIC results for the same bacterial isolates when testing this compound combinations. What are the potential causes?
A1: Variability in MIC results can stem from several technical and biological factors. Here are the most common areas to investigate:
-
Inconsistent this compound Concentration: this compound is a β-lactam enhancer, and its potentiation effect is dependent on its concentration. Inconsistent concentrations will directly impact the activity of the partner β-lactam.
-
Improper Inoculum Preparation: The density of the bacterial inoculum is critical for reproducible MICs. An inoculum that is too dense can lead to higher MIC values, while a diluted inoculum may result in falsely low MICs.
-
Suboptimal Assay Conditions: Deviations in incubation time, temperature, or cation-adjusted Mueller-Hinton broth (CAMHB) formulation can affect bacterial growth and antibiotic activity, leading to variable results.[1]
-
Bacterial Strain Integrity: The purity of your bacterial isolates is crucial. A mixed culture will produce inconsistent and uninterpretable MIC results. It is also important to verify the identity and β-lactamase production profile of your strains.[1]
-
Reagent Quality and Storage: The age and storage conditions of this compound, the partner β-lactam, and the testing medium can impact their stability and potency. Always use reagents within their expiration dates and store them according to the manufacturer's instructions.[1]
Q2: Our MIC values for quality control (QC) strains are out of the acceptable range. What should we do?
A2: If your QC strain results are out of range, all MIC results from that run should be considered invalid. This indicates a systematic problem with the assay. Follow these troubleshooting steps:
-
Verify QC Strain Identity and Purity: Streak the QC strain onto a non-selective agar (B569324) plate to check for purity and typical colony morphology.
-
Check Reagents and Media: Confirm the expiration dates and proper storage of all reagents, including the antibiotic powders, solvents, and Mueller-Hinton broth. Prepare fresh dilutions of the antimicrobial agents.[1]
-
Review Protocol Adherence: Carefully review your entire experimental protocol, from inoculum preparation to incubation and reading of the results, to ensure it aligns with CLSI standards.[1]
Q3: We are seeing inconsistent results specifically with Pseudomonas aeruginosa isolates. Are there any special considerations for this organism?
A3: Pseudomonas aeruginosa can present unique challenges in susceptibility testing. Its intrinsic resistance mechanisms, such as efflux pumps and low outer membrane permeability, can contribute to MIC variability. Ensure that your testing conditions, particularly the cation concentration in the Mueller-Hinton broth, are strictly controlled, as this can significantly impact the activity of some β-lactams against P. aeruginosa.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a novel β-lactam enhancer that acts as a potent inhibitor of Penicillin-Binding Protein 2 (PBP2).[2][3] By inhibiting PBP2, this compound enhances the activity of partner β-lactams, making them more effective against resistant bacteria.[4][5]
Q2: What are the common partner antibiotics for this compound?
A2: this compound is often tested in combination with β-lactams such as cefepime (B1668827) and aztreonam.[6][7]
Q3: At what concentration should this compound be used in combination studies?
A3: In many studies, this compound has been used at fixed concentrations of 4 or 8 μg/ml to assess its enhancing effect on partner β-lactams.[2][4][5]
Q4: What is the recommended method for determining the MIC of this compound combinations?
A4: The checkerboard broth microdilution method is a standard in vitro technique for evaluating the synergistic effects of two antimicrobial agents and is suitable for this compound combinations.[8][9][10]
Data Presentation
Table 1: MICs of this compound and Zidebactam against P. aeruginosa PAO1 and its mutants. [5]
| Strain | Genotype | This compound MIC (μg/mL) | Zidebactam MIC (μg/mL) |
| PAO1 | Wild type | 2 | 4 |
| PAOΔdacB | AmpC hyperproducer | 4 | 8 |
| PAOΔmexR | MexAB-OprM hyperproducer | 4 | 8 |
| PAOΔoprD | Porin deficient | 2 | 4 |
Table 2: MICs of Cefepime and Aztreonam in combination with this compound or Zidebactam against MBL-producing K. pneumoniae. [11]
| Strain (MBL type) | Agent | MIC alone (μg/mL) | MIC with 4 μg/mL this compound | MIC with 4 μg/mL Zidebactam |
| K. pneumoniae 4338 (VIM-1) | Cefepime | 32 | 2 | 2 |
| Aztreonam | 1 | 0.25 | 0.25 | |
| K. pneumoniae 7043 (NDM-1, CTX-M-15) | Cefepime | >256 | 8 | 8 |
| Aztreonam | >256 | 4 | 4 |
Experimental Protocols
Checkerboard Broth Microdilution Assay for this compound Combinations
This protocol is adapted from standard checkerboard assay procedures and Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][12][13]
1. Preparation of Reagents and Media:
-
Prepare stock solutions of this compound and the partner β-lactam in a suitable solvent (e.g., sterile distilled water or DMSO).
-
Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to CLSI standards.
2. Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline or CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. 96-Well Plate Preparation (Checkerboard Dilution):
-
Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
-
Drug A (Partner β-lactam): Serially dilute Drug A horizontally across the plate.
-
Drug B (this compound): Serially dilute Drug B vertically down the plate.
-
This creates a two-dimensional matrix of drug concentrations. Include wells for each drug alone as controls.
4. Inoculation and Incubation:
-
Inoculate each well with 50 μL of the prepared bacterial suspension.
-
The final volume in each well should be 100 μL.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
-
The MIC is the lowest concentration of the drug, alone or in combination, that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration (FIC) index can be calculated to determine the nature of the interaction (synergy, additivity, or antagonism).[9][10]
Mandatory Visualizations
Caption: Workflow for the Checkerboard MIC Assay.
Caption: Troubleshooting logic for inconsistent MIC results.
References
- 1. benchchem.com [benchchem.com]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. emerypharma.com [emerypharma.com]
- 11. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 13. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
Potential reasons for inconsistent WCK-5153 efficacy against different strains
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WCK-5153. The information addresses potential reasons for inconsistent efficacy against different bacterial strains.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel bicyclo-acyl hydrazide and a derivative of the diazabicyclooctane (DBO) scaffold. Its primary mechanism of action is the inhibition of Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis. By inhibiting PBP2, this compound disrupts the integrity of the bacterial cell wall, leading to cell death. It is also known as a "β-lactam enhancer" because it can work synergistically with β-lactam antibiotics to increase their effectiveness against resistant bacteria.[1][2][3][4][5]
Q2: We are observing variable Minimum Inhibitory Concentration (MIC) values for this compound against different isolates of the same bacterial species. What could be the underlying reasons?
A2: Inconsistent MIC values for this compound against different strains of the same bacterial species, such as Pseudomonas aeruginosa, can be attributed to several factors, primarily related to the specific resistance mechanisms present in each strain. Key factors include:
-
Overexpression of Efflux Pumps: Efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and thereby diminishing its efficacy.
-
Porin Channel Mutations or Loss: this compound, like many antibiotics, enters the bacterial cell through porin channels in the outer membrane. Mutations in or complete loss of these channels, such as OprD in P. aeruginosa, can significantly reduce the uptake of the drug, leading to higher MICs.
-
Expression of β-Lactamases: While this compound is not a β-lactam, its efficacy can be influenced by the presence of β-lactamases, especially when used in combination with a β-lactam partner. Certain β-lactamases may have some activity against DBO-class inhibitors, or their high-level expression could contribute to a more resistant cellular environment.
-
Alterations in PBP2: Although less common, mutations in the pbpA gene encoding PBP2 could potentially alter the binding affinity of this compound, leading to reduced inhibition.
Additionally, variations in experimental conditions can contribute to inconsistent results. Refer to the Troubleshooting Guide for more details on experimental variables.
Q3: How does this compound perform against multidrug-resistant (MDR) strains?
A3: this compound has demonstrated significant potential against MDR Gram-negative pathogens, particularly P. aeruginosa. Its novel mechanism of targeting PBP2 makes it effective even against some strains that are resistant to traditional β-lactams. Furthermore, its role as a β-lactam enhancer allows it to restore the activity of other β-lactam antibiotics against resistant strains, including some metallo-β-lactamase (MBL)-producing isolates.
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments involving this compound that yield inconsistent or unexpected results.
Issue 1: Higher than expected MIC values for this compound
| Potential Cause | Troubleshooting Steps |
| Bacterial Strain Resistance | Characterize the resistance mechanisms of the bacterial strains being tested. This can be done through whole-genome sequencing, PCR for specific resistance genes (e.g., mexA, ampC), and quantitative real-time PCR (qRT-PCR) to assess gene expression levels. Compare the MICs of your test strains with those of well-characterized reference strains (e.g., PAO1) and their isogenic mutants. |
| Inappropriate Experimental Protocol | Ensure strict adherence to standardized protocols for antimicrobial susceptibility testing, such as those provided by the Clinical and Laboratory Standards Institute (CLSI). Pay close attention to media composition (cation-adjusted Mueller-Hinton Broth is recommended), inoculum preparation and density, and incubation conditions (temperature and duration). |
| Reagent Quality | Verify the purity and activity of your this compound stock solution. Prepare fresh solutions and store them under the recommended conditions. |
Issue 2: Lack of Synergy with β-Lactam Antibiotics
| Potential Cause | Troubleshooting Steps |
| High-Level β-Lactamase Production | The β-lactam partner may be rapidly degraded by high levels of β-lactamases (e.g., AmpC, MBLs) before it can reach its target PBPs. Consider using a β-lactamase inhibitor in conjunction with the this compound/β-lactam combination. |
| Multiple Resistance Mechanisms | The bacterial strain may possess multiple resistance mechanisms that affect both this compound and the partner β-lactam. A comprehensive characterization of the strain's resistance profile is recommended. |
| Suboptimal Concentrations | The concentrations of this compound and the partner β-lactam may not be optimal for synergy. Perform a checkerboard assay to determine the fractional inhibitory concentration (FIC) index over a range of concentrations for both compounds. |
Data Presentation
The following tables summarize the MICs of this compound and its synergistic activity with cefepime (B1668827) against P. aeruginosa PAO1 and its mutants with defined resistance mechanisms.
Table 1: MICs of this compound and Comparator Agents against P. aeruginosa PAO1 and its Isogenic Mutants
| Strain | Genotype | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) |
| PAO1 | Wild-type | 2 | 1 |
| PAOΔdacB | AmpC hyperproducer | 2 | 64 |
| PAOΔoprD | OprD porin loss | 4 | 2 |
| PAOΔmexR | MexAB-OprM hyperproducer | 4 | 4 |
Data sourced from Moya et al., 2017.
Table 2: Synergistic Activity of this compound with Cefepime
| Strain | Genotype | Cefepime MIC (µg/mL) | Cefepime + 4 µg/mL this compound MIC (µg/mL) | Cefepime + 8 µg/mL this compound MIC (µg/mL) |
| PAO1 | Wild-type | 1 | 0.25 | 0.125 |
| PAOΔdacB | AmpC hyperproducer | 64 | 0.5 | 0.25 |
| PAOΔoprD | OprD porin loss | 2 | 0.5 | 0.25 |
| PAOΔmexR | MexAB-OprM hyperproducer | 4 | 0.5 | 0.25 |
Data sourced from Moya et al., 2017.
Experimental Protocols
Broth Microdilution Assay for MIC Determination
This protocol is adapted from standard CLSI guidelines.
Materials:
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
This compound and other antibiotics of interest
-
Bacterial cultures in logarithmic growth phase
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent and dilute it in CAMHB to twice the highest concentration to be tested.
-
Dispense 50 µL of CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the 2x this compound solution to the first column of wells.
-
Perform serial twofold dilutions by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column.
-
Prepare a bacterial inoculum by suspending colonies in sterile saline or PBS to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with 50 µL of the final bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth, as determined by visual inspection or by a microplate reader.
Time-Kill Assay
Materials:
-
CAMHB
-
Bacterial cultures in logarithmic growth phase
-
This compound and other antibiotics of interest
-
Sterile culture tubes
-
Spectrophotometer
-
Agar (B569324) plates for colony counting
Procedure:
-
Prepare a bacterial culture in CAMHB and grow to early logarithmic phase (OD₆₀₀ of ~0.1).
-
Dilute the culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh, pre-warmed CAMHB.
-
Add this compound (and/or other antibiotics) at the desired concentrations (e.g., 1x, 2x, 4x MIC). Include a growth control without any antibiotic.
-
Incubate the cultures at 37°C with shaking.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture tube.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.
-
Plot the log₁₀ CFU/mL versus time to generate the time-kill curves.
Penicillin-Binding Protein (PBP) Binding Assay
This is a competitive binding assay using a fluorescently labeled penicillin derivative.
Materials:
-
Bacterial cell membranes containing PBPs
-
Bocillin FL (fluorescent penicillin)
-
This compound
-
SDS-PAGE equipment
-
Fluorescence imager
Procedure:
-
Isolate bacterial membranes containing PBPs from an overnight culture.
-
Incubate the membrane preparations with various concentrations of this compound for a predetermined time at 37°C.
-
Add Bocillin FL to the reaction mixture and incubate to allow it to bind to any PBPs that are not inhibited by this compound.
-
Stop the reaction by adding a sample buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled PBPs using a fluorescence imager.
-
The reduction in the fluorescence intensity of the PBP2 band in the presence of this compound indicates binding and inhibition.
Visualizations
PBP2 Inhibition and its Downstream Effects
Caption: Signaling pathway of PBP2 inhibition by this compound.
Experimental Workflow for Investigating Inconsistent Efficacy
Caption: Logical workflow for troubleshooting inconsistent this compound efficacy.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
Best Practices for Minimizing Experimental Variability with WCK-5153: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WCK-5153, a novel β-lactam enhancer. By adhering to the best practices outlined in our troubleshooting guides and frequently asked questions (FAQs), users can minimize experimental variability and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel bicyclo-acyl hydrazide (BCH) that functions as a β-lactam enhancer.[1][2] Its primary mechanism of action is the specific and high-affinity inhibition of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, such as Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.[3][4][5] By binding to PBP2, this compound disrupts the cross-linking of peptidoglycan, a critical component of the bacterial cell wall. This disruption weakens the cell wall, leading to the formation of spheroplasts and ultimately making the bacteria more susceptible to the bactericidal activity of β-lactam antibiotics.
Q2: How should this compound be stored to ensure its stability?
A2: Proper storage of this compound is crucial for maintaining its activity and ensuring experimental reproducibility. For long-term storage (months to years), the solid powder form of this compound should be kept at -20°C in a dry, dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C. When in a solvent such as DMSO, it is recommended to store the solution at -80°C for up to one year. The compound is stable enough for a few weeks during ordinary shipping at ambient temperature.
Q3: I am observing significant well-to-well variability in my Minimum Inhibitory Concentration (MIC) assays. What could be the cause?
A3: Significant variability in MIC assays can stem from several factors:
-
Inoculum Preparation: Ensure a standardized and consistent bacterial inoculum density, typically 5 x 10^5 CFU/mL, is used for each experiment. Inaccurate inoculum size is a common source of variability.
-
Compound Solubilization: this compound is soluble in DMSO. Ensure the compound is fully dissolved before preparing serial dilutions. Sonication may be recommended to aid dissolution. Incomplete solubilization can lead to inaccurate concentrations.
-
Media and Supplements: Use fresh, properly prepared cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing. Variations in cation concentration can affect the activity of some antimicrobial agents.
-
Pipetting Accuracy: Calibrate and use appropriate pipettes for serial dilutions to minimize errors in compound concentration across the plate.
Q4: My time-kill assay results are not showing the expected bactericidal synergy between this compound and my partner β-lactam. What should I troubleshoot?
A4: If you are not observing the expected synergy in time-kill assays, consider the following:
-
Concentrations of this compound and β-lactam: The enhancer effect of this compound is concentration-dependent. Fixed concentrations of 4 or 8 μg/mL have been shown to be effective in restoring susceptibility to β-lactams. Ensure you are using an appropriate concentration of both this compound and the partner β-lactam.
-
Bacterial Growth Phase: Initiate the time-kill assay with bacteria in the logarithmic growth phase to ensure active metabolism and cell wall synthesis, which are necessary for the action of both compounds.
-
Sampling and Plating: Ensure proper mixing before taking samples at each time point to get a representative bacterial count. Use appropriate serial dilutions and plating techniques to obtain accurate colony counts.
-
Partner β-Lactam: The choice of β-lactam is important. Synergy has been demonstrated with β-lactams like cefepime (B1668827) and aztreonam.
Q5: Are there specific recommendations for using this compound in animal infection models?
A5: While specific protocols for this compound in animal models are not extensively detailed in the provided search results, general principles for in vivo studies with antimicrobial agents apply. Murine systemic and thigh infection models have been used to evaluate the in vivo efficacy of this compound in combination with β-lactams. It is important to note that animal models of sepsis can sometimes yield misleading results due to differences in gene expression and sensitivity to bacterial components between mice and humans. Therefore, results from preclinical studies should be interpreted with caution. For any in vivo work, it is crucial to perform preliminary pharmacokinetic and pharmacodynamic studies to determine the appropriate dosing regimen for this compound and the partner β-lactam.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent MIC values for this compound alone | This compound has high MICs when used alone (ranging from 2 to >64 μg/ml depending on the strain). Variability can be high at these concentrations. | Focus on its activity as a β-lactam enhancer in combination with a partner antibiotic. The key metric is the reduction in the MIC of the partner β-lactam. |
| Precipitation of this compound in aqueous media | Limited aqueous solubility of the compound. | Prepare a high-concentration stock solution in 100% DMSO and then dilute it in the assay medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level that affects bacterial growth (typically ≤1%). |
| Unexpected bacterial resistance in susceptible strains | Contamination of the bacterial culture or spontaneous mutation. | Perform quality control of bacterial strains by verifying their identity and susceptibility profile before each experiment. Use fresh isolates from a frozen stock. |
| Lack of spheroplast formation observed microscopically | Insufficient concentration of this compound or the partner β-lactam. The bacterial strain may have additional resistance mechanisms. | Verify the concentrations of both compounds. Use a reference strain known to be susceptible to the combination to confirm the assay is working correctly. LIVE/DEAD staining can be used to visualize spheroplast formation and cell death. |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of this compound Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Bacterial Inoculum Preparation:
-
Streak the bacterial isolate onto an appropriate agar (B569324) plate and incubate overnight at 37°C.
-
Select 3-5 colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Perform serial two-fold dilutions of this compound and the partner β-lactam in CAMHB in a 96-well microtiter plate.
-
For combination studies, prepare plates with a fixed concentration of this compound (e.g., 4 or 8 μg/mL) and serial dilutions of the β-lactam.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Result Interpretation: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Time-Kill Assay
-
Preparation: Prepare bacterial cultures in the logarithmic phase of growth in CAMHB. Prepare stock solutions of this compound and the partner β-lactam.
-
Assay Setup:
-
In sterile tubes containing CAMHB, add the bacterial inoculum to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Add this compound and/or the partner β-lactam at the desired concentrations (e.g., 1x, 2x, or 4x the MIC). Include a growth control without any antibiotic.
-
-
Incubation and Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
-
Bacterial Viability Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates.
-
Incubate the plates overnight at 37°C.
-
-
Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Data Presentation
In Vitro Activity of this compound in Combination with Cefepime against P. aeruginosa Strains
| Strain | Genotype | Cefepime MIC (μg/mL) | Cefepime + 8 μg/mL this compound MIC (μg/mL) | Fold Reduction |
| PAO1 | Wild-type | 1 | ≤0.0156 | ≥64 |
| PAdB | dacB knockout (AmpC hyperproducer) | 4 | 0.0625 | 64 |
| PAOD | oprD defective | 2 | 0.0312 | 64 |
| PAOMxR | mexR knockout (MexAB-OprM hyperproducer) | 2 | 0.0312 | 64 |
| ST111 | VIM-1 MBL-producer | 16 | 0.25 | 64 |
| ST175 | VIM-2 MBL-producer | 32 | 0.5 | 64 |
Data compiled from Moya et al., 2017.
PBP Inhibition Profile of this compound in P. aeruginosa PAO1
| Penicillin-Binding Protein (PBP) | This compound IC50 (μg/mL) |
| PBP1a | >32 |
| PBP1b | >32 |
| PBP2 | 0.14 |
| PBP3 | >32 |
| PBP4 | >32 |
IC50 (50% inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the binding to each PBP.
Visualizations
Caption: Mechanism of action of this compound as a β-lactam enhancer.
Caption: General experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for experimental variability.
References
- 1. This compound | Antibacterial | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
How to interpret unexpected results in WCK-5153 susceptibility testing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with WCK-5153. The information is designed to help interpret unexpected results and address common issues encountered during susceptibility testing experiments.
Troubleshooting Guides
Unexpected results in this compound susceptibility testing can arise from a variety of factors, from the specific characteristics of the bacterial isolate to the technical details of the experimental setup. This guide provides a structured approach to identifying and resolving these issues.
Issue 1: Higher-than-Expected MIC Values for Pseudomonas aeruginosa
Observation: The Minimum Inhibitory Concentration (MIC) of this compound, alone or in combination with a partner β-lactam, is significantly higher than anticipated for a P. aeruginosa isolate.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Relevant Guidelines/References |
| Intrinsic Resistance Mechanisms | Characterize the isolate for known resistance mechanisms. This compound's efficacy can be influenced by AmpC hyperproduction, OprD porin loss, and MexAB-OprM efflux pump overexpression.[1] | CLSI, EUCAST |
| Metallo-β-Lactamase (MBL) Production | Test the isolate for the presence of MBLs, such as VIM or NDM. This compound does not inhibit MBLs.[1][2] | Phenotypic and genotypic MBL detection methods. |
| Suboptimal Partner β-Lactam | This compound is a β-lactam enhancer; its primary mechanism is to inhibit Penicillin-Binding Protein 2 (PBP2).[1] Ensure the partner β-lactam has a complementary mechanism of action (e.g., targeting other PBPs). | Review literature for effective β-lactam partners. |
| Inoculum Effect | An excessively high bacterial inoculum can lead to elevated MIC values. | Strictly adhere to standardized inoculum preparation (e.g., 0.5 McFarland standard). |
| Media Composition | Variations in cation concentration or pH of the Mueller-Hinton Broth (MHB) can affect antibiotic activity. | Use cation-adjusted MHB and verify the pH is within the recommended range (7.2-7.4). |
Issue 2: Inconsistent or Poor Synergy in Combination Testing
Observation: Checkerboard or time-kill assays show weak, inconsistent, or no synergistic activity between this compound and a partner β-lactam.
Possible Causes and Solutions:
| Potential Cause | Recommended Action | Relevant Guidelines/References |
| Inappropriate Concentration Range | The fixed concentration of this compound may be too low to effectively enhance the partner β-lactam. Studies have shown effective enhancement at concentrations of 4 or 8 µg/mL.[1] | Optimize the concentration of this compound based on pilot experiments. |
| Dominant Resistance to Partner β-Lactam | If the isolate possesses high-level resistance to the partner β-lactam that is not overcome by PBP2 inhibition, synergy will be limited. | Test the isolate's susceptibility to the partner β-lactam alone to establish a baseline. |
| Efflux Pump Overexpression | The MexAB-OprM efflux system in P. aeruginosa may have a minor effect on this compound, potentially reducing the observed synergy in some strains. | Consider testing in the presence of an efflux pump inhibitor as a research tool to investigate this possibility. |
| Technical Variability | Inaccurate serial dilutions, improper incubation conditions, or errors in CFU counting can all lead to unreliable synergy results. | Ensure meticulous technique and adherence to established protocols for synergy testing. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel β-lactam enhancer that acts as a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria, particularly Pseudomonas aeruginosa. By inhibiting PBP2, this compound enhances the activity of other β-lactam antibiotics that target different PBPs, leading to a synergistic bactericidal effect.
Q2: Against which organisms is this compound most effective?
A2: this compound has demonstrated significant activity against Pseudomonas aeruginosa, including multidrug-resistant (MDR) strains. Its "enhancer" effect makes it particularly valuable when combined with other β-lactams to combat difficult-to-treat infections caused by this pathogen.
Q3: Does this compound have activity against carbapenemase-producing organisms?
A3: this compound's activity depends on the type of carbapenemase. It has been shown to inhibit class A and C β-lactamases. However, it does not inhibit class B metallo-β-lactamases (MBLs) like VIM-2, and it does not show significant inhibition of class D enzymes. Therefore, when tested against MBL-producing isolates, the MIC of this compound may be higher, though it can still enhance the activity of a partner β-lactam.
Q4: What are the expected MIC ranges for this compound against P. aeruginosa?
A4: The MIC of this compound alone against P. aeruginosa can range from 2 to 32 µg/mL. However, its clinical utility lies in its combination with other β-lactams, where it is used at sub-inhibitory concentrations (e.g., 4 or 8 µg/mL) to restore or enhance the susceptibility to the partner drug.
Q5: What could a "paradoxical effect" or "Eagle effect" indicate in a time-kill assay with a this compound combination?
A5: A paradoxical effect, where a higher concentration of an antibiotic combination results in less killing than a lower concentration, is a complex phenomenon. While not specifically documented for this compound in the provided search results, it can be caused by various factors, including the induction of resistance mechanisms or complex interactions with bacterial physiology at high drug concentrations. If observed, it is crucial to:
-
Verify the accuracy of drug concentrations and inoculum preparation.
-
Repeat the experiment with a narrower range of concentrations around the point of the paradoxical effect.
-
Investigate potential molecular mechanisms through further characterization of the isolate.
Data Presentation
Table 1: In Vitro Activity of this compound and Comparators against P. aeruginosa Strains
| Strain | Genotype | This compound MIC (µg/mL) | Cefepime MIC (µg/mL) | Cefepime + 4 µg/mL this compound MIC (µg/mL) |
| PAO1 | Wild-type | 2 | 1 | 0.25 |
| PAΔDDh2Dh3 | AmpC hyperproducer | 4 | 16 | 1 |
| PAOD | OprD deficient | 2 | 4 | 0.5 |
| PAOMxR | MexAB-OprM hyperproducer | 4 | 2 | 0.5 |
| ST175 | blaVIM-2 | 16 | >32 | 8 |
Data synthesized from Moya et al., 2017.
Table 2: PBP Inhibition Profile of this compound and Comparators in P. aeruginosa PAO1
| Compound | PBP1a IC50 (µg/mL) | PBP1b IC50 (µg/mL) | PBP2 IC50 (µg/mL) | PBP3 IC50 (µg/mL) | PBP4 IC50 (µg/mL) |
| This compound | >128 | >128 | 0.14 | >128 | >128 |
| Cefepime | 0.2 | >128 | >128 | 0.1 | >128 |
| Meropenem | >128 | >128 | 0.1 | 0.2 | 0.8 |
IC50: 50% inhibitory concentration. Data synthesized from Moya et al., 2017.
Experimental Protocols
1. Broth Microdilution for MIC Determination
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Preparation: Prepare two-fold serial dilutions of this compound and the partner β-lactam in the microtiter plate. For combination testing, prepare dilutions of the partner β-lactam in CAMHB containing a fixed concentration of this compound (e.g., 4 or 8 µg/mL).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
2. Time-Kill Assay
-
Inoculum Preparation: Prepare a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL in CAMHB.
-
Drug Exposure: Add this compound and/or the partner β-lactam at the desired concentrations (e.g., 1x, 2x, or 4x the MIC). Include a growth control without any antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw aliquots from each culture.
-
Viable Cell Counting: Perform serial dilutions of the samples in sterile saline or phosphate-buffered saline and plate onto a non-selective agar (B569324) medium.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.
-
Data Analysis: Count the colonies to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.
Visualizations
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
Strategies for enhancing the stability of WCK-5153 in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies for enhancing the stability of WCK-5153 in experimental setups. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel β-lactam enhancer. It functions as a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2), a key enzyme involved in bacterial cell wall synthesis in Gram-negative bacteria such as Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2][3] this compound is not a standalone antibiotic; instead, it is used in combination with β-lactam antibiotics to restore their activity against resistant strains. By inhibiting PBP2, this compound weakens the bacterial cell wall, making the pathogen more susceptible to the partner β-lactam.[3]
Q2: What are the recommended storage and handling conditions for this compound powder?
A2: Proper storage is crucial for maintaining the stability and activity of this compound. The following table summarizes the recommended storage conditions for the solid compound.
| Condition | Temperature | Duration | Light Exposure |
| Short-term | 0-4 °C | Days to weeks | Keep in dark |
| Long-term | -20 °C | Months to years | Keep in dark |
Data compiled from multiple sources.[1]
It is also recommended to ship this compound under ambient temperature for short durations, as it is considered stable for a few weeks under these conditions.
Q3: How should I prepare stock solutions of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your experimental medium. Sonication may be recommended to aid dissolution.
Q4: What is the recommended storage for this compound stock solutions?
A4: Once dissolved, stock solutions should be stored at low temperatures to maintain stability.
| Condition | Temperature | Duration |
| Short-term | 0-4 °C | Days to weeks |
| Long-term | -80 °C or -20 °C | Up to 1 year |
Data compiled from multiple sources.
To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of this compound in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound in aqueous solution | While specific data for this compound is limited, β-lactamase inhibitors, especially those with a diazabicyclooctane scaffold, can be susceptible to hydrolysis. Prepare fresh dilutions of this compound in your assay buffer immediately before each experiment. Avoid prolonged incubation in aqueous solutions at room temperature or 37°C. |
| Suboptimal pH of the experimental medium | The stability of similar β-lactamase inhibitors can be pH-dependent. Ensure the pH of your culture medium or buffer is within the optimal range for your experiment and consider that it might affect this compound stability. If possible, perform pilot studies to assess the activity of this compound at different pH values. |
| Interaction with media components | Certain components in complex culture media could potentially interact with and reduce the effective concentration of this compound. If feasible, test the activity of this compound in a simpler, defined medium to see if the issue persists. |
| Improper storage of stock solutions | Repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures can lead to degradation. Ensure stock solutions are properly aliquoted and stored at -20°C or -80°C. |
Issue 2: Difficulty in observing the β-lactam enhancer effect.
| Possible Cause | Troubleshooting Step |
| Inappropriate concentration of this compound or the partner β-lactam | The enhancer effect is dependent on the concentrations of both this compound and the partner antibiotic. Perform a checkerboard titration to determine the optimal concentrations of both compounds that result in a synergistic effect. |
| High bacterial inoculum | A very high bacterial inoculum can sometimes overwhelm the effect of the antibiotic combination. Ensure your inoculum size is standardized and within the recommended range for susceptibility testing. |
| Intrinsic resistance of the bacterial strain | The target PBP2 may have mutations that reduce the binding affinity of this compound, or the strain may possess other resistance mechanisms not addressed by the combination. Confirm the identity and expected susceptibility profile of your bacterial strain. |
| Degradation of the partner β-lactam | The partner β-lactam antibiotic may also be unstable under the experimental conditions. Prepare fresh solutions of the partner antibiotic for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mg/mL).
-
Vortex thoroughly to ensure complete dissolution. If necessary, sonicate for a short period.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
-
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate culture medium
-
This compound stock solution
-
Partner β-lactam antibiotic stock solution
-
Sterile 96-well microtiter plates
-
-
Procedure:
-
Prepare serial two-fold dilutions of this compound and the partner β-lactam in CAMHB in the 96-well plates. For checkerboard assays, create a matrix of dilutions for both compounds.
-
Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the antibiotic dilutions.
-
Include appropriate controls: wells with no antibiotics (growth control), wells with no bacteria (sterility control), and wells with only this compound or the partner β-lactam.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth.
-
Visualizations
Caption: Mechanism of action of this compound as a β-lactam enhancer.
Caption: General experimental workflow for determining the MIC of this compound in combination with a β-lactam.
References
Validation & Comparative
Comparative Analysis of WCK-5153 and Zidebactam as β-Lactam Enhancers
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental validation of two novel β-lactam enhancers.
In the ongoing battle against antimicrobial resistance, β-lactam enhancers have emerged as a promising strategy to rejuvenate the efficacy of existing β-lactam antibiotics against multidrug-resistant (MDR) Gram-negative pathogens. This guide provides a detailed comparative analysis of two such novel enhancers: WCK-5153 and zidebactam (B611936). Both are bicyclo-acyl hydrazides that function primarily by inhibiting Penicillin-Binding Protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[1][2][3][4] This inhibition leads to the formation of non-viable spherical cells and enhances the bactericidal activity of partner β-lactams that typically target other PBPs, such as PBP3.[5]
Mechanism of Action: A Synergistic Approach
This compound and zidebactam share a common primary mechanism of action: potent and specific inhibition of PBP2. This targeted binding complements the activity of many β-lactam antibiotics, like cefepime, which primarily target PBP3. The simultaneous inhibition of both PBP2 and PBP3 results in a synergistic bactericidal effect, leading to rapid cell lysis. This "β-lactam enhancer" effect is particularly significant against MDR pathogens, including those producing metallo-β-lactamases (MBLs), as the mechanism does not rely on direct β-lactamase inhibition. While zidebactam does exhibit inhibitory activity against Ambler class A and C β-lactamases, its enhancer activity is its key feature against many resistant strains.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. benchchem.com [benchchem.com]
WCK-5153 and Cefepime/Zidebactam (WCK 5222): A Comparative Analysis Against Ceftazidime-Resistant Pseudomonas aeruginosa
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel β-lactam enhancer WCK-5153 and its combination with cefepime (B1668827), known as WCK 5222 (cefepime/zidebactam), against ceftazidime-resistant Pseudomonas aeruginosa. The data presented herein is collated from preclinical and in vitro studies to offer an objective assessment of its therapeutic potential.
Introduction to this compound and WCK 5222
This compound is a novel bicyclo-acyl hydrazide (BCH), a derivative of the diazabicyclooctane (DBO) scaffold, that functions as a β-lactam enhancer.[1][2][3] Its primary mechanism of action is the potent and exclusive inhibition of Penicillin-Binding Protein 2 (PBP2) in P. aeruginosa.[1] this compound is closely related to zidebactam (B611936) (WCK 5107), another PBP2 inhibitor.[1]
WCK 5222 is an intravenous antibiotic combination of the fourth-generation cephalosporin (B10832234) cefepime and the novel β-lactam enhancer zidebactam. This combination is currently in clinical development for treating infections caused by multidrug-resistant Gram-negative bacteria. Zidebactam's unique dual-action mechanism involves not only inhibiting Ambler class A and C β-lactamases but also binding with high affinity to PBP2. This "enhancer" effect complements cefepime's binding to PBP1a and PBP3, leading to a potent bactericidal effect against even highly resistant P. aeruginosa strains.
Comparative Efficacy: In Vitro Susceptibility Data
The following tables summarize the minimum inhibitory concentration (MIC) data for WCK 5222 (cefepime/zidebactam) and comparator agents against various phenotypes of P. aeruginosa, with a focus on ceftazidime-resistant isolates.
Table 1: MIC Values of Cefepime/Zidebactam and Comparators against P. aeruginosa
| Compound | P. aeruginosa (Overall) MIC₅₀ (μg/mL) | P. aeruginosa (Overall) MIC₉₀ (μg/mL) | % Susceptible at ≤8 μg/mL |
| Cefepime/Zidebactam (1:1) | 1 | 4 | 99.5% |
| Zidebactam | 4 | 8 | - |
| Cefepime | 4 | >64 | - |
Data sourced from a study involving 1,291 clinical isolates of P. aeruginosa collected worldwide in 2015.
Table 2: Activity of Cefepime/Zidebactam against Resistant P. aeruginosa Phenotypes
| Phenotype | % Susceptible to Cefepime/Zidebactam (≤8 mg/L) |
| Ceftazidime-Non-susceptible P. aeruginosa | 96.0% |
| Meropenem-Non-susceptible P. aeruginosa | 96.6% |
| Ceftazidime (B193861)/Avibactam-Non-susceptible P. aeruginosa | 89.0% |
| Ceftolozane/Tazobactam-Non-susceptible P. aeruginosa | 90.9% |
Data from a worldwide collection of Gram-negative bacteria from 2018-2019.
Table 3: In Vivo Efficacy in a Neutropenic Murine Thigh Infection Model
| Treatment Group | Mean Change in Bacterial Density (log₁₀ CFU/thigh) at 24h |
| Untreated Control | +3.36 ± 0.71 |
| Cefepime | +2.12 ± 1.17 |
| Zidebactam | -0.85 ± 0.90 |
| WCK 5222 (Cefepime/Zidebactam) | -1.62 ± 0.58 |
This study used human-simulated regimens against 16 multidrug-resistant P. aeruginosa isolates. The results demonstrate that WCK 5222 exhibited significantly enhanced efficacy compared to zidebactam or cefepime alone.
Mechanism of Action and Resistance Evasion
Ceftazidime resistance in P. aeruginosa is multifactorial, often involving the production of β-lactamases (like AmpC cephalosporinases), overexpression of efflux pumps (such as MexAB-OprM), and modifications to penicillin-binding proteins. WCK 5222 overcomes these mechanisms through a multi-pronged attack.
Caption: WCK 5222 overcomes ceftazidime resistance mechanisms in P. aeruginosa.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The in vitro activity of this compound and comparator agents is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
-
Isolate Preparation: Clinical isolates of P. aeruginosa are cultured on appropriate agar (B569324) plates overnight at 35°C. Colonies are then used to prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. For combination drugs like WCK 5222, a fixed ratio (e.g., 1:1) of cefepime and zidebactam is used.
-
Inoculation: The standardized bacterial suspension is diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: The plates are incubated at 35°C for 16-20 hours in ambient air.
-
MIC Reading: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Time-Kill Assay
Time-kill assays are performed to assess the bactericidal activity of the compounds over time.
-
Culture Preparation: An overnight culture of P. aeruginosa is diluted in fresh CAMHB and incubated to reach the logarithmic growth phase.
-
Exposure: The bacterial culture is then diluted to a starting inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing CAMHB with the antimicrobial agents at specified concentrations (e.g., 2x or 4x the MIC). A growth control without any antibiotic is included.
-
Sampling: Aliquots are removed from each flask at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Serial dilutions of each sample are plated onto nutrient agar plates. The plates are incubated overnight, and the resulting colonies are counted to determine the number of viable bacteria (CFU/mL).
-
Analysis: The change in log₁₀ CFU/mL over time is plotted for each antimicrobial agent. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Caption: Workflow for a standard time-kill assay.
Conclusion
The available data strongly supports the potent efficacy of the cefepime/zidebactam combination (WCK 5222) against ceftazidime-resistant P. aeruginosa. Its novel dual-action mechanism, which combines β-lactamase inhibition with the β-lactam enhancer activity of zidebactam, allows it to overcome multiple resistance pathways. The consistent in vitro activity against a broad range of resistant phenotypes, including those non-susceptible to last-resort carbapenems and other novel β-lactam/β-lactamase inhibitor combinations, positions WCK 5222 as a highly promising agent for the treatment of severe P. aeruginosa infections. Further clinical investigation is warranted to fully elucidate its therapeutic role.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-5153: A Comparative Analysis Against Other PBP2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria poses a significant threat to global health. A key target in the development of new antibiotics is Penicillin-Binding Protein 2 (PBP2), an essential enzyme in bacterial cell wall synthesis. This guide provides a comparative analysis of WCK-5153, a novel PBP2 inhibitor, against other notable inhibitors, supported by experimental data to inform research and development efforts.
Executive Summary
This compound is a bicyclo-acyl hydrazide derivative of the diazabicyclooctane (DBO) scaffold that demonstrates potent and specific inhibition of PBP2 in Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[1][2] Unlike traditional β-lactams, this compound and its structural analog, zidebactam (B611936) (WCK 5107), exhibit a "β-lactam enhancer" effect, restoring the activity of other β-lactam antibiotics against resistant strains.[1][3][4] This dual-action capability, combining direct PBP2 inhibition with β-lactamase inhibition, positions it as a promising candidate in the fight against antimicrobial resistance.[5]
Comparative Performance Data
The following tables summarize the in vitro performance of this compound and other PBP2 inhibitors against key Gram-negative pathogens.
Table 1: PBP2 Inhibition Profile
| Compound | Organism | PBP2 IC₅₀ (µg/mL) | Other PBPs with Notable Affinity | Reference |
| This compound | P. aeruginosa | 0.14 | Specific for PBP2 | [6][7] |
| A. baumannii | 0.01 | Specific for PBP2 | [2][8][9] | |
| Zidebactam (WCK 5107) | P. aeruginosa | 0.26 | Specific for PBP2 | [7] |
| A. baumannii | 0.01 | Specific for PBP2 | [2][8][9] | |
| Amdinocillin | P. aeruginosa | Similar to Zidebactam & this compound | PBP2 | [1] |
| Meropenem | A. baumannii | Comparable to this compound | PBP2 | [2] |
| Imipenem | A. baumannii | 7 to 8-fold higher than this compound | PBP2 | [2] |
Table 2: Antimicrobial Activity against Pseudomonas aeruginosa
| Compound/Combination | Strain(s) | MIC Range (µg/mL) | Key Findings | Reference |
| This compound (alone) | Wild-type & MDR strains | 2 - 32 | Bactericidal activity observed. | [1][3] |
| Zidebactam (alone) | Wild-type & MDR strains | 2 - 32 | Bactericidal activity observed. | [1][3] |
| Amdinocillin (alone) | Wild-type & MDR strains | >32 | [1][3] | |
| Cefepime + this compound (4 or 8 µg/mL) | AmpC hyperproducer, porin loss, efflux pump overexpression, MBL-producing | Restored susceptibility to cefepime | Enhanced killing and potential for complete eradication. | [1][3][4] |
| Aztreonam + this compound (8 µg/mL) | AmpC hyperproducer | Significant improvement in bactericidal activity | >3-log reduction compared to individual regimens. | [1] |
| Piperacillin + this compound (8 µg/mL) | AmpC hyperproducer | Significant improvement in bactericidal activity | >3-log reduction compared to individual regimens. | [1] |
Table 3: Antimicrobial Activity against Acinetobacter baumannii
| Compound/Combination | Strain(s) | MIC Range (µg/mL) | Key Findings | Reference |
| This compound (alone) | Wild-type & MDR strains | >1024 | Poor standalone activity. | [2][8][9] |
| Zidebactam (alone) | Wild-type & MDR strains | >1024 | Poor standalone activity. | [2][8][9] |
| Cefepime + this compound (8 µg/mL) | OXA-23-producing ST2 clone | 4-fold MIC reduction for cefepime | Enhanced killing and potential for complete eradication. | [2][8][9] |
| Sulbactam + this compound (8 µg/mL) | OXA-23-producing ST2 clone | 8-fold MIC reduction for sulbactam | Enhanced killing and potential for complete eradication. | [2][8][9] |
Mechanism of Action: The β-Lactam Enhancer Effect
This compound's primary mechanism is the specific and high-affinity binding to PBP2.[1][2] This inhibition disrupts the bacterial cell wall synthesis, leading to cell death. However, its most significant attribute is its role as a "β-lactam enhancer."[1] In many MDR Gram-negative bacteria, resistance to β-lactam antibiotics is mediated by β-lactamase enzymes that hydrolyze the antibiotic. This compound, while a weak inhibitor of some β-lactamases like VIM-2 and OXA-23 (Ki app > 100 µM), can potentiate the activity of β-lactams like cefepime.[1][3][8] This enhancement is primarily attributed to the potent PBP2 inhibition, which creates a synergistic effect with other β-lactams that may target other PBPs.[10]
Experimental Protocols
Determination of PBP IC₅₀
The 50% inhibitory concentrations (IC₅₀s) for PBPs are determined using a competition assay with a fluorescent penicillin analog, such as Bocillin FL.
-
Membrane Preparation: Bacterial cells are grown to mid-log phase, harvested, and lysed to obtain membrane fractions containing PBPs.
-
Competition Assay: A fixed amount of the membrane preparation is incubated with increasing concentrations of the test inhibitor (e.g., this compound) for a defined period.
-
Fluorescent Labeling: Bocillin FL is added to the mixture and incubated to label the PBPs that are not bound by the inhibitor.
-
SDS-PAGE and Imaging: The samples are separated by SDS-polyacrylamide gel electrophoresis. The gel is then visualized using a fluorescent imager to detect the Bocillin FL-labeled PBPs.
-
Quantification: The intensity of the fluorescent bands corresponding to each PBP is quantified. The IC₅₀ is calculated as the inhibitor concentration that results in a 50% reduction in the fluorescence intensity of the target PBP band compared to a control with no inhibitor.[2]
Antimicrobial Susceptibility Testing (MIC Determination)
Minimum Inhibitory Concentrations (MICs) are determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized bacterial suspension is prepared.
-
Serial Dilution: The antimicrobial agents are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. For combination studies, a fixed concentration of the enhancer (e.g., this compound) is added to each well containing the serially diluted partner β-lactam.[1]
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
-
Culture Preparation: A bacterial culture is grown to a specific cell density.
-
Drug Exposure: The culture is treated with the antimicrobial agent(s) at desired concentrations (e.g., 1x, 4x MIC).
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Count: The samples are serially diluted and plated to determine the number of colony-forming units (CFU) per milliliter.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.[1]
Conclusion
This compound is a potent and specific PBP2 inhibitor with a demonstrated "β-lactam enhancer" effect against challenging Gram-negative pathogens. Its ability to restore the efficacy of established β-lactams makes it a valuable candidate for combination therapies, offering a promising strategy to overcome multidrug resistance. The experimental data consistently highlight its high affinity for PBP2 and its synergistic potential. Further research and clinical development of this compound and similar compounds are warranted to address the urgent need for new treatments for infections caused by MDR bacteria.
References
- 1. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. journals.asm.org [journals.asm.org]
- 8. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
Cross-Validation of WCK-5153's Efficacy: A Comparative Analysis Across Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
WCK-5153 is a novel diazabicyclooctane that acts as a β-lactam enhancer through the inhibition of penicillin-binding protein 2 (PBP2). This mechanism restores and enhances the activity of β-lactam antibiotics against several multidrug-resistant (MDR) Gram-negative bacteria. This guide provides a comparative analysis of this compound's activity from various in vitro studies, offering a cross-validation of its potential therapeutic efficacy.
Quantitative Performance Data
The in vitro activity of this compound, both alone and in combination with other antibiotics, has been evaluated against a range of challenging bacterial isolates. The following tables summarize key quantitative data from multiple studies, providing a basis for comparison across different laboratory findings.
Table 1: In Vitro Activity of this compound and Comparators against P. aeruginosa
| Bacterial Strain | Compound | MIC (µg/mL) | Laboratory Setting/Study |
| P. aeruginosa PAO1 (Wild-Type) | This compound | 4 | Moya et al. |
| Zidebactam | 4 | Moya et al. | |
| Cefepime | 1 | Moya et al. | |
| P. aeruginosa (AmpC hyperproducer) | This compound | 8 | Moya et al. |
| Zidebactam | 8 | Moya et al. | |
| Cefepime | 16 | Moya et al. | |
| P. aeruginosa (MexAB-OprM hyperproducer) | This compound | 8 | Moya et al. |
| Zidebactam | 16 | Moya et al. | |
| Cefepime | 2 | Moya et al. | |
| P. aeruginosa ST175 (VIM-2) | This compound | 32 | Moya et al. |
| Zidebactam | 32 | Moya et al. | |
| Cefepime | >32 | Moya et al. | |
| P. aeruginosa ST111 (VIM-1) | This compound | 16 | Moya et al. |
| Zidebactam | 16 | Moya et al. | |
| Cefepime | >32 | Moya et al. |
Table 2: In Vitro Activity of this compound in Combination with β-Lactams against MDR Gram-Negative Bacilli
| Organism | Combination | MIC (µg/mL) | Fold Reduction in β-Lactam MIC | Laboratory Setting/Study |
| A. baumannii (OXA-23-producing) | Cefepime + this compound (8 µg/mL) | - | 4 | Principe et al.[1] |
| Sulbactam + this compound (8 µg/mL) | - | 8 | Principe et al.[1] | |
| K. pneumoniae (MBL-producing) | Cefepime + this compound | - | >1 to >3 log10 kill | Rodriguez-Plaza et al.[2][3] |
| Aztreonam + this compound | - | >1 to >3 log10 kill | Rodriguez-Plaza et al.[2] | |
| P. aeruginosa (MBL-producing) | Cefepime + this compound (8 µg/mL) | - | Enhanced killing | Moya et al. |
Table 3: Penicillin-Binding Protein (PBP) Inhibition Profile
| Organism | PBP Target | IC50 (µg/mL) | Laboratory Setting/Study |
| P. aeruginosa | PBP2 | 0.14 | MedChemExpress |
| A. baumannii | PBP2 | 0.01 | Principe et al. |
| K. pneumoniae | PBP2 | High Affinity (qualitative) | Rodriguez-Plaza et al. |
Experimental Protocols
The data presented in this guide were generated using standardized and reproducible experimental methodologies. Below are detailed protocols for the key assays cited.
Minimal Inhibitory Concentration (MIC) Determination
MICs were determined by the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, bacterial strains were grown to a logarithmic phase and diluted to a final inoculum of approximately 5 x 10^5 CFU/mL in cation-adjusted Mueller-Hinton broth. The bacterial suspension was then added to microtiter plates containing serial twofold dilutions of the test compounds. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Time-Kill Assays
Time-kill assays were performed to assess the bactericidal activity of this compound alone and in combination with β-lactams. Bacteria were grown to logarithmic phase and diluted to a starting inoculum of approximately 1 x 10^6 CFU/mL in Mueller-Hinton broth. Antibiotics were added at specified concentrations. At various time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were removed, serially diluted in saline, and plated on nutrient agar (B569324) plates. The plates were incubated at 37°C for 24 hours, and the number of viable colonies was counted. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.
Penicillin-Binding Protein (PBP) Binding Affinity Assay
The binding affinity of this compound to specific PBPs was determined using a competitive binding assay with a fluorescent penicillin derivative, such as Bocillin FL. Bacterial cell membranes containing the PBPs were prepared and incubated with various concentrations of this compound. Subsequently, Bocillin FL was added and allowed to bind to the remaining available PBPs. The samples were then separated by SDS-PAGE, and the fluorescently labeled PBPs were visualized. The intensity of the fluorescent bands was quantified to determine the 50% inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the binding of Bocillin FL to the target PBP.
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: Mechanism of Action of this compound as a β-Lactam Enhancer.
Caption: Generalized Workflow for a Time-Kill Assay.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
WCK-5153: A Novel β-Lactam Enhancer Revolutionizing Gram-Negative Bacteria Treatment
FOR IMMEDIATE RELEASE
Aurangabad, India - Wockhardt has unveiled compelling data on WCK-5153, a novel diazabicyclooctane (DBO) derivative that demonstrates significant synergistic potential with a range of β-lactam antibiotics against multidrug-resistant (MDR) Gram-negative pathogens. This guide provides an in-depth comparison of this compound's performance with various β-lactams, supported by experimental data, to inform researchers, scientists, and drug development professionals on its therapeutic promise.
This compound acts as a "β-lactam enhancer" primarily through the potent and specific inhibition of Penicillin-Binding Protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.[1][2][3] This mechanism of action is distinct from traditional β-lactamase inhibitors, as it enhances the efficacy of partner β-lactams even against bacteria that do not produce β-lactamases or produce enzymes not inhibited by this compound, such as metallo-β-lactamases (MBLs).[2][4]
Synergistic Activity Against Key Pathogens
Extensive in vitro studies have demonstrated the potent synergistic activity of this compound with various β-lactams against critical Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae.
Pseudomonas aeruginosa
The combination of this compound with β-lactams has shown remarkable efficacy in overcoming resistance in P. aeruginosa, including strains with challenging resistance mechanisms like AmpC hyperproduction and MBL production.
Table 1: Synergistic Activity of this compound with β-Lactams against P. aeruginosa
| β-Lactam Partner | Strain | Resistance Mechanism | This compound Conc. (µg/mL) | Fold Reduction in β-Lactam MIC | Reference |
| Cefepime (B1668827) | PAO1 (dacB mutant) | AmpC Hyperproduction | 8 | >32 | [5] |
| Aztreonam (B1666516) | PAO1 (dacB mutant) | AmpC Hyperproduction | 8 | >32 | [5] |
| Piperacillin | PAO1 (dacB mutant) | AmpC Hyperproduction | 8 | >32 | [5] |
| Cefepime | ST111 | VIM-1 MBL | 8 | Significant | [4] |
| Meropenem (B701) | ST111 | VIM-1 MBL | 8 | Significant | [4] |
| Doripenem | ST111 | VIM-1 MBL | 8 | Significant | [4] |
| Aztreonam | ST175 | VIM-2 MBL | 8 | Significant | [4] |
Acinetobacter baumannii
Against carbapenem-resistant A. baumannii (CRAB), a notoriously difficult-to-treat pathogen, this compound has demonstrated a significant "enhancer" effect when combined with β-lactams like cefepime and sulbactam.
Table 2: Synergistic Activity of this compound with β-Lactams against A. baumannii
| β-Lactam Partner | Strain | Resistance Mechanism | This compound Conc. (µg/mL) | Fold Reduction in β-Lactam MIC | Reference |
| Cefepime | OXA-23-producing ST2 | Carbapenemase | 8 | 4 | [6] |
| Sulbactam | OXA-23-producing ST2 | Carbapenemase | 8 | 8 | [6] |
Klebsiella pneumoniae
The synergistic activity of this compound extends to MBL-producing K. pneumoniae, offering a potential therapeutic option for infections caused by these highly resistant strains.
Table 3: Synergistic Activity of this compound with β-Lactams against K. pneumoniae
| β-Lactam Partner | Strain | Resistance Mechanism | This compound Conc. (µg/mL) | Log10 Kill at 24h (Combination) | Reference |
| Cefepime | VIM-1-producing | MBL | 4 | >3 | [7] |
| Aztreonam | VIM-1-producing | MBL | 4 | >3 | [7] |
| Cefepime | NDM-1-producing | MBL | 4 | >2 | [7] |
| Aztreonam | NDM-1-producing | MBL | 4 | >2 | [7] |
Mechanism of Synergy: A Dual Assault on the Bacterial Cell Wall
The synergistic effect of this compound and β-lactams stems from a complementary inhibition of different Penicillin-Binding Proteins (PBPs). While this compound specifically targets PBP2, many β-lactams (e.g., cefepime, meropenem) primarily inhibit other PBPs, such as PBP3 and PBP1a/b. This dual PBP inhibition leads to a more profound disruption of peptidoglycan synthesis, resulting in rapid bacterial cell death.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's synergistic potential.
Minimum Inhibitory Concentration (MIC) Determination
The checkerboard broth microdilution method is employed to determine the MIC of β-lactams in combination with a fixed concentration of this compound.
Time-Kill Assays
Time-kill assays are performed to assess the bactericidal activity of this compound in combination with β-lactams over time.
-
Inoculum Preparation : A starting inoculum of the test organism is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Experimental Setup : Flasks containing CAMHB are prepared with the β-lactam antibiotic at a specific concentration (e.g., 1x or 2x MIC), with and without a fixed concentration of this compound (e.g., 4 or 8 µg/mL). A growth control flask without any antibiotic is also included.
-
Incubation and Sampling : The flasks are incubated at 35-37°C with agitation. Aliquots are withdrawn at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours).
-
Viable Cell Counting : Serial dilutions of the samples are plated on nutrient agar (B569324) plates. The plates are incubated for 18-24 hours, and the colony-forming units (CFU/mL) are determined.
-
Data Analysis : The change in log10 CFU/mL over time is plotted to generate time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
Conclusion
This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its unique mechanism as a β-lactam enhancer, coupled with its potent synergistic activity with a broad range of β-lactams, offers a promising new therapeutic strategy. The data presented herein underscores the potential of this compound to restore the efficacy of existing β-lactam antibiotics and address the urgent unmet medical need for new treatments for serious Gram-negative infections. Further clinical development of this compound in combination with β-lactams is warranted.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of synergism of meropenem and ciprofloxacin against Pseudomonas aeruginosa and Acinetobacter strains isolated from intensive care unit infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activities of aztreonam in combination with several novel β-lactam-β-lactamase inhibitor combinations against carbapenem-resistant Klebsiella pneumoniae strains coproducing KPC and NDM - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of WCK-5153 and avibactam against KPC-producing isolates
For researchers, scientists, and drug development professionals, the rise of carbapenem-resistant Enterobacterales (CRE), particularly those producing Klebsiella pneumoniae carbapenemase (KPC), presents a formidable challenge. This guide provides a detailed, data-driven comparison of two key β-lactamase inhibitors in development and clinical use: WCK-5153 and avibactam (B1665839), focusing on their efficacy against KPC-producing isolates.
This comparison synthesizes available in vitro data to offer a clear perspective on their relative performance. While direct head-to-head clinical trials are limited, surveillance studies and in vitro investigations provide valuable insights into their potential roles in combating these critical pathogens.
Mechanism of Action: A Tale of Two Inhibitors
Avibactam is a well-established non-β-lactam β-lactamase inhibitor that operates through a novel mechanism. It forms a covalent but reversible bond with the serine active site of a broad spectrum of β-lactamases, including Ambler class A (like KPC), class C, and some class D enzymes. This reversible inhibition protects its partner β-lactam, most commonly ceftazidime (B193861), from enzymatic degradation.
This compound , on the other hand, is a member of the diazabicyclooctane (DBO) class and functions as a "β-lactam enhancer." Its primary mechanism involves the inhibition of penicillin-binding protein 2 (PBP2), a crucial enzyme in bacterial cell wall synthesis.[1] This intrinsic antibacterial activity, independent of β-lactamase inhibition, synergizes with β-lactam antibiotics. Additionally, this compound and its close analog, zidebactam (B611936), also exhibit inhibitory activity against certain class A and C β-lactamases.
In Vitro Efficacy: A Comparative Analysis
Table 1: Comparative In Vitro Activity Against KPC-Producing Enterobacterales
| Drug Combination | Isolate Group | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |
| Cefepime-Zidebactam | KPC-positive Enterobacterales (n=214) | ≤1 | 2 | 94.9% (at ≤8 µg/mL) |
| Ceftazidime-Avibactam | KPC-positive Enterobacterales (n=214) | 1 | 4 | 99.1% (at ≤8 µg/mL) |
Data extracted from a study evaluating cefepime-zidebactam against carbapenem-non-susceptible isolates. Zidebactam is used as a surrogate for this compound due to their similar structure and mechanism.
Table 2: In Vitro Activity of Ceftazidime-Avibactam Against KPC-Producing Klebsiella pneumoniae
| Isolate Group | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility Rate |
| KPC-producing K. pneumoniae (n=410) | ≤0.5/4 | 2/4 | 94.5% |
| KPC-producing K. pneumoniae (n=32) | Not Reported | Not Reported | 93.8% |
Data compiled from multiple surveillance studies. The concentration of avibactam is fixed at 4 µg/mL.
Experimental Protocols
The data presented is primarily derived from in vitro susceptibility testing following standardized methodologies.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The core experimental protocol for assessing the in vitro potency of these drug combinations is the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Broth Microdilution Susceptibility Testing:
Caption: Workflow for MIC determination by broth microdilution.
Key Steps:
-
Isolate Preparation: KPC-producing bacterial isolates are cultured overnight on appropriate agar plates. A standardized inoculum equivalent to a 0.5 McFarland standard is prepared in a suitable broth.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of the antimicrobial agents (cefepime with a fixed concentration of this compound, or ceftazidime with a fixed concentration of avibactam) are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation: The wells of a 96-well microtiter plate containing the serially diluted antimicrobial agents are inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C for 16 to 20 hours in ambient air.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action of this compound and avibactam in overcoming β-lactam resistance in KPC-producing bacteria.
Mechanism of Action for Avibactam:
Caption: Avibactam inhibits KPC, allowing ceftazidime to act.
Mechanism of Action for this compound:
Caption: this compound enhances cefepime activity via PBP2 inhibition.
Concluding Remarks
Both ceftazidime-avibactam and the cefepime-WCK-5153 (represented by zidebactam in comparative data) demonstrate potent in vitro activity against KPC-producing Enterobacterales. Ceftazidime-avibactam appears to have a slight edge in terms of the percentage of susceptible isolates in the presented surveillance data. However, the dual mechanism of action of this compound, combining β-lactamase inhibition with a potent β-lactam enhancer effect through PBP2 inhibition, represents a promising strategy.
For researchers and drug developers, these findings underscore the continued importance of novel β-lactamase inhibitors and enhancers in addressing the threat of multidrug-resistant Gram-negative bacteria. Further head-to-head studies, including in vivo models and clinical trials, are warranted to fully elucidate the comparative efficacy of these promising therapeutic agents.
References
WCK-5153 Combinations vs. Standard-of-Care: A Comparative Analysis for Drug-Resistant Gram-Negative Infections
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutic strategies, combinations involving WCK-5153, a β-lactam enhancer, are showing significant promise. This guide provides an objective comparison of the performance of this compound combinations, primarily with cefepime (B1668827) (as WCK-5222 or Zaynich®), against standard-of-care antibiotics, supported by preclinical and clinical data.
This compound is a novel bicyclo-acyl hydrazide (BCH) that acts as a β-lactam enhancer.[1][2] Its primary mechanism involves the inhibition of penicillin-binding protein 2 (PBP2), a critical enzyme in bacterial cell wall synthesis.[3][4] When combined with a β-lactam antibiotic like cefepime, which predominantly targets PBP3, the dual PBP inhibition leads to enhanced bactericidal activity against a wide range of Gram-negative pathogens.[5] This "enhancer" effect is particularly notable as it can restore the efficacy of β-lactams against bacteria that have developed resistance, including those producing metallo-β-lactamases (MBLs), without directly inhibiting these enzymes.
In Vitro Activity: A Head-to-Head Comparison
In vitro studies consistently demonstrate the superior or comparable activity of this compound combinations against challenging MDR pathogens when compared to standard-of-care antibiotics.
Table 1: Comparative Minimum Inhibitory Concentrations (MICs) of Cefepime/Zidebactam (B611936) (WCK-5222) and Standard-of-Care Antibiotics against Multidrug-Resistant Pseudomonas aeruginosa
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Cefepime/Zidebactam (WCK-5222) | 8 | 16-32 |
| Cefepime | >32 | >32 |
| Ceftolozane/Tazobactam | >32 | >32 |
| Meropenem | >8 | >8 |
| Amikacin | 16 | >32 |
| Fosfomycin | 64 | >128 |
Data compiled from studies on carbapenem-resistant P. aeruginosa isolates.
Table 2: In Vitro Activity of Cefepime/Zidebactam (WCK-5222) against Carbapenem-Resistant Acinetobacter baumannii
| Antibiotic | MIC Range (mg/L) |
| Cefepime/Zidebactam (WCK-5222) | 16 - 64 |
| Cefepime | 128 - >512 |
| Zidebactam | >512 |
Data from isolates used in murine infection models.
Table 3: In Vitro Activity of Cefepime/Zidebactam (WCK-5222) against Carbapenem- and Colistin-Resistant Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |
| Cefepime/Zidebactam (WCK-5222) | 2 | 8 |
| Colistin | >8 | >8 |
| Meropenem | >8 | >8 |
| Ceftazidime/Avibactam | 4 | >32 |
| Imipenem/Relebactam | 2 | 16 |
Data from a collection of carbapenem- and colistin-resistant K. pneumoniae isolates.
In Vivo Efficacy: Murine Infection Models
Preclinical evaluation in murine infection models further substantiates the enhanced efficacy of this compound combinations.
Table 4: Efficacy of Human-Simulated Exposures of Cefepime/Zidebactam (WCK-5222) in Neutropenic Murine Infection Models against Carbapenem-Resistant A. baumannii
| Infection Model | Treatment Group | Mean Change in Bacterial Burden (log₁₀ CFU) at 24h |
| Lung Infection | Control | >+2.0 |
| Cefepime alone | >+2.0 | |
| Zidebactam alone | >+2.0 | |
| Cefepime/Zidebactam (WCK-5222) | -3.34 ± 0.85 | |
| Thigh Infection | Control | +2.34 ± 0.93 |
| Cefepime alone | +1.36 ± 1.40 | |
| Zidebactam alone | +2.04 ± 0.80 | |
| Cefepime/Zidebactam (WCK-5222) | -2.09 ± 1.01 |
Data compiled from studies using human-simulated regimens.
Clinical Superiority: Phase III Clinical Trial Data
The combination of cefepime and zidebactam (Zaynich®) has demonstrated clinical superiority over a key standard-of-care antibiotic in a pivotal Phase III clinical trial.
Table 5: Efficacy of Cefepime/Zidebactam (Zaynich®) vs. Meropenem in Complicated Urinary Tract Infections (cUTI) - ENHANCE 1 Trial
| Endpoint | Cefepime/Zidebactam (Zaynich®) | Meropenem |
| Primary Efficacy Endpoint (Clinical & Microbiological Cure at TOC) | 89.0% | 68.4% |
| Clinical Cure Rate at TOC | 96.8% | Not explicitly stated, but Zaynich® was superior |
TOC: Test of Cure, 7-10 days after the last dose.
Signaling Pathways and Experimental Workflows
Caption: Dual inhibition of PBP2 and PBP3 by this compound and cefepime.
Caption: Workflow for assessing bactericidal activity over time.
Experimental Protocols
Antimicrobial Susceptibility Testing (MIC Determination)
Minimum Inhibitory Concentrations (MICs) are determined using the broth microdilution method in cation-adjusted Mueller-Hinton broth (CAMHB) or agar dilution, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI). For combination testing, cefepime and zidebactam are often assessed in a 1:1 ratio. Gradient diffusion strips are also utilized for determining the MIC of the combination agent.
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal activity of the antibiotic combinations over time.
-
A starting bacterial inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in CAMHB.
-
The bacterial suspension is added to flasks containing the antibiotic(s) at various concentrations, typically multiples of the MIC (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is included.
-
The flasks are incubated at 35-37°C with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is removed from each flask.
-
Serial dilutions of the aliquots are plated on nutrient agar.
-
Following incubation for 18-24 hours, the number of colonies is counted to determine the viable bacterial count (CFU/mL).
-
Bactericidal activity is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Neutropenic Murine Infection Models
In vivo efficacy is assessed using neutropenic murine thigh and lung infection models.
-
Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.
-
For the thigh infection model, mice are inoculated intramuscularly in the thigh with a bacterial suspension. For the lung infection model, intranasal inoculation is performed.
-
Treatment with human-simulated regimens of the antibiotics (administered subcutaneously) is initiated, typically 2 hours post-inoculation.
-
After a 24-hour treatment period, mice are euthanized, and the thighs or lungs are homogenized.
-
The homogenates are serially diluted and plated to determine the bacterial burden (CFU/thigh or CFU/lung).
-
The efficacy of the treatment is determined by comparing the change in bacterial count from the start of therapy.
Conclusion
The available preclinical and clinical data strongly suggest that this compound combinations, particularly cefepime/zidebactam, exhibit superior or enhanced activity against a broad spectrum of multidrug-resistant Gram-negative pathogens compared to several standard-of-care antibiotics. The dual-action mechanism of zidebactam, acting as both a β-lactamase inhibitor and a PBP2 inhibitor, provides a significant advantage in overcoming complex resistance mechanisms. The robust in vitro activity, potent in vivo efficacy in animal models, and positive clinical trial outcomes position this compound-based therapies as a promising and critically needed addition to the therapeutic armamentarium against serious and life-threatening bacterial infections. Further clinical investigation and real-world evidence will continue to define their role in clinical practice.
References
- 1. wockhardt.com [wockhardt.com]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jmilabs.com [jmilabs.com]
- 4. In Vivo Efficacy of Humanized WCK 5222 (Cefepime-Zidebactam) Exposures against Carbapenem-Resistant Acinetobacter baumannii in the Neutropenic Thigh Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of the In Vivo Efficacy of WCK 5222 (Cefepime-Zidebactam) against Carbapenem-Resistant Acinetobacter baumannii in the Neutropenic Murine Lung Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Novel β-Lactam Enhancers: WCK-5153 in Focus
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance, particularly among Gram-negative bacteria, has spurred the development of innovative strategies to preserve the efficacy of our β-lactam antibiotic arsenal. Beyond the traditional β-lactamase inhibitors, a new wave of "β-lactam enhancers" is emerging. These molecules not only counteract β-lactamases but can also exhibit intrinsic antibacterial activity by targeting essential bacterial proteins like penicillin-binding proteins (PBPs). This guide provides a comparative overview of a promising new agent, WCK-5153, alongside other novel β-lactam enhancers, with a focus on their mechanisms of action, in-vitro efficacy, and the experimental methodologies used for their evaluation.
Mechanism of Action: A Dual-Pronged Approach
Traditional β-lactamase inhibitors function by binding to and inactivating β-lactamase enzymes, thereby protecting co-administered β-lactam antibiotics from degradation.[1] Novel β-lactam enhancers, such as this compound and its close structural analog zidebactam, represent a significant evolution of this concept. These molecules, belonging to the bicyclo-acyl hydrazide (BCH) class derived from the diazabicyclooctane (DBO) scaffold, exhibit a dual mechanism of action.[2] They not only inhibit certain β-lactamases but also demonstrate high-affinity binding to Penicillin-Binding Protein 2 (PBP2), a key enzyme in bacterial cell wall synthesis.[3] This direct inhibition of PBP2 contributes to their intrinsic antibacterial activity and results in a synergistic effect when combined with β-lactams that target other PBPs, such as PBP3. This concomitant binding to multiple PBPs leads to enhanced bactericidal activity.
Other novel inhibitors included in this comparison, such as avibactam (B1665839) and relebactam (B560040) (both DBOs), and the boronic acid-based inhibitors vaborbactam (B611620) and taniborbactam, primarily function as broad-spectrum β-lactamase inhibitors, though some also exhibit modest PBP binding.
Comparative In-Vitro Efficacy
The following tables summarize the available quantitative data on the PBP2 binding affinity and minimum inhibitory concentrations (MICs) of this compound and its comparators.
Penicillin-Binding Protein 2 (PBP2) Inhibition
A lower 50% inhibitory concentration (IC50) value indicates a higher binding affinity to PBP2.
| Inhibitor | Target Organism | IC50 (µg/mL) |
| This compound | Pseudomonas aeruginosa | 0.14 |
| This compound | Acinetobacter baumannii | 0.01 |
| Zidebactam | Pseudomonas aeruginosa | 0.26 |
| Zidebactam | Acinetobacter baumannii | 0.01 |
| Avibactam | Pseudomonas aeruginosa | 1.1 |
| Avibactam | Escherichia coli | 0.92 |
| Relebactam | Pseudomonas aeruginosa | Binds to PBP1b and PBP4 (specific IC50 for PBP2 not consistently reported) |
| Vaborbactam | Pseudomonas aeruginosa | Binds to PBP3 (IC50 of 262 µM) |
| Taniborbactam | - | Data not readily available in a comparable format. |
Minimum Inhibitory Concentration (MIC) Data
The following tables present the MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) for the enhancers in combination with their respective β-lactam partners.
Table 2.1: Activity against Enterobacterales
| Combination | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefepime-Zidebactam | 0.125 | 1 |
| Ceftazidime-Avibactam | 0.25 | 2 |
| Meropenem-Vaborbactam | 0.06 | 1 |
| Imipenem-Relebactam | (Data varies by species and resistance mechanism) | (Data varies by species and resistance mechanism) |
Table 2.2: Activity against Pseudomonas aeruginosa
| Combination | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefepime-Zidebactam | 2 | 8 |
| Ceftazidime-Avibactam | 4 | 16 |
| Meropenem-Vaborbactam | 0.50 | 16 |
| Imipenem-Relebactam | (Data varies by resistance mechanism) | (Data varies by resistance mechanism) |
Table 2.3: Activity against Acinetobacter baumannii
| Combination | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Cefepime-Zidebactam | 16 | 32 |
| Ceftazidime-Avibactam | 64 | >64 |
| Meropenem-Vaborbactam | (Limited activity) | (Limited activity) |
| Imipenem-Relebactam | (Limited activity) | (Limited activity) |
Experimental Protocols
Broth Microdilution for MIC Determination
This method is a standardized in-vitro susceptibility testing technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Detailed Steps:
-
Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The antimicrobial agent (and the β-lactam enhancer at a fixed concentration if applicable) is serially diluted in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
PBP Binding Affinity Assay (Competitive Inhibition)
This assay measures the ability of a test compound to compete with a fluorescently labeled β-lactam for binding to PBPs.
Detailed Steps:
-
Membrane Preparation: Bacterial cell membranes containing PBPs are isolated from the test organism.
-
Competitive Inhibition: The membrane preparations are incubated with varying concentrations of the test inhibitor (e.g., this compound). This allows the inhibitor to bind to its target PBPs.
-
Fluorescent Labeling: A fluorescently labeled β-lactam probe (e.g., Bocillin FL) is added to the mixture. This probe will bind to any PBPs that are not already occupied by the test inhibitor.
-
Separation and Visualization: The proteins are separated by size using SDS-PAGE, and the fluorescently labeled PBPs are visualized using a fluorescence scanner.
-
Quantification: The intensity of the fluorescent bands is quantified. The IC50 is the concentration of the test inhibitor that reduces the fluorescence intensity by 50%, indicating that half of the target PBPs are bound by the inhibitor.
Conclusion
This compound and other novel β-lactam enhancers represent a promising avenue in the fight against multidrug-resistant Gram-negative bacteria. Their dual mechanism of action, combining β-lactamase inhibition with direct PBP targeting, offers the potential for enhanced efficacy and a higher barrier to resistance development. The comparative data presented here highlight the potent PBP2 inhibitory activity of this compound, particularly against P. aeruginosa and A. baumannii. Continued research and clinical development of these and other novel enhancers are crucial for replenishing our antimicrobial pipeline and addressing the urgent threat of antibiotic resistance.
References
Evaluating the Clinical Translation Potential of β-Lactam/β-Lactam Enhancer Combinations: A Comparative Guide on WCK-5153 and its Successor, Cefepime/Zidebactam
The rise of multidrug-resistant (MDR) Gram-negative bacteria, particularly carbapenem-resistant Acinetobacter baumannii (CRAB) and Pseudomonas aeruginosa, poses a critical threat to global health. These pathogens are responsible for severe nosocomial infections with limited treatment options and high mortality rates. In response, the development of novel antimicrobial agents is a key research priority. This guide provides a detailed comparison of the clinical translation potential of WCK-5153 and its clinically developed successor, Cefepime (B1668827)/Zidebactam (WCK 5222), against other recently developed compounds targeting these challenging pathogens.
Compound Profiles and Mechanisms of Action
1.1. Primary Compound: this compound and Cefepime/Zidebactam (WCK 5222)
This compound is a novel non-β-lactam bicyclo-acyl hydrazide that functions as a "β-lactam enhancer."[1][2] It is a potent and specific inhibitor of Penicillin-Binding Protein 2 (PBP2) in Gram-negative bacteria like A. baumannii and P. aeruginosa.[1][3] By binding with high affinity to PBP2, this compound enhances the activity of a partner β-lactam antibiotic, restoring its bactericidal effect against resistant strains.[4][5] This mechanism is distinct from traditional β-lactamase inhibitors as it does not rely on inhibiting carbapenemases like OXA or metallo-β-lactamases (MBLs).[5][6]
Zidebactam (WCK 5107), a compound closely related to this compound, has been advanced into late-stage clinical development in combination with cefepime as WCK 5222 (brand name Zaynich®).[7] This combination leverages the same PBP2-inhibition and β-lactam enhancement mechanism to tackle MDR infections.[8][9]
1.2. Comparator Compounds
-
Cefiderocol: A siderophore cephalosporin (B10832234) that employs a "Trojan horse" mechanism. It chelates iron and is actively transported across the bacterial outer membrane via iron uptake systems, bypassing resistance mechanisms like porin channel mutations.[10] Once in the periplasmic space, it inhibits cell wall synthesis by binding to PBPs. It has demonstrated potent activity against a wide range of carbapenem-resistant pathogens.[10][11]
-
Cefepime/Taniborbactam: An investigational combination of a fourth-generation cephalosporin (cefepime) and a novel, broad-spectrum, bicyclic boronate β-lactamase inhibitor (taniborbactam).[12][13] Taniborbactam inhibits both serine-β-lactamases (Classes A, C, D) and metallo-β-lactamases (Class B), restoring cefepime's activity against many highly resistant isolates.[12][14]
-
Zosurabalpin: A first-in-class tethered macrocyclic peptide antibiotic. It has a novel mechanism of action that involves inhibiting the LptB2FGC transport complex, which is essential for transporting lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria.[1][4][15] This disruption leads to the toxic accumulation of LPS in the cell and subsequent cell death.[4][16] Zosurabalpin is currently in early-stage clinical trials.[1][16]
Comparative Data Presentation
Quantitative data on the in vitro activity and clinical efficacy of these compounds are summarized below. Direct cross-study comparisons should be made with caution due to variations in isolate collections and study designs.
Table 1: In Vitro Activity (MIC₅₀/MIC₉₀ in mg/L) Against Key Pathogens
| Compound | Pathogen | Isolate Collection | MIC₅₀ | MIC₉₀ | Citation |
| Cefepime/Zidebactam | Acinetobacter spp. | 639 clinical isolates (2015) | 16 | 32 | [8] |
| Cefiderocol | Carbapenem-Resistant A. baumannii | 313 global isolates (2012-2016) | 0.5 | 4 | [11] |
| Cefiderocol | Carbapenem-nonS A. baumannii complex | 405 US isolates (2020-2023) | 0.25 | 2 | [17] |
| Cefepime/Taniborbactam | P. aeruginosa | 7,919 global isolates (2018-2022) | N/A | 8 | [18] |
| Cefepime/Taniborbactam | Meropenem-Resistant P. aeruginosa | Subset of global isolates (2018-2022) | N/A | N/A | [12][18]* |
*At ≤16 mg/L, Cefepime/Taniborbactam inhibited 96.5% of all P. aeruginosa and >85% of meropenem-resistant isolates.[12][18]
Table 2: Summary of Key Clinical Trial Outcomes
| Compound | Trial | Indication(s) | Comparator | Key Efficacy Outcome | Citation |
| Cefepime/Zidebactam | ENHANCE 1 (Phase 3) | Complicated UTI (cUTI) | Meropenem (B701) | Superiority: 89.0% vs 68.4% (composite clinical & microbiological cure). Clinical cure rate of 96.8%. | [19] |
| Cefepime/Zidebactam | Phase 2 (India) | Carbapenem-Resistant Infections (VABP, BSI, cIAI, cUTI) | N/A (single-arm) | >97% overall clinical efficacy at Test-of-Cure. | [2] |
| Cefepime/Taniborbactam | CERTAIN-1 (Phase 3) | Complicated UTI (cUTI) | Meropenem | Superiority: 70.6% vs 58.0% (composite clinical & microbiological success). | [12][14] |
| Zosurabalpin | Phase 1 | Healthy Volunteers | N/A | Good tolerability and promising safety profile reported. | [4] |
Experimental Protocols
3.1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method based on Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (MHB), bacterial isolates, antimicrobial agent stock solutions, spectrophotometer, incubator (35 ± 2°C). For Cefiderocol, iron-depleted MHB is required.[20]
-
Inoculum Preparation:
-
Select three to five morphologically similar bacterial colonies from a fresh (18-24 hour) agar (B569324) plate.
-
Transfer colonies to a tube of sterile broth (e.g., MHB).
-
Incubate at 37°C until the turbidity reaches the equivalent of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer.
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[21]
-
-
Plate Preparation and Dilution:
-
Add 100 µL of sterile MHB to all wells of a 96-well plate except for the first column.
-
Prepare a stock solution of the antimicrobial agent at twice the highest concentration to be tested.
-
Add 200 µL of this stock solution to the first column wells.
-
Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing thoroughly. Repeat this process across the plate to the desired final concentration, discarding the last 100 µL.[22]
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, achieving the final target concentration of 5 x 10⁵ CFU/mL.
-
Leave a well with uninoculated broth as a sterility control and a well with inoculum but no drug as a growth control.
-
Incubate the plate at 35 ± 2°C for 16-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye.
-
3.2. Neutropenic Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections under immunocompromised conditions.[23][24]
-
Animal Model: Female ICR or Swiss Webster mice (e.g., 6-week-old, 23-27 g).[25][26]
-
Induction of Neutropenia:
-
Administer cyclophosphamide (B585) intraperitoneally to render the mice neutropenic (<100 neutrophils/mm³).
-
A common regimen is two doses: 150 mg/kg four days prior to infection and 100 mg/kg one day before infection.[25][26]
-
-
Infection Protocol:
-
Prepare an inoculum of the test pathogen (e.g., A. baumannii, P. aeruginosa) from a logarithmic phase culture, washed and diluted in sterile saline to a target concentration (e.g., 10⁶-10⁷ CFU/mL).
-
Anesthetize the neutropenic mice.
-
Inject 0.1 mL of the bacterial inoculum intramuscularly into the posterior thigh muscle.[25]
-
-
Treatment and Evaluation:
-
Initiate antibiotic therapy at a set time post-infection (e.g., 2 hours). Administer the test compound (e.g., Cefepime/Zidebactam) and comparators via a relevant route, typically subcutaneously or intravenously, at various dosing regimens.[26]
-
A control group receives a vehicle (placebo). A baseline group is euthanized at the start of therapy (0h) to determine the initial bacterial load.
-
After a defined period (e.g., 24 hours), euthanize the mice.
-
Aseptically dissect the thigh muscle, homogenize it in a fixed volume of sterile saline, and perform serial dilutions.[25]
-
Plate the dilutions onto appropriate agar to enumerate the viable bacterial colonies (CFU/thigh).
-
-
Primary Endpoint: The efficacy of the antimicrobial is determined by the change in bacterial load (log₁₀ CFU/thigh) over the 24-hour treatment period compared to the 0h baseline and vehicle controls. A reduction of ≥1-log₁₀ CFU is typically considered bactericidal activity.[27]
Conclusion and Future Outlook
The development of novel agents against carbapenem-resistant Gram-negative pathogens is progressing on multiple fronts. The β-lactam enhancer mechanism of this compound, now clinically validated in the Cefepime/Zidebactam (WCK 5222) combination, represents a significant advancement. Phase 3 trial results demonstrating superiority over meropenem in cUTI and high efficacy in severe carbapenem-resistant infections position it as a promising future therapy.[2][19]
Comparator agents like Cefiderocol and Cefepime/Taniborbactam also show potent in vitro activity and have demonstrated clinical efficacy, providing much-needed alternative therapeutic options. Cefiderocol's unique entry mechanism is a key advantage, while Cefepime/Taniborbactam's broad β-lactamase inhibition covers a wide array of resistance determinants.[11][12] Zosurabalpin, with its entirely new mechanism targeting LPS transport, holds potential to bypass existing resistance pathways and could become a crucial tool specifically for A. baumannii infections if clinical trials are successful.[1][4]
The clinical translation potential of Cefepime/Zidebactam appears high, supported by robust preclinical data from its class (including this compound) and strong late-stage clinical trial results. Its ability to restore the utility of a workhorse antibiotic like cefepime through PBP2 inhibition offers a novel and effective strategy in the ongoing battle against antimicrobial resistance. Further clinical data, particularly in treating infections caused by CRAB and MDR P. aeruginosa, will be critical in defining its ultimate place in the clinical armamentarium.
References
- 1. Novel antibiotic class shows promise against carbapenem-resistant Acinetobacter | CIDRAP [cidrap.umn.edu]
- 2. wockhardt.com [wockhardt.com]
- 3. New antibiotic class shows promise against drug-resistant bacteria | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 4. Zosurabalpin: an antibiotic with a new mechanism of action against carbapenem-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Potent β-Lactam Enhancer Activity of Zidebactam and WCK 5153 against Acinetobacter baumannii, Including Carbapenemase-Producing Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent “β-Lactam Enhancer” Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 12. Cefepime–taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018–22 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dev.venatorx.com [dev.venatorx.com]
- 14. In Vitro Activity of Cefepime-Taniborbactam and Comparators against Clinical Isolates of Gram-Negative Bacilli from 2018 to 2020: Results from the Global Evaluation of Antimicrobial Resistance via Surveillance (GEARS) Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Zosurabalpin: Antibiotic against Drug-Resistant Bacteria - Civilsdaily [civilsdaily.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cefepime-taniborbactam activity against antimicrobial-resistant clinical isolates of Enterobacterales and Pseudomonas aeruginosa: GEARS global surveillance programme 2018-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. wockhardt.com [wockhardt.com]
- 20. scispace.com [scispace.com]
- 21. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 22. benchchem.com [benchchem.com]
- 23. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 24. criver.com [criver.com]
- 25. noblelifesci.com [noblelifesci.com]
- 26. An Optimized Mouse Thigh Infection Model for Enterococci and Its Impact on Antimicrobial Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro and In Vivo Activities of β-Lactams in Combination with the Novel β-Lactam Enhancers Zidebactam and WCK 5153 against Multidrug-Resistant Metallo-β-Lactamase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of WCK-5153: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for WCK-5153 is not publicly available. The following guidance is based on established best practices for the disposal of β-lactam antibiotics and general laboratory chemical waste. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health & Safety (EHS) department and the manufacturer-provided SDS for specific protocols.
This compound is a novel β-lactam enhancer, categorized within the broader class of β-lactam antibiotics.[1][2][3][4] Proper disposal is crucial to mitigate the risks of environmental contamination and the development of antimicrobial resistance. This guide provides essential safety and logistical information to manage this compound waste streams effectively.
Core Principles of this compound Disposal
The primary objective in disposing of this compound is the inactivation of its β-lactam ring, the pharmacologically active component of the molecule.[5][6] Disposal procedures should be designed to prevent the release of the active compound into the environment. All laboratory waste should be handled in accordance with institutional and regulatory guidelines.[7][8][9]
Step-by-Step Disposal and Decontamination Protocol
1. Waste Identification and Segregation:
The first step is to correctly identify and segregate all waste streams containing this compound. This includes:
-
Concentrated Stock Solutions: These are considered hazardous chemical waste and require chemical inactivation.[10]
-
Used Culture Media: Media containing this compound should be treated as chemical waste. Autoclaving alone may not be sufficient to degrade the antibiotic.[10]
-
Contaminated Labware: Gloves, pipette tips, and other disposable materials that have come into contact with this compound are considered solid hazardous chemical waste.[9]
2. Chemical Inactivation of Liquid Waste:
Liquid waste containing this compound, such as stock solutions and used media, should be chemically inactivated prior to disposal. Studies on β-lactam antibiotics have shown that alkaline hydrolysis is an effective method for degrading the β-lactam ring.[5][6][11]
Experimental Protocol for Chemical Inactivation:
-
Objective: To hydrolyze the β-lactam ring of this compound, rendering it inactive.
-
Methodology:
-
Working in a chemical fume hood, transfer the liquid waste containing this compound to a suitable container.
-
Add a 1 M sodium hydroxide (B78521) (NaOH) solution to the waste to achieve a final pH between 10 and 13.
-
Allow the mixture to react for a sufficient period to ensure complete degradation. The required time may vary, but several hours is a common recommendation.
-
After inactivation, the resulting solution should be neutralized and disposed of as hazardous chemical waste according to institutional protocols.[7]
-
3. Disposal of Solid Waste:
Solid waste contaminated with this compound should be collected in designated hazardous waste containers that are properly labeled.[9] These containers must be kept closed except when adding waste.[7]
4. Decontamination of Surfaces and Equipment:
For decontaminating surfaces and non-disposable equipment, several methods have been shown to be effective against β-lactam antibiotics.
| Decontamination Method | Agent | Application | Reference |
| Chemical Degradation | Hydroxylamine Solution | Effective for degrading the β-lactam structure under mild conditions. | [5][6] |
| Chemical Degradation | Sodium Hydroxide Solution | Significantly degrades β-lactam antibiotics. | [5][6][11] |
| Gaseous Decontamination | Chlorine Dioxide Gas | Shown to be effective in inactivating a range of β-lactam compounds. | [12][13] |
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A flowchart illustrating the recommended workflow for the disposal and decontamination of this compound.
Key Considerations and Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, lab coat, and safety glasses, when handling this compound and its waste.
-
Ventilation: All chemical inactivation procedures should be performed in a certified chemical fume hood.
-
Compatibility: Ensure that all waste containers are compatible with the chemicals being used.[7] Do not mix incompatible waste streams.
-
Labeling: All hazardous waste containers must be clearly labeled with their contents.[7][9]
-
Institutional Guidelines: The procedures outlined in this document are for informational purposes only. Always adhere to the specific waste disposal protocols established by your institution's EHS department.[8][10]
By following these guidelines, researchers can ensure the safe and responsible disposal of this compound, minimizing risks to both human health and the environment.
References
- 1. journals.asm.org [journals.asm.org]
- 2. WCK 5107 (Zidebactam) and WCK 5153 Are Novel Inhibitors of PBP2 Showing Potent "β-Lactam Enhancer" Activity against Pseudomonas aeruginosa, Including Multidrug-Resistant Metallo-β-Lactamase-Producing High-Risk Clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Approach for Decontamination of β-Lactam Antibiotic Residues or Contaminants in the Pharmaceutical Manufacturing Environment [jstage.jst.go.jp]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 9. spokane.wsu.edu [spokane.wsu.edu]
- 10. bitesizebio.com [bitesizebio.com]
- 11. researchgate.net [researchgate.net]
- 12. ecosensecompany.com [ecosensecompany.com]
- 13. Beta Lactam Inactivation PDF | PDF | Allergy | Chemistry [scribd.com]
Personal protective equipment for handling WCK-5153
Disclaimer: A specific Safety Data Sheet (SDS) for WCK-5153 is not publicly available. This guide is based on established best practices for handling research chemicals with unknown toxicological profiles. Always consult your institution's Environmental Health and Safety (EHS) department and perform a thorough risk assessment before handling this compound.
The following provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It is crucial to treat novel compounds as potentially hazardous.[1]
Personal Protective Equipment (PPE)
The minimum PPE for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3] This should be supplemented with appropriate gloves and other equipment based on a risk assessment.[2][4]
| Area of Protection | Recommended PPE | Specifications and Rationale |
| Eye and Face | Safety Goggles or Safety Glasses with Side Shields | Required to protect against potential splashes, aerosols, or dust. A face shield should be worn over safety glasses or goggles when there is a significant splash hazard.[2][5] |
| Hand | Chemical-Resistant Gloves (e.g., Nitrile) | Disposable nitrile gloves are standard for incidental contact.[2] Gloves should be inspected before use and changed immediately if contaminated or damaged. For prolonged contact, consult a glove compatibility chart. |
| Body | Laboratory Coat | A fully buttoned lab coat protects skin and personal clothing from contamination.[4][5] For handling significant quantities of flammable materials, a flame-resistant lab coat is recommended.[6] |
| Respiratory | Not typically required if handled in a certified chemical fume hood. | If there is a risk of generating dust or aerosols outside of a fume hood, a risk assessment should be performed to determine the appropriate respiratory protection (e.g., N95 respirator).[5] |
Operational and Disposal Plans
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any known hazards.[7]
-
Storage: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials. Keep the container tightly sealed.
Handling Protocol:
-
Pre-Handling: Review all available safety information and have a pre-planned experimental protocol.[7] Ensure that a functioning eyewash station and safety shower are accessible.
-
Engineering Controls: All manipulations of this compound, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[8]
-
Hygiene: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound.
-
Spill Management: In the event of a small spill, alert colleagues and follow your laboratory's specific spill cleanup procedure. For large spills, evacuate the area and contact your institution's EHS department.
Disposal Plan:
-
Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, empty containers) must be disposed of as hazardous chemical waste.[1] Do not mix with other waste streams unless compatibility is confirmed.[1]
-
Container Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name of the contents.[1]
-
Regulatory Compliance: All chemical waste must be managed and disposed of in accordance with local, state, and federal regulations. Consult your EHS department for specific procedures.[8][9]
Logical Workflow for Safe Handling of this compound
The following diagram outlines the procedural steps for safely handling this compound from receipt to disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. westlab.com [westlab.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 7. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
